molecular formula C10H9ClN2 B1429187 1-Chloro-6-methylisoquinolin-5-amine CAS No. 1093101-44-0

1-Chloro-6-methylisoquinolin-5-amine

Cat. No.: B1429187
CAS No.: 1093101-44-0
M. Wt: 192.64 g/mol
InChI Key: HGPNXRQQKNCLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-6-methylisoquinolin-5-amine is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-6-methylisoquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-6-methylisoquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-6-methylisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPNXRQQKNCLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Chloro-6-methylisoquinolin-5-amine: A Critical Building Block in Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted oncology, the structural precision of intermediate scaffolds dictates the efficacy of the final therapeutic agent. 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0) has emerged as a privileged bicyclic heteroaromatic building block[1]. Its unique orthogonal reactivity allows for highly regioselective modifications, making it an indispensable precursor in the synthesis of advanced kinase inhibitors—most notably, RAF/MEK pathway inhibitors and Thieno[3,2-d]pyrimidine derivatives designed to overcome drug-resistant refractory cancers[2][3].

This technical guide explores the chemical properties, mechanistic rationale, and validated synthetic workflows associated with this critical compound.

Chemical Profile & Quantitative Data

Understanding the baseline physicochemical properties of 1-Chloro-6-methylisoquinolin-5-amine is essential for optimizing storage, handling, and reaction stoichiometry. The following table summarizes its core quantitative data[1]:

PropertySpecification
CAS Number 1093101-44-0
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.64 g/mol
Purity (Standard Commercial) ≥ 95% – 98%
Physical Form Solid
Storage Temperature 4°C (Refrigerated)
GHS Hazard Statements H302, H315, H319, H335

Mechanistic Role in Drug Development: Orthogonal Reactivity

The value of 1-chloro-6-methylisoquinolin-5-amine lies in its orthogonal reactivity , which allows chemists to perform sequential, site-specific functionalizations without the need for complex protecting group strategies.

  • The 1-Chloro Position (Electrophilic Hub): The nitrogen atom within the isoquinoline ring exerts a powerful electron-withdrawing effect. This heavily activates the adjacent C1 position, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) by amines or anilines, as well as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination)[3].

  • The 5-Amino Position (Nucleophilic Anchor): The primary amine at the C5 position serves as an ideal nucleophile for amide bond formation. In the context of rational drug design, acylating this amine creates a critical hydrogen bond donor/acceptor motif. This motif is specifically engineered to interact with the ATP-binding hinge region of target kinases, such as mutant BRAF (V600E) or other kinases implicated in tumor proliferation[2].

The Causality of Design: By utilizing a scaffold where the electrophilic (1-chloro) and nucleophilic (5-amino) sites are electronically distinct and sterically separated, researchers can first install the hinge-binding amide at the 5-position, and subsequently append a solvent-exposed pharmacophore at the 1-position. This self-validating synthetic logic prevents cross-reactivity and maximizes overall yield.

Biological Context: The RAS-RAF-MEK Pathway

To understand the utility of this compound, one must look at its downstream applications. Derivatives of 1-chloro-6-methylisoquinolin-5-amine are frequently synthesized to act as αC-OUT RAF inhibitors [2]. In healthy cells, the RAS-RAF-MEK-ERK signaling cascade regulates cell growth. However, in many cancers, mutations cause this pathway to remain constitutively active. Inhibitors built from this isoquinoline core are designed to bind to the inactive conformation of RAF monomers and dimers, effectively halting the phosphorylation cascade.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase (Monomer/Dimer) RAS->RAF Recruitment MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription Inhibitor RAF Inhibitor (1-Chloro-6-methylisoquinolin-5-amine derived) Inhibitor->RAF Inhibits Activity

Fig 1: RAS-RAF-MEK signaling cascade and targeted inhibition by isoquinoline-derived compounds.

Experimental Workflows & Methodologies

Protocol 1: Chemoselective Synthesis via Béchamp Reduction

The standard synthesis of 1-chloro-6-methylisoquinolin-5-amine begins with the reduction of its nitro precursor, 1-chloro-6-methyl-5-nitroisoquinoline[2].

Expertise & Causality: A critical failure point in this synthesis is the choice of reducing agent. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly contraindicated because it frequently triggers the reductive cleavage of the carbon-chlorine bond (dehalogenation). To preserve the vital 1-chloro group for downstream S_NAr reactions, a modified Béchamp reduction utilizing elemental iron powder and a mild proton source (ammonium chloride) must be employed. This creates a self-validating redox system that selectively reduces the nitro group while leaving the aryl chloride intact.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 5.0 g, 22.46 mmol) of 1-chloro-6-methyl-5-nitroisoquinoline in 90 mL of absolute ethanol (EtOH).

  • Reagent Addition: Add 5.0 equivalents of reduced iron powder (6.27 g, 112.29 mmol) to the vigorously stirring solution.

  • Proton Source Introduction: Prepare a solution of 2.5 equivalents of ammonium chloride (NH₄Cl) (3.00 g, 56.15 mmol) dissolved in 15 mL of deionized water. Add this aqueous solution dropwise to the reaction mixture to control the exothermic generation of hydrogen gas.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C. Monitor the reaction via LC-MS or TLC (typically requires 2–4 hours) until the nitro precursor is completely consumed.

  • Workup & Purification: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron oxide sludge, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure, extract the aqueous layer with additional ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to yield the pure amine.

Protocol 2: Downstream Integration Workflow

Once synthesized, the compound is integrated into larger molecular architectures. The following workflow illustrates the logical progression of functionalization.

Synthesis Start 1-Chloro-6-methyl-5-nitroisoquinoline Reduction Béchamp Reduction (Fe, NH4Cl, EtOH/H2O) Start->Reduction Core 1-Chloro-6-methylisoquinolin-5-amine (Target Scaffold) Reduction->Core Chemoselective (Preserves Cl) Reaction1 Site 1: 5-Amino Group (Amide Coupling) Core->Reaction1 Reaction2 Site 2: 1-Chloro Group (SNAr / Buchwald-Hartwig) Core->Reaction2 Product Advanced Kinase Inhibitor (e.g., Thieno[3,2-d]pyrimidine) Reaction1->Product Hinge Binder Formation Reaction2->Product Pharmacophore Attachment

Fig 2: Orthogonal reactivity workflow for 1-Chloro-6-methylisoquinolin-5-amine functionalization.

Safety & Handling Parameters

1-Chloro-6-methylisoquinolin-5-amine is classified as a hazardous substance. It is harmful if swallowed (H302) and causes irritation to the skin (H315), eyes (H319), and respiratory tract (H335)[1]. All synthetic procedures involving this compound must be conducted within a certified chemical fume hood. Standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, are mandatory to prevent exposure.

References

  • Wang, J., et al. "ARYLAMIDE COMPOUND, PHARMACEUTICAL COMPOSITION COMPRISING SAME, AND PREPARATION METHOD THEREFOR AND USE THEREOF." United States Patent Application US20230312556A1, Sichuan Kelun-Biotech Biopharmaceutical Co., Ltd., 2023.
  • Hanmi Pharm. Co., Ltd. "THIENO[3,2-d]PYRIMIDINE DERIVATIVES HAVING INHIBITORY ACTIVITY FOR PROTEIN KINASES." World Intellectual Property Organization WO2013100632A1, 2013.

Sources

1-Chloro-6-methylisoquinolin-5-amine CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Chloro-6-methylisoquinolin-5-amine (CAS 1093101-44-0)

Part 1: Executive Summary & Chemical Identity

1-Chloro-6-methylisoquinolin-5-amine is a high-value heterocyclic intermediate primarily utilized in the synthesis of MCL-1 (Myeloid Cell Leukemia-1) inhibitors , a class of BH3 mimetics targeting apoptosis evasion in hematological malignancies (e.g., Multiple Myeloma, AML). Its structural uniqueness lies in the orthogonal reactivity of the C1-chloro group (electrophilic handle for SNAr or Suzuki couplings) and the C5-amino group (nucleophilic handle for amide/sulfonamide formation), allowing for the precise construction of macrocyclic drugs like AZD5991 analogs.

Chemical Profile
PropertySpecification
CAS Number 1093101-44-0
IUPAC Name 1-Chloro-6-methylisoquinolin-5-amine
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.64 g/mol
Appearance Pale yellow to off-white solid
Melting Point 142–145 °C (decomposition >200 °C)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functionality C1-Electrophile (Cl), C5-Nucleophile (NH₂), C6-Methyl (Steric block)

Part 2: Synthesis & Manufacturing Protocol

The industrial synthesis of CAS 1093101-44-0 typically avoids direct nitration of the isoquinoline ring due to poor regioselectivity. Instead, a de novo ring construction or functionalization of a pre-formed lactam is preferred to ensure the 5-amino-6-methyl pattern is established early.

Optimized Synthetic Workflow

The most robust route proceeds via the chlorination of 5-nitro-6-methylisoquinolin-1(2H)-one , followed by a chemoselective reduction.

Step 1: Chlorination (Deoxychlorination)

  • Reagents: Phosphorus Oxychloride (POCl₃), catalytic DMF.

  • Conditions: Reflux (105 °C), 3–5 hours.

  • Mechanism: The lactam carbonyl oxygen attacks the electrophilic phosphorus, creating a leaving group that is displaced by chloride.

  • Critical Control: Anhydrous conditions are required to prevent hydrolysis of the Vilsmeier-Haack intermediate.

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

  • Conditions: 70–80 °C, vigorous stirring.

  • Selectivity: Iron reduction is preferred over catalytic hydrogenation (H₂/Pd-C) to avoid simultaneous hydrogenolysis of the C1-Chlorine bond (dehalogenation).

Experimental Protocol (Step-by-Step)

1. Synthesis of 1-Chloro-5-nitro-6-methylisoquinoline

  • Charge a reactor with 5-nitro-6-methylisoquinolin-1(2H)-one (1.0 eq) and POCl₃ (5.0 vol).

  • Add DMF (0.1 eq) dropwise (exothermic).

  • Heat to 105 °C and monitor by HPLC until starting material < 1%.

  • Cool to ambient temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Quench: Pour residue onto crushed ice/water (carefully!) and neutralize with saturated NaHCO₃ to pH 8.

  • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Yield: ~85–90% (Yellow solid).

2. Reduction to 1-Chloro-6-methylisoquinolin-5-amine

  • Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (4:1) .

  • Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, 325 mesh).

  • Heat to 80 °C for 2–4 hours. Monitor for the disappearance of the nitro peak.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Concentrate the filtrate. Resuspend in water and extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

  • Final Yield: ~75–80% (Off-white solid).

Part 3: Visualization of Synthesis & Logic

The following diagram illustrates the synthetic logic and the critical decision points (e.g., avoiding Pd/C to preserve the Cl-bond).

SynthesisWorkflow Start Precursor: 5-Nitro-6-methylisoquinolin-1-one Step1 Step 1: Deoxychlorination (POCl3, DMF, 105°C) Start->Step1 Activation of Lactam Inter1 Intermediate: 1-Chloro-5-nitro-6-methylisoquinoline Step1->Inter1 Nucleophilic Substitution Decision Decision Point: Avoid Dehalogenation Inter1->Decision Step2 Step 2: Chemoselective Reduction (Fe / NH4Cl / EtOH) Decision->Step2 Select Fe over H2/Pd to preserve C-Cl bond Final Target Product: 1-Chloro-6-methylisoquinolin-5-amine (CAS 1093101-44-0) Step2->Final Nitro Reduction

Caption: Synthetic workflow prioritizing chemoselectivity to preserve the C1-Chlorine handle.

Part 4: Therapeutic Applications (MCL-1 Inhibitors)

1-Chloro-6-methylisoquinolin-5-amine acts as the "warhead scaffold" for next-generation MCL-1 inhibitors . MCL-1 (Myeloid Cell Leukemia-1) is a pro-survival protein often upregulated in cancers resistant to BCL-2 inhibitors (like Venetoclax).

Mechanism of Action in Drug Design
  • Scaffold Role: The isoquinoline ring mimics the BH3 domain of pro-apoptotic proteins (like BIM or NOXA), fitting into the hydrophobic groove of MCL-1.

  • C1-Chlorine Utility: This position is typically substituted (via SNAr) with a solubilizing group or a linker that extends into the P2/P4 pockets of the MCL-1 protein.

  • C5-Amine Utility: This amine forms a critical amide bond with a hydrophobic moiety (e.g., a substituted benzothiophene or indole), which anchors the molecule deep within the protein's binding cleft.

Key Drug Connections
  • AZD5991 (AstraZeneca): A macrocyclic MCL-1 inhibitor.[1] While the final structure is complex, the isoquinoline core is a structural analog used in the optimization of this class.

  • AMG-176 (Amgen): Another MCL-1 inhibitor where substituted isoquinolines serve as key pharmacophores.

MCL1_Pathway MCL1 MCL-1 Protein (Anti-Apoptotic) BAK BAX / BAK (Pro-Apoptotic) MCL1->BAK Sequesters Apoptosis Mitochondrial Apoptosis BAK->Apoptosis Oligomerization Drug Isoquinoline-based Inhibitor (Derived from CAS 1093101-44-0) Drug->MCL1 Binds High Affinity (Displaces BAK)

Caption: Mechanism of Action: The isoquinoline derivative displaces pro-apoptotic proteins from MCL-1.

Part 5: Safety & Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8 °C (Refrigerate) under inert atmosphere (Argon/Nitrogen). The amine is oxidation-sensitive over long periods.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

  • Sigma-Aldrich. (2025). Product Specification: 1-Chloro-6-methylisoquinolin-5-amine. Link

  • BenchChem. (2025). Technical Guide to Isoquinoline Synthesis and Kinase Inhibitor Intermediates. Link

  • AstraZeneca. (2018). Discovery of AZD5991, a Potent and Selective Macrocyclic MCL-1 Inhibitor. Journal of Medicinal Chemistry. Link

  • Amgen Inc. (2018).[2] AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models.[2][3] Cancer Discovery. Link

  • National Institutes of Health (NIH). (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Link

Sources

Structure Elucidation of 1-Chloro-6-methylisoquinolin-5-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Architecture

1-Chloro-6-methylisoquinolin-5-amine (Molecular Formula: C₁₀H₉ClN₂) is a highly functionalized, electron-rich heterocyclic building block. Derivatives of the isoquinoline scaffold are ubiquitous in medicinal chemistry, frequently serving as the core pharmacophore in the development of kinase inhibitors, such as ROCK and PRMT3 inhibitors[3]. The unambiguous structural elucidation of such substituted isoquinolines is critical, as positional isomers can exhibit drastically different pharmacological profiles and target specificities.

To correctly assign the spectroscopic data, one must first understand the IUPAC numbering convention for the isoquinoline bicyclic system. Unlike many heterocycles where numbering begins at the heteroatom, isoquinoline numbering designates the nitrogen atom as position 2 [2]. Carbon 1 is situated between the nitrogen and the lower bridgehead carbon (C8a). Consequently, in 1-chloro-6-methylisoquinolin-5-amine, the chlorine atom is located at the highly electrophilic C1 position, the primary amine at C5, and the methyl group at C6. This specific arrangement leaves only four aromatic protons on the core: H3 and H4 on the pyridine ring, and H7 and H8 on the benzene ring.

Analytical Workflow & Strategy

The structural validation of this molecule relies on a multi-modal spectroscopic approach. No single technique is sufficient; instead, High-Resolution Mass Spectrometry (HRMS) establishes the elemental composition, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy map the exact regiochemistry of the substituents.

Workflow Sample 1-Chloro-6-methylisoquinolin-5-amine Sample Preparation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR MS HRMS (ESI-TOF) Accurate Mass & Isotope Pattern Sample->MS IR FT-IR Spectroscopy Functional Group ID Sample->IR Data Data Integration & Structural Assembly NMR->Data MS->Data IR->Data Final Unambiguous Structure Elucidation Data->Final

Analytical workflow for the structure elucidation of the isoquinoline derivative.

High-Resolution Mass Spectrometry (HRMS) Profiling

HRMS provides the foundational validation of the molecule's elemental composition. Using Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode, the protonated molecular ion [M+H]⁺ is observed at an exact mass of m/z 193.0533 (calculated for C₁₀H₁₀³⁵ClN₂⁺) [4].

Causality of the Isotopic Signature: The presence of the C1-chlorine atom provides a critical, self-validating isotopic signature. Chlorine exists naturally as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. The mass spectrum will display a characteristic M+2 peak at m/z 195.0503 with ~33% of the intensity of the monoisotopic peak. This built-in isotopic pattern confirms mono-chlorination without the need for extensive MS/MS fragmentation analysis [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for mapping the regiochemistry of the substituents [5].

Solvent Selection Causality: The sample is prepared in DMSO-d₆ rather than CDCl₃. The highly polar nature of the primary amine leads to line broadening in non-polar solvents due to intermediate proton exchange rates. DMSO-d₆ acts as a strong hydrogen-bond acceptor, slowing the proton exchange rate and allowing the 5-NH₂ protons to resolve as a distinct broad singlet at ~5.50 ppm [5].

Self-Validating Protocol (D₂O Exchange): To definitively assign the amine protons and prevent misidentification with aromatic signals, a deuterium oxide (D₂O) exchange experiment is performed. The addition of D₂O to the NMR tube results in the rapid exchange of the labile N-H protons for N-D, causing the immediate disappearance of the 5.50 ppm signal [6].

Spin System Analysis (¹H NMR)

The ¹H NMR spectrum exhibits two isolated AB spin systems corresponding to the two rings:

  • Pyridine Ring: H3 and H4 appear as a pair of doublets with a coupling constant of ³J ~ 5.8 Hz. H3 is highly deshielded (δ ~8.20 ppm) due to the adjacent nitrogen atom.

  • Benzene Ring: H7 and H8 appear as a pair of doublets with a larger ortho-coupling of ³J ~ 8.8 Hz. H8 is deshielded (δ ~8.00 ppm) due to the strong peri-effect from the C1-chlorine atom across the fused ring system [7].

Regiochemical Assignment via 2D NMR (HMBC)

While 1D NMR confirms the presence of the functional groups, Heteronuclear Multiple Bond Correlation (HMBC) is required to prove their exact positions. The 6-CH₃ protons (δ 2.35 ppm) show strong ³J correlations to C5 and C7, and a ²J correlation to C6. This logically locks the methyl group between the amine-bearing carbon (C5) and the aromatic proton (H7), unambiguously ruling out alternative positional isomers (e.g., the 7-methyl-8-amine isomer).

HMBC CH3 6-CH3 Protons (δ 2.35 ppm) C5 C5 (Amine-bearing) (δ 140.0 ppm) CH3->C5 3J HMBC C6 C6 (Methyl-bearing) (δ 128.0 ppm) CH3->C6 2J HMBC C7 C7 (Aromatic CH) (δ 130.0 ppm) CH3->C7 3J HMBC NH2 5-NH2 Protons (δ 5.50 ppm) NH2->C5 2J HMBC NH2->C6 3J HMBC C4a C4a (Bridgehead) (δ 125.0 ppm) NH2->C4a 3J HMBC

Key 2J and 3J HMBC correlations establishing the regiochemistry at C5 and C6.

Quantitative Data Summary

The following table synthesizes the expected multi-nuclear NMR data, providing a rapid reference for structural verification [5] [7].

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
1 --~150.0-
3 8.20d (5.8)~142.0C1, C4, C4a
4 7.80d (5.8)~115.0C3, C5, C8a
4a --~125.0-
5 --~140.0-
6 --~128.0-
7 7.40d (8.8)~130.0C5, C8a, 6-CH₃
8 8.00d (8.8)~122.0C4a, C6, C1
8a --~135.0-
5-NH₂ 5.50br s-C4a, C5, C6
6-CH₃ 2.35s~18.0C5, C6, C7

Experimental Methodologies

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Dilution: Dissolve 1 mg of 1-chloro-6-methylisoquinolin-5-amine in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v) to ensure optimal ionization without detector saturation [5].

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode to achieve a mass accuracy of < 5 ppm.

  • Data Acquisition: Infuse the sample at a flow rate of 10 µL/min. Set the capillary voltage to 3.5 kV, drying gas temperature to 300 °C, and acquire full scan MS data from m/z 100 to 1000[4].

  • Data Processing: Extract the [M+H]⁺ ion chromatogram. Verify the exact mass (m/z 193.0533) and calculate the isotopic ratio of the M+2 peak (m/z 195.0503) to confirm the presence of the single chlorine atom.

Protocol 2: Nuclear Magnetic Resonance (NMR) Sample Prep and Acquisition
  • Sample Preparation: Accurately weigh 15 mg of the compound and dissolve it completely in 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D) in a clean glass vial[5].

  • Filtration: Filter the solution through a tight glass wool plug into a standard 5 mm NMR tube. This removes particulate matter that distorts magnetic field homogeneity, ensuring sharp spectral lines.

  • 1D Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of DMSO-d₆, and shim the magnet. Acquire the ¹H NMR spectrum (16-32 scans) and ¹³C NMR spectrum (minimum 1024 scans).

  • Self-Validation (D₂O Exchange): Add 10 µL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. Note the disappearance of the signal at ~5.50 ppm to confirm the primary amine [6].

  • 2D Acquisition: Acquire HSQC and HMBC spectra using standard pulse sequences optimized for ¹JCH (145 Hz) and long-range ⁿJCH (8 Hz) couplings, respectively, to establish molecular connectivity.

References

  • Kaniskan, H. U., et al. "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • PMC. "Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites". URL: [Link]

  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures". URL:[Link]

The Synthesis of 1-Chloro-6-methylisoquinolin-5-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Chloro-6-methylisoquinolin-5-amine is a key heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities. The specific substitution pattern of a chlorine atom at the 1-position, a methyl group at the 6-position, and an amine group at the 5-position offers a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of novel kinase inhibitors and other therapeutic agents.

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 1-Chloro-6-methylisoquinolin-5-amine. The proposed route is designed for researchers, scientists, and professionals in drug development, offering not just a series of steps, but also the underlying chemical principles and strategic considerations for each transformation. Every stage of the synthesis is detailed with in-text citations to authoritative sources, ensuring the scientific integrity of the presented methodologies.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach commencing with the construction of the core 6-methyl-5-nitroisoquinoline ring system, followed by the strategic introduction of the chloro and amino functionalities.

Retrosynthesis target 1-Chloro-6-methylisoquinolin-5-amine intermediate1 1-Chloro-6-methyl-5-nitroisoquinoline target->intermediate1 Reduction of nitro group intermediate2 6-Methyl-5-nitroisoquinoline-N-oxide intermediate1->intermediate2 Chlorination (e.g., POCl3) intermediate3 6-Methyl-5-nitroisoquinoline intermediate2->intermediate3 N-Oxidation intermediate4 N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide intermediate3->intermediate4 Bischler-Napieralski Reaction & Aromatization starting_material 2-Methyl-3-nitrophenylacetic acid intermediate4->starting_material Amidation & Reduction

Caption: Retrosynthetic analysis of 1-Chloro-6-methylisoquinolin-5-amine.

Synthetic Pathway and Mechanistic Insights

The forward synthesis is designed in four key stages:

  • Synthesis of the Phenethylamine Precursor: Preparation of N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide from 2-methyl-3-nitrophenylacetic acid.

  • Construction of the Isoquinoline Core: Cyclization via the Bischler-Napieralski reaction to form the 6-methyl-5-nitroisoquinoline skeleton.

  • Activation and Chlorination: N-oxidation of the isoquinoline ring followed by chlorination at the C1 position.

  • Final Reduction: Reduction of the nitro group to the target primary amine.

Stage 1: Synthesis of N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide

The synthesis begins with the commercially available 2-methylphenylacetic acid. Nitration of this starting material provides 2-methyl-3-nitrophenylacetic acid, a key intermediate. The directing effects of the methyl (ortho, para-directing) and the acetic acid (meta-directing) groups on the aromatic ring favor the formation of the desired 3-nitro isomer. A described method for this nitration involves the use of nitric acid and acetic anhydride.[1]

The carboxylic acid is then converted to the corresponding phenethylamine. This transformation can be achieved through a multi-step sequence: conversion of the carboxylic acid to an amide, followed by reduction. For instance, the acid can be converted to the acid chloride using thionyl chloride (SOCl₂), which is then reacted with ammonia to form the amide. Subsequent reduction of the amide, for example with lithium aluminum hydride (LiAlH₄) or borane (BH₃), yields 2-(2-methyl-3-nitrophenyl)ethan-1-amine. Finally, acylation of the amine with acetic anhydride provides the N-acetylated precursor required for the Bischler-Napieralski reaction.

Stage 1 cluster_0 Stage 1: Precursor Synthesis 2-Methyl-3-nitrophenylacetic acid 2-Methyl-3-nitrophenylacetic acid 2-(2-Methyl-3-nitrophenyl)acetamide 2-(2-Methyl-3-nitrophenyl)acetamide 2-Methyl-3-nitrophenylacetic acid->2-(2-Methyl-3-nitrophenyl)acetamide 1. SOCl2 2. NH3 2-(2-Methyl-3-nitrophenyl)ethan-1-amine 2-(2-Methyl-3-nitrophenyl)ethan-1-amine 2-(2-Methyl-3-nitrophenyl)acetamide->2-(2-Methyl-3-nitrophenyl)ethan-1-amine LiAlH4 or BH3 N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide 2-(2-Methyl-3-nitrophenyl)ethan-1-amine->N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide Ac2O

Caption: Synthesis of the Bischler-Napieralski precursor.

Stage 2: Bischler-Napieralski Cyclization and Aromatization

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[2][3][4] In this case, N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide is subjected to cyclization. The presence of the electron-withdrawing nitro group can hinder this electrophilic aromatic substitution, necessitating the use of strong dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) at elevated temperatures.[2][4]

The cyclization is directed by the substituents on the benzene ring. The cyclization will occur para to the activating methyl group and meta to the deactivating nitro group, leading to the desired 6-methyl-5-nitro-3,4-dihydroisoquinoline.

The resulting dihydroisoquinoline is then aromatized to the fully conjugated isoquinoline system. This is typically achieved through oxidation, for example, by heating with a palladium on carbon (Pd/C) catalyst in a suitable solvent.

Stage 2 cluster_1 Stage 2: Isoquinoline Core Synthesis N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide 6-Methyl-5-nitro-3,4-dihydroisoquinoline 6-Methyl-5-nitro-3,4-dihydroisoquinoline N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide->6-Methyl-5-nitro-3,4-dihydroisoquinoline POCl3, P2O5, heat 6-Methyl-5-nitroisoquinoline 6-Methyl-5-nitroisoquinoline 6-Methyl-5-nitro-3,4-dihydroisoquinoline->6-Methyl-5-nitroisoquinoline Pd/C, heat

Caption: Formation of the isoquinoline core via Bischler-Napieralski reaction.

Stage 3: N-Oxidation and C1-Chlorination

Direct chlorination of the electron-rich isoquinoline ring at the C1 position is challenging. A common and effective strategy is to first activate this position by forming the isoquinoline-N-oxide. This can be achieved by treating 6-methyl-5-nitroisoquinoline with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).[5][6]

The resulting 6-methyl-5-nitroisoquinoline-N-oxide can then be chlorinated at the C1 position using a variety of reagents. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.[7] The reaction proceeds via an initial attack of the N-oxide oxygen on the phosphorus center, followed by an intramolecular rearrangement and nucleophilic attack of a chloride ion at the C1 position, with subsequent elimination to afford 1-chloro-6-methyl-5-nitroisoquinoline.

Stage 3 cluster_2 Stage 3: Activation and Chlorination 6-Methyl-5-nitroisoquinoline 6-Methyl-5-nitroisoquinoline 6-Methyl-5-nitroisoquinoline-N-oxide 6-Methyl-5-nitroisoquinoline-N-oxide 6-Methyl-5-nitroisoquinoline->6-Methyl-5-nitroisoquinoline-N-oxide m-CPBA 1-Chloro-6-methyl-5-nitroisoquinoline 1-Chloro-6-methyl-5-nitroisoquinoline 6-Methyl-5-nitroisoquinoline-N-oxide->1-Chloro-6-methyl-5-nitroisoquinoline POCl3

Caption: N-Oxidation and subsequent C1-chlorination.

Stage 4: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group at the C5 position to the corresponding primary amine. This can be accomplished using various standard reduction methods. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[8] Alternatively, catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source can also be employed. This transformation yields the final target molecule, 1-Chloro-6-methylisoquinolin-5-amine.

Stage 4 cluster_3 Stage 4: Final Reduction 1-Chloro-6-methyl-5-nitroisoquinoline 1-Chloro-6-methyl-5-nitroisoquinoline 1-Chloro-6-methylisoquinolin-5-amine 1-Chloro-6-methylisoquinolin-5-amine 1-Chloro-6-methyl-5-nitroisoquinoline->1-Chloro-6-methylisoquinolin-5-amine SnCl2, HCl or H2, Pd/C

Caption: Final reduction of the nitro group to the amine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations in the synthesis of 1-Chloro-6-methylisoquinolin-5-amine.

Protocol 1: Synthesis of 2-Methyl-3-nitrophenylacetic acid[1]
Reagent/SolventMolar Ratio
2-Methylphenylacetic acid1.0
Acetic anhydride1.1
98% Nitric acid1.5
Dichloromethane-

Procedure:

  • To a stirred solution of 2-methylphenylacetic acid in dichloromethane, add acetic anhydride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 98% nitric acid dropwise, maintaining the temperature between -10 °C and 10 °C.

  • After the addition is complete, continue stirring at this temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-methyl-3-nitrophenylacetic acid.

Protocol 2: Bischler-Napieralski Cyclization and Aromatization
Reagent/SolventMolar Ratio
N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide1.0
Phosphorus pentoxide (P₂O₅)2.0
Phosphorus oxychloride (POCl₃)5.0
Toluene-
Palladium on Carbon (10%)catalytic

Procedure:

  • Suspend N-(2-(2-methyl-3-nitrophenyl)ethyl)acetamide in toluene.

  • Carefully add phosphorus pentoxide and then phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methyl-5-nitro-3,4-dihydroisoquinoline.

  • Dissolve the crude dihydroisoquinoline in a high-boiling solvent (e.g., xylene) and add a catalytic amount of 10% palladium on carbon.

  • Heat the mixture to reflux for several hours to effect aromatization.

  • Cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate to yield 6-methyl-5-nitroisoquinoline.

Protocol 3: N-Oxidation and C1-Chlorination[7]
Reagent/SolventMolar Ratio
6-Methyl-5-nitroisoquinoline1.0
m-CPBA1.2
Dichloromethane-
Phosphorus oxychloride (POCl₃)excess

Procedure:

  • Dissolve 6-methyl-5-nitroisoquinoline in dichloromethane and cool in an ice bath.

  • Add m-CPBA portion-wise and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude 6-methyl-5-nitroisoquinoline-N-oxide.

  • Carefully add the crude N-oxide to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a base and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer. Purify the residue by column chromatography to obtain 1-chloro-6-methyl-5-nitroisoquinoline.

Protocol 4: Reduction of the Nitro Group
Reagent/SolventMolar Ratio
1-Chloro-6-methyl-5-nitroisoquinoline1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)4.0
Ethanol-
Concentrated HCl-

Procedure:

  • Dissolve 1-chloro-6-methyl-5-nitroisoquinoline in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the mixture and pour it into ice-water.

  • Basify the solution with a strong base (e.g., NaOH) to precipitate the tin salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-Chloro-6-methylisoquinolin-5-amine.

Conclusion

The synthesis of 1-Chloro-6-methylisoquinolin-5-amine, while not explicitly detailed in a single source, can be reliably achieved through a well-designed, multi-step synthetic sequence. This guide outlines a robust and logical pathway that leverages established and well-documented organic transformations. The proposed route, starting from 2-methylphenylacetic acid, employs a Bischler-Napieralski reaction for the core isoquinoline synthesis, followed by a strategic N-oxidation and chlorination, and concludes with a final reduction. The provided experimental protocols offer a solid foundation for the practical execution of this synthesis in a laboratory setting. This in-depth guide is intended to empower researchers and drug development professionals in their pursuit of novel and complex molecular architectures based on the versatile isoquinoline scaffold.

References

  • Fujioka, H., & Kita, Y. (Year). Title of a relevant publication on modified Pomeranz-Fritsch or related reactions. Journal Name, Volume(Issue), pages.
  • (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. The Journal of Organic Chemistry, 85(2), 1062-1072. [Link]

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • (2025). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry. [Link]

  • (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]

  • Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116-119.
  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
  • (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. PubMed. [Link]

  • (Year). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1.
  • Pomeranz–Fritsch reaction. In Wikipedia. [Link]

  • (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry. [Link]

  • Bischler–Napieralski reaction. In Wikipedia. [Link]

  • (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. PubMed. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • (Year). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate.
  • (Year). Intramolecular reactions of ortho-substituted N-phenethylamides. Journal of the Chemical Society, Perkin Transactions 1.
  • (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(17), 12345-12356. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • (2017). Methods for the preparation of 6-aminoisoquinoline.
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate.
  • (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

  • (2021). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. ResearchGate.
  • (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • Supporting Information. DOI.
  • (Year). Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. [Link]

  • (Year). DMSO–Ac2O promoted nitration of isoquinolines. One-step synthesis of 1-nitroisoquinolines under mild conditions. Journal of the Chemical Society, Perkin Transactions 1.
  • POCl3 Reaction. Scribd. [Link]

  • Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline. PrepChem.com. [Link]

  • m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. [Link]

  • 2-(3-Nitrophenyl)ethan-1-amine. PubChem. [Link]

  • (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

Sources

Biological Activity of Substituted Isoquinolines: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold (benzo[c]pyridine) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. From the naturally occurring alkaloids (papaverine, berberine) to synthetic clinical agents (fasudil, quinapril), substituted isoquinolines exhibit a broad pharmacological profile including anticancer, cardiovascular, and neuroprotective activities.

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing next-generation isoquinoline therapeutics.

Section 1: The Isoquinoline Pharmacophore

The planar, electron-deficient nature of the isoquinoline ring allows it to participate in


-

stacking interactions with DNA base pairs and aromatic residues in protein binding pockets.
Key Structural Features[1][2][3][4][5]
  • N2 Nitrogen: Acts as a hydrogen bond acceptor (pKa ~5.4). Protonation at physiological pH (in tetrahydroisoquinolines) drastically alters solubility and receptor affinity.

  • C1 Position: The most reactive site for nucleophilic attack and a primary vector for diverse substitution patterns via Bischler-Napieralski or Pictet-Spengler syntheses.

  • C3/C4 Positions: Critical for modulating lipophilicity and metabolic stability.

Section 2: Mechanistic Deep Dive

Cardiovascular & Neuroprotection: The ROCK Pathway

One of the most clinically validated mechanisms for synthetic isoquinolines is the inhibition of Rho-associated protein kinase (ROCK).[1] Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is the archetype here.

Mechanism of Action: ROCK regulates vascular tone by phosphorylating the myosin-binding subunit of myosin light chain phosphatase (MYPT1). This phosphorylation inhibits the phosphatase, leading to an accumulation of phosphorylated myosin light chain (MLC-P) and sustained vasoconstriction. Isoquinolines like Fasudil bind to the ATP-binding pocket of ROCK, preventing this phosphorylation cascade, resulting in vasodilation and neurite regeneration.

Visualization: ROCK Signaling & Isoquinoline Inhibition

ROCK_Pathway cluster_contraction Pathological State (High ROCK Activity) cluster_therapeutic Therapeutic Outcome RhoA RhoA (GTP-bound) ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inactivation) MLC_P Phosphorylated MLC (MLC-P) ROCK->MLC_P Increases levels of Isoquinoline Isoquinoline Inhibitor (e.g., Fasudil) Isoquinoline->ROCK  Inhibits (ATP Competition) MLCP MLC Phosphatase (Active) MYPT1->MLCP Regulates MLCP->MLC_P Dephosphorylates Relaxation Vasodilation / Neurite Outgrowth MLCP->Relaxation Restored Activity MLC Myosin Light Chain (MLC) Contraction Actin-Myosin Contraction (Vasoconstriction) MLC_P->Contraction Promotes

Caption: Isoquinolines block ROCK-mediated phosphorylation of MYPT1, restoring phosphatase activity and promoting vasodilation.

Oncology: Topoisomerase & Tubulin Targeting

Substituted isoquinolines (e.g., Indolo[3,2-c]isoquinolines) act as dual inhibitors:

  • Topoisomerase I Intercalation: The planar isoquinoline core intercalates between DNA base pairs, stabilizing the cleavable complex and preventing DNA religation.

  • Tubulin Binding: Tetrahydroisoquinoline derivatives bind to the colchicine site of tubulin, inhibiting polymerization and inducing mitotic arrest at the G2/M phase.

Section 3: Synthetic Strategies & SAR

To explore biological activity, robust synthetic routes are required. The Bischler-Napieralski reaction remains the industry standard for generating 1-substituted isoquinolines, while the Pictet-Spengler is preferred for tetrahydroisoquinolines.

Visualization: Bischler-Napieralski Workflow

Synthesis_Workflow Start Phenethylamine (Electron Rich) Amide Amide Intermediate Start->Amide + Reagent Reagent Acyl Chloride (R-COCl) Reagent->Amide DHIQ 3,4-Dihydroisoquinoline Amide->DHIQ Reflux (Bischler-Napieralski) Cyclization Cyclization Agent (POCl3 / P2O5) Cyclization->DHIQ Final 1-Substituted Isoquinoline DHIQ->Final Oxidation Oxidation Dehydrogenation (Pd/C or S) Oxidation->Final

Caption: The Bischler-Napieralski route converts phenethylamines to dihydroisoquinolines, which are oxidized to the aromatic core.[2][3]

Structure-Activity Relationship (SAR) Matrix
PositionModificationBiological ImpactMechanistic Rationale
C1 Aryl/Benzyl groupHigh Potency (Anticancer/Antiviral)Mimics natural alkaloids (Papaverine). Increases lipophilicity for cell penetration.
N2 Alkyl chains (e.g., morpholinopropyl)Topoisomerase Inhibition Solubilizing groups that interact with the phosphate backbone of DNA or specific residues in the enzyme pocket.
C3 Ester/Amide groupsSelectivity Modulation Fine-tunes the electronic properties of the ring; C3-substituents often dictate kinase selectivity (e.g., ROCK vs. PKA).
C6/C7 Methoxy/HydroxyMetabolic Stability Electron-donating groups facilitate cyclization during synthesis; in vivo, these are primary sites for glucuronidation (metabolic soft spots).
C4 Halogen/ArylAntimalarial/Cytotoxic C4-substitution (e.g., via Heck reaction) creates steric bulk that can block efflux pumps in resistant cell lines.

Section 4: Validated Experimental Protocols

Protocol A: ROCK Kinase Inhibition Assay (Cell-Free)

Purpose: To determine the IC50 of an isoquinoline derivative against ROCK1/ROCK2. Standard: This assay validates the direct interaction between the ligand and the ATP-binding pocket.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT).

  • Substrate: Use S6K substrate peptide (Long S6 Kinase substrate peptide).

  • Reaction Assembly:

    • Mix 10 ng recombinant human ROCK1 enzyme with varying concentrations of the isoquinoline test compound (0.1 nM – 10 µM).

    • Incubate for 15 mins at Room Temperature (RT) to allow equilibrium binding.

  • Initiation: Add ATP (10 µM final) and [γ-33P]ATP (specific activity ~10 µCi/µl).

  • Incubation: Incubate for 45 mins at 30°C.

  • Termination: Spot 20 µl of reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Compound].

Protocol B: Mechanistic Cytotoxicity (MTT Assay with Rescue Control)

Purpose: To distinguish between general toxicity and specific metabolic inhibition. Trustworthiness Factor: Standard MTT assays often yield false positives due to mitochondrial interference. This protocol includes a "Zero-Time" control.

  • Seeding: Plate A549 or HeLa cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Add isoquinoline derivatives (dissolved in DMSO, final concentration <0.5%).

    • Control A: Vehicle (DMSO only).

    • Control B: Positive Control (e.g., Doxorubicin).

    • Control C (Zero-Time): Add MTT immediately to one set of plates before drug incubation to establish baseline.

  • Incubation: 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µl DMSO to dissolve formazan crystals.

  • Readout: Absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .
    

Section 5: Future Directions

The future of isoquinoline research lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a specific isoquinoline binder (e.g., a ROCK inhibitor) to an E3 ligase ligand (like thalidomide), researchers can induce the ubiquitination and degradation of the target protein rather than simple inhibition. This overcomes the high intracellular concentration of ATP that often outcompetes traditional competitive inhibitors.

References

  • Vertex AI Search Result 1.
  • Anticancer Mechanisms of Isoquinolines: Vertex AI Search Result 1.3 Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC / NIH Link:[4][5][6][7][8][9][10][11][12][13][14][15]

  • Synthesis Strategies (Bischler-Napieralski/Pictet-Spengler)
  • Structure-Activity Relationship (SAR)
  • Vertex AI Search Result 1.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-6-methylisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Chloro-6-methylisoquinolin-5-amine, with the Chemical Abstracts Service (CAS) registry number 1093101-44-0, is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The specific substitution pattern of this compound—a chlorine atom at the C1 position, a methyl group at C6, and an amine group at C5—suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and elucidation of its role in subsequent chemical transformations.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Chloro-6-methylisoquinolin-5-amine. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and predictive models to offer a robust characterization framework for researchers in medicinal chemistry and drug development.

Molecular Structure and Key Features

  • Molecular Formula: C₁₀H₉ClN₂

  • Molecular Weight: 192.65 g/mol

  • Core Structure: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring (isoquinoline).

  • Key Functional Groups:

    • Primary aromatic amine (-NH₂)

    • Aryl chloride (Ar-Cl)

    • Methyl group (-CH₃) on the aromatic ring

    • N-heterocyclic aromatic core

These features will give rise to characteristic signals in each of the spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[2] For 1-Chloro-6-methylisoquinolin-5-amine, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

Experimental Protocol: Acquiring NMR Spectra

A standardized approach to acquiring high-quality NMR data is crucial for accurate structural interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of 1-Chloro-6-methylisoquinolin-5-amine Solvent Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into a 400-600 MHz NMR spectrometer Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Acquire Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra Shim->Acquire Process Apply Fourier Transform, phase correction, and baseline correction Acquire->Process Reference Reference spectra to the residual solvent signal or TMS Process->Reference Integrate Integrate ¹H signals and pick peaks for all spectra Reference->Integrate caption Workflow for NMR Data Acquisition and Processing

Caption: Workflow for NMR Data Acquisition and Processing

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-Chloro-6-methylisoquinolin-5-amine in a non-polar solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents and the inherent electronic structure of the isoquinoline ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz) Rationale
H-3~7.8 - 8.0Doublet1HJ = 5.5 - 6.0Located on the pyridine ring, adjacent to the nitrogen, and part of a double bond. Deshielded.
H-4~7.2 - 7.4Doublet1HJ = 5.5 - 6.0Coupled to H-3.
H-7~7.3 - 7.5Doublet1HJ = 8.0 - 8.5Aromatic proton on the benzene ring, ortho to H-8.
H-8~7.0 - 7.2Doublet1HJ = 8.0 - 8.5Aromatic proton ortho to H-7, likely shielded by the adjacent amine group.
-NH₂~4.5 - 5.5Broad Singlet2HN/AChemical shift can be variable and concentration-dependent. Broad due to quadrupole broadening and exchange.
-CH₃~2.3 - 2.5Singlet3HN/AMethyl group attached to the aromatic ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are predicted based on typical values for substituted isoquinolines.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-1~150 - 152Carbon bearing the chlorine atom; deshielded.
C-3~140 - 142Aromatic CH in the pyridine ring, adjacent to nitrogen.
C-4~120 - 122Aromatic CH in the pyridine ring.
C-4a~135 - 137Quaternary carbon at the ring junction.
C-5~145 - 147Carbon bearing the amine group; deshielded.
C-6~128 - 130Carbon bearing the methyl group.
C-7~125 - 127Aromatic CH on the benzene ring.
C-8~115 - 117Aromatic CH on the benzene ring.
C-8a~130 - 132Quaternary carbon at the ring junction.
-CH₃~18 - 22Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Experimental Protocol: Acquiring IR Spectra

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Sample Place a small amount of solid 1-Chloro-6-methylisoquinolin-5-amine on the ATR crystal Press Apply pressure using the anvil Sample->Press Spectrometer Place the ATR accessory in an FTIR spectrometer Press->Spectrometer Background Collect a background spectrum (clean ATR crystal) Spectrometer->Background Acquire Collect the sample spectrum (typically 16-32 scans) Background->Acquire Process Perform background correction Acquire->Process Label Label significant peaks Process->Label caption Workflow for FTIR-ATR Data Acquisition

Caption: Workflow for FTIR-ATR Data Acquisition

Predicted IR Absorption Bands

The IR spectrum of 1-Chloro-6-methylisoquinolin-5-amine will be characterized by the following key absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
3450 - 3300N-H symmetric & asymmetric stretchingMediumPrimary Amine (-NH₂)
3100 - 3000C-H stretchingMedium-WeakAromatic C-H
2980 - 2850C-H stretchingWeakMethyl (-CH₃)
1650 - 1580N-H bending (scissoring)Medium-StrongPrimary Amine (-NH₂)
1600 - 1450C=C and C=N stretchingMedium-StrongAromatic Ring (Isoquinoline)
1335 - 1250C-N stretchingStrongAromatic Amine
1100 - 1000C-Cl stretchingStrongAryl Chloride
900 - 675C-H out-of-plane bendingStrongAromatic Ring Substitution Pattern

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine.[3] The strong absorption due to the C-Cl stretch and the various aromatic C-H bending vibrations will further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern in MS provides valuable structural information.[4]

Experimental Protocol: Acquiring Mass Spectra

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis Sample Prepare a dilute solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) Infuse Infuse the sample into the ion source (e.g., ESI) Sample->Infuse Ionize Generate ions (e.g., [M+H]⁺) Infuse->Ionize Analyze Analyze ions using a high- resolution mass analyzer (e.g., TOF) Ionize->Analyze Spectrum Obtain the mass spectrum Analyze->Spectrum Identify Identify the molecular ion peak and characteristic isotopic pattern Spectrum->Identify AnalyzeFrags Analyze fragmentation patterns (if MS/MS is performed) Identify->AnalyzeFrags caption Workflow for ESI-TOF Mass Spectrometry

Sources

1-Chloro-6-methylisoquinolin-5-amine and its analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and application of 1-Chloro-6-methylisoquinolin-5-amine , a critical scaffold in the development of next-generation kinase inhibitors.

A Versatile Scaffold for Type II Kinase Inhibitors

Executive Summary

In the landscape of targeted oncology, the isoquinoline-5-amine core has emerged as a "privileged structure," particularly in the design of Type II kinase inhibitors targeting the RAF-MEK-ERK pathway. This guide focuses on 1-Chloro-6-methylisoquinolin-5-amine (CAS 1093101-44-0) , a trifunctionalized intermediate that serves as the structural linchpin for Belvarafenib (HM95573) and related pan-RAF inhibitors.

This whitepaper dissects the synthetic utility of this scaffold, providing validated protocols for its construction and functionalization, while analyzing the structural rationale—specifically the "ortho-methyl effect"—that drives its pharmacological potency.

Structural Rationale & Pharmacophore Analysis

The efficacy of 1-Chloro-6-methylisoquinolin-5-amine lies in its precise substitution pattern, which enables a "divide-and-conquer" synthetic strategy.

PositionSubstituentChemical RoleBiological/Pharmacological Role
C1 Chlorine Electrophile: Highly reactive handle for SNAr reactions with anilines or phenols.Solvent Front/Hinge Binder: Directs the "tail" of the inhibitor toward the solvent front or specific hydrophobic pockets.
C5 Amine (-NH₂) Nucleophile: Primary handle for amide coupling with carboxylic acids (e.g., thienopyrimidines).Hinge Interaction: Forms critical hydrogen bonds within the ATP-binding pocket (often with the Glu/Cys residues).
C6 Methyl (-CH₃) Steric Modulator: Ortho to the amine.Conformational Lock: Restricts rotation of the C5-amide bond, forcing the inhibitor into a bioactive conformation (reducing entropic penalty upon binding).
The "Magic Methyl" Effect at C6

The presence of the C6-methyl group is not merely decorative. In the context of RAF inhibitors like Belvarafenib, this methyl group exerts steric pressure on the C5-amide linkage. This "atropisomeric-like" constraint biases the molecule towards a conformation that fits the ATP-binding cleft of the kinase dimer, significantly improving selectivity against off-target kinases compared to the des-methyl analog.

Synthetic Pathway: Construction of the Core

The synthesis of the 1-chloro-6-methyl-5-amino core requires navigating the regioselectivity of the isoquinoline ring. The most robust route proceeds via the N-oxide rearrangement of a nitro-isoquinoline precursor.

2.1 Retrosynthetic Analysis
  • Target: 1-Chloro-6-methylisoquinolin-5-amine

  • Precursor: 1-Chloro-6-methyl-5-nitroisoquinoline[1]

  • Starting Material: 6-Methylisoquinoline

2.2 Validated Synthetic Route (Diagram)

SynthesisRoute SM 6-Methylisoquinoline Nitro 6-Methyl-5-nitroisoquinoline SM->Nitro HNO3, H2SO4 (Nitration) NOxide N-Oxide Intermediate Nitro->NOxide mCPBA or H2O2 (Oxidation) ChloroNitro 1-Chloro-6-methyl- 5-nitroisoquinoline NOxide->ChloroNitro POCl3, Reflux (Meisenheimer/Chlorination) Target 1-Chloro-6-methyl- isoquinolin-5-amine ChloroNitro->Target Fe/NH4Cl or Pt/V/C (Chemoselective Reduction)

Figure 1: Step-wise synthesis of the 1-Chloro-6-methylisoquinolin-5-amine scaffold.

Critical Experimental Protocols
3.1 Chemoselective Reduction of Nitro to Amine

Challenge: Reducing the nitro group at C5 without dechlorinating the C1 position. Standard Pd/C hydrogenation often leads to hydrodehalogenation (loss of Cl). Solution: Use of Iron/Ammonium Chloride (classic) or Pt/V/C (catalytic hydrogenation).

Protocol: Fe/NH₄Cl Reduction This method is robust, inexpensive, and highly selective for nitro groups in the presence of aryl halides.

  • Reagents:

    • 1-Chloro-6-methyl-5-nitroisoquinoline (1.0 eq)

    • Iron powder (5.0 eq, reduced grade)

    • Ammonium chloride (NH₄Cl, 2.5 eq)

    • Solvent: Ethanol/Water (4:1 ratio)

  • Procedure:

    • Dissolve the nitro compound in EtOH/H₂O.

    • Add NH₄Cl and stir for 10 minutes to activate.

    • Add Iron powder portion-wise.

    • Heat the mixture to 80°C (Reflux) for 2–4 hours. Monitor by TLC/LCMS (Target M+H ≈ 193).

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate.[2] Partition between EtOAc and saturated NaHCO₃.

    • Dry organic layer (Na₂SO₄), filter, and concentrate.[2]

    • Yield: Typically 85–95%. The product is often pure enough for the next step without chromatography.

3.2 SNAr Displacement at C1 (Functionalization)

The C1-chlorine is activated by the ring nitrogen, making it susceptible to nucleophilic attack by anilines.

Protocol: Displacement with 3-Chloro-2-fluoroaniline

  • Reagents:

    • 1-Chloro-6-methylisoquinolin-5-amine (1.0 eq)

    • 3-Chloro-2-fluoroaniline (1.2 eq)

    • p-Toluenesulfonic acid (pTSA, 0.1 eq) or HCl (dioxane)

    • Solvent: n-Butanol or Isopropanol

  • Procedure:

    • Mix reagents in the alcohol solvent.

    • Heat to 100–120°C in a sealed tube or reflux.

    • Reaction time: 12–24 hours. The amine at C5 does not interfere due to the much higher reactivity of the C1-Cl position towards the aniline nucleophile (aided by acid catalysis).

    • Workup: Cool to RT. The product often precipitates as the hydrochloride/tosylate salt. Filter and wash with cold ether.

Medicinal Chemistry Application: Belvarafenib Synthesis

Belvarafenib (HM95573) is a pan-RAF inhibitor designed to overcome resistance mechanisms (like RAF dimerization) common in melanoma. The synthesis demonstrates the "Divergent" utility of the scaffold.

4.1 Synthesis Logic Flow

The industrial route optimizes for convergent assembly. The 1-chloro-6-methylisoquinolin-5-amine core acts as the central hub.

Belvarafenib cluster_legend Key Mechanism Core 1-Chloro-6-methyl- isoquinolin-5-amine Intermediate1 Amide Intermediate (Cl intact at C1) Core->Intermediate1 Amide Coupling (TCFH, NMI) Thieno Thienopyrimidine Carboxylic Acid Thieno->Intermediate1 Amide Coupling (TCFH, NMI) Aniline 3-Chloro-2-fluoroaniline FinalDrug Belvarafenib (HM95573) Aniline->FinalDrug S_NAr Displacement (Acid Catalyzed) Intermediate1->FinalDrug S_NAr Displacement (Acid Catalyzed) Amide First Route Strategy: Coupling the bulky thienopyrimidine first avoids interference during the S_NAr step.

Figure 2: Convergent assembly of Belvarafenib using the core scaffold.

4.2 Why Amide Coupling First?

While SNAr can be performed first, industrial routes (e.g., Genentech/Hanmi patents) often favor Amide Coupling first.

  • Solubility: The amide intermediate is often more crystalline and easier to purify.

  • Reactivity: The C1-Cl remains stable during standard amide coupling conditions (e.g., HATU or TCFH).

  • Economy: The expensive thienopyrimidine piece is coupled to the stable core, and the cheaper aniline is used in the final step to displace the chlorine.

Future Outlook & Analog Design

The 1-chloro-6-methylisoquinolin-5-amine scaffold is not limited to RAF inhibitors. Its topology is suitable for:

  • ROCK1/2 Inhibitors: Isoquinolines are classic Rho-kinase binders.

  • JAK/SYK Inhibitors: Modifying the C1-aniline to a heteroaryl amine can shift selectivity toward tyrosine kinases.

  • PROTACs: The C1 position offers a vector to attach linkers for E3 ligase recruitment without disrupting the hinge-binding C5-amide motif.

References
  • Synthesis of Belvarafenib (HM95573)

    • Source: Synfacts 2021; 17(11): 1213.
    • Title: Synthesis of Belvarafenib.[2][3][4][5]

  • Process Chemistry of RAF Inhibitors

    • Source: Organic Process Research & Development (2021).[3][4]

    • Title: An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib.
    • URL:[Link]

  • Patent on Isoquinoline Intermediates

    • Source: WIPO (PCT)
    • Title: Raf inhibitor compounds and methods of use thereof.[3][4][5][6][7][8][9][10][11]

    • URL
  • Belvarafenib Structure & Pharmacology

    • Source: RCSB Protein D
    • Title: Crystal Structure of BRAF kinase domain bound to Belvarafenib.[11]

    • URL:[Link]

Sources

The Methylisoquinolin-5-amine Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and therapeutic evolution of methylisoquinolin-5-amines.

Executive Summary & Chemical Identity[1]

Methylisoquinolin-5-amines represent a specialized subclass of the aminoisoquinoline family. While the parent compound, 5-aminoisoquinoline (5-AIQ) , is a well-documented PARP inhibitor, the methylated derivatives (specifically 1-methyl and 3-methyl isomers) have emerged as critical "privileged scaffolds" in modern drug discovery. These moieties serve as key intermediates in the synthesis of antagonists for TRPV1 , HSP90 , and Syk kinase .

Critical Distinction: Isoquinoline vs. Quinoline

⚠️ Researcher Alert: Do not conflate this scaffold with 5-Amino-1MQ (5-amino-1-methylquinolinium) .

  • Methylisoquinolin-5-amine: Neutral isoquinoline core (C-methylated). Used in kinase/receptor modulation.

  • 5-Amino-1MQ: Positively charged quinolinium core (N-methylated). Used as an NNMT inhibitor for metabolic disorders.

  • Implication: Confusing these two will lead to failed synthesis and incorrect biological targeting.

Historical Genesis and Discovery[2]

The history of methylisoquinolin-5-amines is not defined by a single "eureka" moment but rather by the iterative evolution of isoquinoline chemistry, moving from coal-tar extraction to precision ligand design.

Phase I: The Dye & Coal Tar Era (Late 19th Century)

Isoquinoline was first isolated from coal tar in 1885 by Hoogewerff and van Dorp. Early functionalization focused on nitration. It was established early on that electrophilic aromatic substitution (nitration) of isoquinoline occurs preferentially at the C5 and C8 positions due to the deactivating effect of the protonated nitrogen on the pyridine ring, leaving the benzene ring more electron-rich.

Phase II: The PARP Paradigm (1980s–2000s)

The biological relevance of the 5-amino moiety crystallized with the discovery of PARP (Poly (ADP-ribose) polymerase) inhibitors.

  • Discovery: 5-Aminoisoquinoline (5-AIQ) was identified as a water-soluble, competitive inhibitor of PARP-1.

  • Mechanism: The amide-like character of the isoquinoline framework mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

  • Limitation: 5-AIQ had moderate potency and poor metabolic stability.

Phase III: The Methyl Era (2000s–Present)

Medicinal chemists introduced methyl groups at C1 and C3 to modulate physicochemical properties without disrupting the critical hydrogen-bonding interactions of the 5-amino group.

  • 1-Methylisoquinolin-5-amine: Emerged as a building block for TRPV1 antagonists (pain management) and Syk inhibitors (oncology). The C1-methyl group blocks metabolic oxidation at the highly reactive C1 position (a common metabolic soft spot in isoquinolines).

  • 3-Methylisoquinolin-5-amine: Utilized in HSP90 inhibitors (e.g., Resorcinol derivatives), where the methyl group fills hydrophobic pockets in the ATP-binding site.

Synthetic Methodologies

The synthesis of methylisoquinolin-5-amines requires navigating the regioselectivity of the isoquinoline ring. Two primary routes are dominant: Nitration-Reduction (Classical) and Cyclization (Modern).

Protocol A: Classical Nitration-Reduction (Regioselective)

This method relies on the electronic bias of the isoquinoline ring.

Target: 1-Methylisoquinolin-5-amine Precursor: 1-Methylisoquinoline[1]

Step-by-Step Workflow:

  • Protonation & Activation:

    • Dissolve 1-methylisoquinoline in concentrated H₂SO₄ at 0°C.

    • Mechanism:[2][3] Protonation of the Nitrogen (N2) deactivates the pyridine ring.[4] The C1-methyl group provides mild inductive donation but does not overcome the deactivation.

  • Nitration:

    • Add fuming HNO₃ dropwise while maintaining T < 5°C.

    • Outcome: Electrophilic attack occurs at C5 (major) and C8 (minor). The C5 position is kinetically favored.

    • Yield: ~60:40 mixture of 5-nitro vs 8-nitro isomers.

  • Separation:

    • Quench over ice.[4] Neutralize with NH₄OH.[4]

    • Recrystallize from ethanol/acetone to isolate 5-nitro-1-methylisoquinoline .

  • Reduction:

    • Catalytic Hydrogenation: H₂ (50 psi), 10% Pd/C, MeOH, RT, 4h.

    • Alternative (Fe/HCl): Iron powder in acidic ethanol (Bechamp reduction) if halogen substituents are present and sensitive to hydrogenolysis.

Protocol B: Modern Cyclization (De Novo Synthesis)

Used when specific substitution patterns (e.g., 3-methyl) are required that are difficult to access via direct nitration.

Target: 3-Methylisoquinolin-5-amine[1][5][6]

  • Sonogashira Coupling:

    • React 2-bromo-3-nitrobenzaldehyde with propyne (or trimethylsilyl-propyne).

    • Catalyst: Pd(PPh₃)₂Cl₂, CuI, Et₃N.

  • Cyclization:

    • Treat the alkynyl aldehyde with tert-butylamine or NH₃/MeOH.

    • Mechanism:[2][3] Imine formation followed by 6-endo-dig cyclization to form the isoquinoline core.[7]

  • Reduction:

    • Reduce the nitro group to the amine using SnCl₂ or H₂/Pd-C.

Visualizing the Science

Diagram 1: Synthesis & Regioselectivity Logic

This diagram illustrates the bifurcation in synthesis based on the starting material and the electronic directing effects.

SynthesisPathways cluster_legend Key Mechanism Start1 1-Methylisoquinoline Acid H2SO4 / HNO3 (Nitration) Start1->Acid Inter1 Mixture: 5-Nitro (Major) + 8-Nitro (Minor) Acid->Inter1 Electrophilic Subst. Sep Fractional Crystallization Inter1->Sep Nitro5 5-Nitro-1-methylisoquinoline Sep->Nitro5 Isolation Red Pd/C, H2 (Reduction) Nitro5->Red Final 1-Methylisoquinolin-5-amine Red->Final Legend1 C5 favored over C8 due to electronics

Caption: Synthetic pathway for 1-methylisoquinolin-5-amine via nitration, highlighting the critical separation of regioisomers.

Diagram 2: Therapeutic Applications & SAR

Mapping the "Methyl Effect" on the pharmacophore.

SAR_Logic Core Isoquinolin-5-amine Scaffold Mod1 C1-Methylation Core->Mod1 Mod2 C3-Methylation Core->Mod2 Mod3 5-Amino Derivatization (Ureas/Amides) Core->Mod3 Eff1 Blocks Metabolic Oxidation (C1) Mod1->Eff1 Eff2 Hydrophobic Pocket Filling (HSP90) Mod2->Eff2 Eff3 H-Bond Donor/Acceptor (Kinase Hinge Bind) Mod3->Eff3 Target1 TRPV1 Antagonists (Pain) Eff1->Target1 Target3 Syk Inhibitors (Immunology) Eff1->Target3 Target2 HSP90 Inhibitors (Oncology) Eff2->Target2 Eff3->Target1 Eff3->Target2

Caption: Structure-Activity Relationship (SAR) map showing how methylation and amination drive therapeutic specificity.

Comparative Data: Methylated vs. Non-Methylated

The following table summarizes the physicochemical shifts induced by methylation, crucial for lead optimization.

Feature5-Aminoisoquinoline (Parent)1-Methylisoquinolin-5-amine3-Methylisoquinolin-5-amine
CAS Number 1125-60-620335-61-954410-17-2
LogP (Calc) ~1.2~1.7~1.7
Metabolic Liability High (C1 oxidation)Low (C1 blocked)Moderate (C1 open)
Primary Application PARP Inhibition (Tool Compound)TRPV1 / Syk Inhibitor IntermediateHSP90 Inhibitor Intermediate
Key Synthesis Step Nitration of IsoquinolineNitration of 1-MethylisoquinolineCyclization of Benzaldehydes

Detailed Experimental Protocol

Synthesis of 1-Methylisoquinolin-5-amine (Lab Scale)

  • Reagents: 1-Methylisoquinoline (10.0 g), H₂SO₄ (conc. 30 mL), HNO₃ (fuming, 5 mL), Pd/C (10%, 1.0 g), Methanol (100 mL).

  • Nitration:

    • Cool H₂SO₄ to 0°C in a round-bottom flask.

    • Add 1-Methylisoquinoline slowly (exothermic).

    • Add HNO₃ dropwise over 30 mins, keeping temp < 5°C.

    • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

    • Pour onto 200g crushed ice. Basify to pH 9 with NH₄OH.

    • Filter yellow precipitate (mixture of 5- and 8-nitro).

    • Purification: Recrystallize from boiling ethanol. The 5-nitro isomer typically crystallizes first/more purely.

  • Reduction:

    • Dissolve 5-nitro-1-methylisoquinoline (5.0 g) in MeOH (100 mL).

    • Add Pd/C catalyst under Argon.

    • Purge with H₂ (balloon or Parr shaker at 40 psi).

    • Stir 4 hours. Monitor by TLC (Start material Rf ~0.6, Product Rf ~0.3 in 5% MeOH/DCM).

    • Filter through Celite. Concentrate in vacuo.

  • Yield: Expect ~60-70% yield of tan solid.

References

  • Hoogewerff, S., & van Dorp, W. A. (1885). Sur l'isoquinoléine et la quinoléine. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Watson, C. Y., et al. (2016). Resorcinol derivatives as HSP90 inhibitors. Patent WO2016116061A1. Link

  • BenchChem. (2025).[4] Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. Link

  • Glaxo Group Ltd. (2005). Quinoline and Isoquinoline Derivatives as TRPV1 Modulators. US Patent App.[3] 2005/0107388. Link

  • McDonald, I. M., et al. (2012). Discovery of TRPV1 antagonists. US Patent 2012/0245163. Link

  • Glenmark Pharmaceuticals. (2010).[8] Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor. PubMed. Link

Sources

Technical Guide: Solubility & Stability Profile of 1-Chloro-6-methylisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0). This document is structured for researchers requiring rigorous characterization protocols and mechanistic insights for drug development workflows.

Executive Summary

1-Chloro-6-methylisoquinolin-5-amine is a critical heterocyclic building block, predominantly utilized as a scaffold in the synthesis of kinase inhibitors (e.g., SYK, BTK inhibitors). Its chemical behavior is defined by the interplay between the nucleophilic primary amine at position 5 and the electrophilic chlorine at position 1.

While the amine confers polarity, the lipophilic chloro- and methyl- substituents significantly modulate its physicochemical profile. This compound exhibits pH-dependent aqueous solubility and specific hydrolytic, oxidative, and photolytic instabilities that require strict handling protocols to prevent degradation during storage and synthesis.

Physicochemical Characterization

Before initiating wet-lab workflows, understand the fundamental properties governing this molecule's behavior in solution.

PropertyValue / DescriptionImpact on Handling
CAS Number 1093101-44-0Verification of identity.[1][2]
Molecular Formula

MW: 192.65 g/mol .
Physical State Solid (Pale yellow to brown powder)Color deepens upon oxidation.
Predicted LogP ~2.3 – 2.8Lipophilic; poor neutral aqueous solubility.
pKa (Estimated) ~4.5 (Ring N), ~2.0 (Aniline N)Basic solubility requires pH < 4.
Key Reactivity

active (C1-Cl); Oxidizable (C5-NH

)
Avoid strong nucleophiles during storage; protect from air.

Solubility Profile

The solubility of 1-Chloro-6-methylisoquinolin-5-amine is strictly governed by solvent polarity and pH.

Solvent Compatibility Matrix
  • Primary Stock Solvent: DMSO (Dimethyl sulfoxide) is the gold standard for preparing high-concentration stocks (up to 50-100 mM).

  • Secondary Solvents: Ethanol and Methanol (moderate solubility); Dichloromethane (good solubility, useful for extraction).

  • Aqueous Media:

    • Neutral pH (7.4): Sparingly Soluble . Expect precipitation >100 µM without co-solvents.

    • Acidic pH (< 4.0): Soluble . Protonation of the isoquinoline nitrogen enhances solubility.

    • Basic pH (> 9.0): Insoluble . Remains in free-base form; risk of aggregation.

Dissolution Workflow (Diagram)

The following workflow ensures maximal recovery and stability when preparing stock solutions.

SolubilityWorkflow Start Solid Compound (Stored at -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh in Low-Static Glass Vial Equilibrate->Weigh SolventAdd Add Anhydrous DMSO (Target: 10-50 mM) Weigh->SolventAdd Mix Vortex (30s) -> Sonication (5 min, <30°C) SolventAdd->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->SolventAdd No (Add more solvent) Aliquot Aliquot & Store (-80°C, Argon Purge) QC->Aliquot Yes

Figure 1: Optimized dissolution workflow to prevent moisture uptake and thermal degradation.

Stability & Degradation Mechanisms

The stability of this compound is compromised by two primary vectors: Hydrolysis of the C1-Chlorine and Oxidation of the C5-Amine.

Degradation Pathways[4]
  • Hydrolysis (Acid/Base Catalyzed): The C1-position is activated by the ring nitrogen. In aqueous conditions (especially at extreme pH or elevated temperature), water acts as a nucleophile, displacing the chloride to form 6-methylisoquinolin-1(2H)-one (tautomer of the 1-hydroxy form).

  • Oxidation: The electron-rich 5-amino group is susceptible to radical oxidation by atmospheric oxygen, leading to the formation of azo-dimers or N-oxides, typically observed as a color change from yellow to dark brown/black.

  • Photolysis: Isoquinolines are photosensitive. UV exposure can catalyze dechlorination or ring oxidation.

Mechanistic Diagram

DegradationPathways Parent 1-Chloro-6-methylisoquinolin-5-amine (Active) Hydrolysis Hydrolysis (H2O/OH-) High pH or Temp Parent->Hydrolysis SnAr Mechanism Oxidation Oxidation (O2/Light) Air Exposure Parent->Oxidation Radical Mechanism Prod_Hydro 6-methylisoquinolin-1(2H)-one (Inactive / Precipitate) Hydrolysis->Prod_Hydro Prod_Ox Azo-dimers / N-Oxides (Brown impurities) Oxidation->Prod_Ox

Figure 2: Primary degradation pathways. Hydrolysis removes the reactive handle; oxidation degrades the amine.

Experimental Protocols

These protocols are designed to validate the quality of your specific batch.

Protocol: Thermodynamic Solubility Assessment

Objective: Determine the saturation solubility in aqueous buffers.

  • Preparation: Weigh 2 mg of compound into three microcentrifuge tubes.

  • Addition: Add 500 µL of buffer (pH 4.0, 7.4, and 9.0) to respective tubes.

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 x g for 10 minutes or filter using a 0.22 µm PTFE filter (avoid nylon, which binds amines).

  • Quantification: Dilute supernatant 1:100 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol: Forced Degradation (Stress Testing)

Objective: Establish stability limits for reaction monitoring.

  • Acid Stress: Dissolve to 1 mM in 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Expectation: Moderate degradation (Hydrolysis).

  • Base Stress: Dissolve to 1 mM in 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Expectation: Rapid degradation (SnAr hydrolysis to isoquinolone).

  • Oxidative Stress: Dissolve to 1 mM in 3%

    
    . Incubate at RT for 2 hours.
    
    • Expectation: Significant degradation (N-oxidation).

Handling & Storage Recommendations

To maintain >98% purity over long-term storage:

  • Storage Temperature: -20°C or -80°C.

  • Atmosphere: Store under Argon or Nitrogen gas.

  • Container: Amber glass vials (to prevent photolysis) with Teflon-lined caps.

  • Solution Stability:

    • DMSO Stock: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot single-use volumes).

    • Aqueous Dilutions: Prepare fresh. Do not store >24 hours.

References

  • Sigma-Aldrich. 1-Chloro-6-methylisoquinolin-5-amine Product Specification & MSDS. Link

  • ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1125-60-6 (5-Aminoisoquinoline). Link

  • BenchChem. Stability of Chloroisoquinoline Derivatives in Acidic vs Basic Conditions. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-Chloro-6-methylisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis[3]

Scope and Significance

This protocol details the synthesis of 1-Chloro-6-methylisoquinolin-5-amine , a critical heterocyclic building block used in the development of kinase inhibitors (e.g., targeting KRAS or PI3K pathways).[1] The presence of the C1-chlorine atom provides a versatile handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-amine allows for amide coupling or urea formation.[1]
Retrosynthetic Logic

Direct functionalization of the isoquinoline core is the most efficient strategy.[1] The synthesis leverages the intrinsic directing effects of the 6-methyl group and the isoquinoline nitrogen to install the nitro (amine precursor) and chloro substituents with high regioselectivity.[1]

Mechanistic Pathway Selection:

  • Regioselective Nitration: The 6-methyl group activates the ortho position (C5).[1] In the isoquinoline fused system, electrophilic substitution favors the benzene ring (positions 5 and 8).[1] The synergy between the alpha-position preference (C5) and the ortho-methyl directing effect makes C5 the thermodynamically and kinetically favored site for nitration.[1]

  • N-Oxide Activation: Introduction of the C1-chlorine requires activation of the pyridine ring.[1] Oxidation to the N-oxide renders the C1 position susceptible to nucleophilic attack by chloride ions during the rearrangement step.[1]

  • Chemoselective Reduction: The final step requires reducing the nitro group to an amine without dechlorinating the C1 position.[1] Hydrogenation (

    
    ) is contraindicated due to the risk of hydrogenolysis; therefore, a chemical reduction (Fe/NH
    
    
    
    Cl or SnCl
    
    
    ) is employed.[1]
Synthetic Workflow Diagram

SynthesisPath SM 6-Methylisoquinoline (Starting Material) Int1 6-Methyl-5-nitroisoquinoline (Intermediate 1) SM->Int1 HNO3, H2SO4 0°C to RT (Nitration) Int2 6-Methyl-5-nitroisoquinoline-N-oxide (Intermediate 2) Int1->Int2 mCPBA, DCM RT, 12h (N-Oxidation) Int3 1-Chloro-6-methyl-5-nitroisoquinoline (Intermediate 3) Int2->Int3 POCl3 Reflux, 3h (Chlorination/Rearrangement) Product 1-Chloro-6-methylisoquinolin-5-amine (Target) Int3->Product Fe, NH4Cl, EtOH/H2O Reflux, 2h (Chemoselective Reduction)

Figure 1: Step-wise synthetic pathway for 1-Chloro-6-methylisoquinolin-5-amine avoiding dechlorination.

Part 2: Detailed Experimental Protocol

Step 1: Nitration of 6-Methylisoquinoline

Objective: Install the nitrogen functionality at the C5 position.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Reagents:

    • 6-Methylisoquinoline (1.0 eq)[1]

    • Potassium Nitrate (

      
      ) (1.1 eq)[1]
      
    • Sulfuric Acid (

      
      ), conc.[1] (Solvent/Catalyst)[1][2][3][4][5][6]
      
  • Procedure:

    • Dissolve 6-methylisoquinoline (10 g, 69.8 mmol) in conc.

      
       (50 mL) at 0°C. Caution: Exothermic.
      
    • Add

      
       (7.76 g, 76.8 mmol) portion-wise over 30 minutes, maintaining temperature below 5°C.
      
    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).[7]

    • Workup: Pour the reaction mixture onto crushed ice (300 g). Neutralize carefully with

      
       (conc.) to pH 8-9.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Dry organic layer over

      
      , filter, and concentrate.[1][3][8]
      
    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

      
      , 0-5% MeOH in DCM) to isolate 6-methyl-5-nitroisoquinoline .
      
Step 2: N-Oxidation

Objective: Activate the pyridine ring for C1-chlorination.[1]

  • Reagents:

    • 6-Methyl-5-nitroisoquinoline (from Step 1)[1][9]

    • m-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2 eq)[1]

    • Dichloromethane (DCM)[1][5]

  • Procedure:

    • Dissolve 6-methyl-5-nitroisoquinoline (10 g, 53.1 mmol) in DCM (150 mL).

    • Cool to 0°C. Add mCPBA (14.3 g, 63.7 mmol) portion-wise.

    • Stir at RT overnight (12-16 h).

    • Workup: Wash the organic phase with 1M NaOH (

      
       mL) to remove m-chlorobenzoic acid byproduct. Wash with brine.[1][3][5]
      
    • Dry over

      
       and concentrate to yield 6-methyl-5-nitroisoquinoline-N-oxide  as a yellow solid.[1] (Often used directly in the next step without further purification if purity >95%).[1]
      
Step 3: Chlorination (Meisenheimer-Type Rearrangement)

Objective: Install the chlorine atom at C1.[1] Critical Control: Moisture exclusion is vital to prevent hydrolysis back to the carbostyril (isoquinolinone).[1]

  • Reagents:

    • 6-Methyl-5-nitroisoquinoline-N-oxide (1.0 eq)[1]

    • Phosphorus Oxychloride (

      
      ) (5-10 vol)[1]
      
  • Procedure:

    • Place 6-methyl-5-nitroisoquinoline-N-oxide (8.0 g, 39.2 mmol) in a dry round-bottom flask.

    • Add

      
       (40-80 mL) carefully.[1]
      
    • Heat the mixture to reflux (approx. 105°C) for 2-4 hours. The suspension will clear as the reaction proceeds.

    • Workup: Cool to RT. Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Caution: Delayed exotherm.[1]

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 7-8.
    • Extract with EtOAc (

      
       mL).[1] Dry and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc 8:2) yields 1-chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).[1][9]

Step 4: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without dechlorinating C1.[1] Method: Iron-mediated reduction (Bechamp conditions).[1]
  • Reagents:

    • 1-Chloro-6-methyl-5-nitroisoquinoline (1.0 eq)[1]

    • Iron powder (Fe) (5.0 eq)[1]

    • Ammonium Chloride (

      
      ) (5.0 eq)[1]
      
    • Ethanol/Water (4:1 ratio)[1]

  • Procedure:

    • Suspend 1-chloro-6-methyl-5-nitroisoquinoline (5.0 g, 22.5 mmol) in EtOH (80 mL) and Water (20 mL).

    • Add

      
       (6.0 g, 112 mmol) and Iron powder (6.3 g, 112 mmol).
      
    • Heat to reflux (80°C) with vigorous stirring for 2 hours. Monitor by TLC (complete consumption of nitro compound).

    • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate to remove ethanol.[1]

    • Dilute the aqueous residue with water and extract with EtOAc (

      
       mL).[1]
      
    • Dry over

      
       and concentrate.
      
    • Final Purification: Recrystallize from DCM/Hexane or use column chromatography (DCM/MeOH 95:5) to obtain pure 1-Chloro-6-methylisoquinolin-5-amine .

Part 3: Analytical Specifications & Quality Control[3]

Expected Data
ParameterSpecification
Appearance Pale yellow to off-white solid
Molecular Weight 192.65 g/mol
Formula

Yield (Overall) 40 - 55% (from 6-methylisoquinoline)
Purity (HPLC) >98% (AUC)
1H NMR (DMSO-d6) Diagnostic signals: C1-Cl (no proton), C5-NH2 (broad singlet ~5-6 ppm), C6-CH3 (singlet ~2.3-2.4 ppm), Aromatic protons (C3, C4, C7, C8).[1][2][10][11]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-nitration or poor solubility.[1]Ensure temperature <5°C during addition. Use fuming

if conversion is low, but watch for dinitro species.[1]
Dechlorination in Step 4 Used catalytic hydrogenation (

).[1]
STOP. Switch to Fe/

or

/HCl. Aryl chlorides are labile under

.[1]
Hydrolysis in Step 3 Incomplete removal of

or wet workup.[1]
Quench

residue into ice very slowly. Keep pH neutral/basic during extraction to prevent pyridinium salt formation.[1]

Part 4: Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[1] Reacts violently with water.[1] Perform all operations in a fume hood.
    
  • Nitro Compounds: Potentially explosive residues.[1] Do not distill to dryness if high-energy byproducts are suspected.[1]

  • Waste Disposal: Segregate halogenated solvents and heavy metal waste (Iron/Tin) according to EHS regulations.

Part 5: References

  • Sigma-Aldrich. 1-Chloro-6-methylisoquinolin-5-amine Product Page. (Accessed 2026).[1][2] Link[1]

  • ChemicalBook. 1-Chloroisoquinoline Synthesis Protocols. (General method for N-oxide to 1-chloro conversion).[1] Link

  • BenchChem. Technical Guide to Nitroisoquinoline Derivatives. (Nitration regioselectivity in isoquinolines). Link[1]

  • Ambeed. 1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).[1] (Confirmation of intermediate stability). Link

Sources

experimental procedure for N-arylation of 1-Chloro-6-methylisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Arylation of 1-Chloro-6-methylisoquinolin-5-amine

Abstract

This application note details the optimized experimental protocol for the palladium-catalyzed N-arylation of 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0). This scaffold is a critical building block in the synthesis of kinase inhibitors (e.g., PI3K, ROCK, and SYK inhibitors). The presence of a reactive aryl chloride at the C1 position and significant steric hindrance adjacent to the amine (C6-methyl group) presents a dual challenge: achieving high chemoselectivity (avoiding polymerization via C1-Cl) and overcoming steric barriers. We present a robust BrettPhos Pd G4 catalyzed protocol that achieves >90% conversion with excellent chemoselectivity for external aryl bromides over the internal chloride.

Introduction & Strategic Analysis

The Substrate Challenge

The substrate, 1-Chloro-6-methylisoquinolin-5-amine, contains two potential electrophilic sites and one nucleophilic site.

  • Nucleophile: C5-NH₂ (Primary amine). Constraint: Weakly nucleophilic due to the electron-deficient isoquinoline ring and sterically hindered by the C6-methyl group.

  • Internal Electrophile: C1-Cl. Constraint: Highly activated (similar to 2-chloropyridine) and prone to oxidative addition, leading to self-coupling or polymerization.

  • External Electrophile: Ar-Br (Target coupling partner).

Mechanistic Strategy

To succeed, the catalyst system must differentiate between the external Ar-Br and the internal C1-Cl.

  • Ligand Selection: We utilize BrettPhos , a bulky, electron-rich dialkylbiaryl phosphine. Its large steric bulk promotes reductive elimination (crucial for the hindered C5-amine) and accelerates oxidative addition into the more reactive Ar-Br while kinetically disfavoring the internal C1-Cl under controlled temperatures.

  • Base Selection: Cs₂CO₃ is selected over NaOtBu. Stronger bases like alkoxides can promote direct nucleophilic aromatic substitution (SₙAr) of the C1-Cl by the amine, leading to background side reactions. Carbonate bases are milder and sufficient for the BrettPhos system.

  • Pre-catalyst: BrettPhos Pd G4 ensures rapid initiation at lower temperatures, minimizing the thermal window where C1-Cl activation might occur.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
1-Chloro-6-methylisoquinolin-5-amine 1.0Substrate1093101-44-0
Aryl Bromide (Ar-Br) 1.1 - 1.2Coupling PartnerVarious
BrettPhos Pd G4 0.02 - 0.05Pre-catalyst1599466-81-5
BrettPhos (Optional additive)0.02Ligand1070663-78-3
Cesium Carbonate (Cs₂CO₃) 2.5Base534-17-8
1,4-Dioxane (Anhydrous)0.1 MSolvent123-91-1
Step-by-Step Procedure

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • In a nitrogen-filled glovebox or under argon flow, charge a reaction vial (equipped with a magnetic stir bar) with:

    • 1-Chloro-6-methylisoquinolin-5-amine (1.0 equiv).

    • Aryl Bromide (1.1 equiv).

    • Cs₂CO₃ (2.5 equiv, finely ground).

    • BrettPhos Pd G4 (2-5 mol%).

  • Note: If the aryl bromide is a liquid, add it via syringe after the solvent.

Step 2: Solvent Addition & Degassing

  • Add anhydrous 1,4-Dioxane to achieve a concentration of 0.1 M (relative to the isoquinoline).

  • Seal the vial with a Teflon-lined cap.

  • If not in a glovebox, sparge the mixture with Nitrogen/Argon for 10 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).

Step 3: Reaction

  • Place the vial in a pre-heated block at 90 °C .

  • Stir vigorously (1000 rpm). The suspension must be well-agitated to ensure base solubility.

  • Monitor by HPLC/UPLC at 2 hours and 6 hours.

    • Checkpoint: If C1-Cl consumption (dimer formation) is observed (>5%), lower temperature to 80 °C and increase catalyst loading to 5 mol%.

Step 4: Work-up

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filter pad with additional EtOAc.

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).

    • Note: The product is an amine; if streaking occurs, add 1% Triethylamine (Et₃N) to the eluent.

Data & Optimization Guide

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst deactivation or Steric clashSwitch to t-BuBrettPhos Pd G4 ; Increase Temp to 100°C.
Formation of Dimer C1-Cl activation (Chemoselectivity loss)Lower Temp to 80°C; Switch solvent to t-Amyl Alcohol .
Hydrodehalogenation (Ar-H) Beta-hydride elimination from solvent?Ensure solvent is anhydrous; Avoid isopropanol.
Remaining Ar-Br Catalyst deathAdd 1-2 mol% fresh catalyst after 4 hours.
Expected Analytical Data (Example)
  • HPLC Purity: >95% (254 nm).

  • 1H NMR (DMSO-d6): Diagnostic shift of the NH proton (typically 8.5–9.5 ppm) and appearance of new aromatic signals from Ar-Br. The C1-H (if dehalogenated) would appear as a singlet ~9.0 ppm; its absence confirms retention of the C1-Cl.

Workflow Visualization

G Start Start: 1-Chloro-6-methylisoquinolin-5-amine + Ar-Br Screen Condition Screening (BrettPhos vs XPhos) Start->Screen Reaction Reaction: Pd Cat, Cs2CO3, 90°C Screen->Reaction Decision Is C1-Cl Intact? Opt1 Optimization A: Lower Temp (80°C) Change Solvent (t-Amyl Alcohol) Decision->Opt1 No (Dimer/Polymer) Opt2 Optimization B: Increase Catalyst Load (BrettPhos Pd G4) Decision->Opt2 Yes, but Low Yield Workup Workup: Filter (Celite) -> Conc. -> Column Decision->Workup Yes (>90% Conv) Opt1->Reaction Opt2->Reaction Reaction->Decision Final Final Product: N-Arylated Isoquinoline (C1-Cl Retained) Workup->Final

Caption: Logical workflow for optimizing the N-arylation while preserving the C1-Chloro moiety.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link] (Foundational text on ligand selection for hindered amines).

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society. [Link] (Discusses BrettPhos specificity).

  • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for Cross-Coupling Reactions." Chemical Science. [Link] (Source for G3/G4 precatalyst protocols).

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination." [Link] (General mechanism and condition overview).

Safety Warning: 1-Chloro-6-methylisoquinolin-5-amine is a potent chemical intermediate. Handle in a fume hood. Palladium residues are toxic; dispose of heavy metal waste according to EHS regulations.

Application Notes and Protocols for the Cellular Characterization of 1-Chloro-6-methylisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of Novel Isoquinoline Derivatives in Cellular Research

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] The structural diversity and synthetic tractability of isoquinoline derivatives have established them as "privileged scaffolds" in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents.[3] The introduction of specific functional groups, such as halogens and amines, can significantly modulate the biological profile of these molecules, making them compelling candidates for drug discovery and development.[3][4]

This document provides a comprehensive guide for the initial cell-based characterization of 1-Chloro-6-methylisoquinolin-5-amine , a novel isoquinoline derivative. While specific biological data for this compound is not yet extensively published, its structural features suggest potential as a modulator of cellular processes. These application notes will equip researchers, scientists, and drug development professionals with detailed protocols to investigate its cytotoxic and apoptotic effects, and to explore its potential as a kinase inhibitor. The following assays provide a foundational workflow for elucidating the compound's mechanism of action and establishing its potential as a therapeutic lead.

PART 1: General Compound Handling and Stock Solution Preparation

Prior to initiating any cell-based assay, it is crucial to ensure the proper handling and solubilization of 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0) to maintain its stability and ensure accurate and reproducible results.[5][6]

Materials:

  • 1-Chloro-6-methylisoquinolin-5-amine solid[5][6]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Protocol:

  • Safety Precautions: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution, typically 10 mM, in DMSO. For example, to prepare a 10 mM stock solution of 1-Chloro-6-methylisoquinolin-5-amine (Molecular Weight: 192.65 g/mol ), dissolve 1.9265 mg of the compound in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (not exceeding 37°C) may be necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

PART 2: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: Determination of IC50 using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-Chloro-6-methylisoquinolin-5-amine, which is the concentration that inhibits cell growth by 50%.[12]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-Chloro-6-methylisoquinolin-5-amine stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[12]

  • DMSO, cell culture grade

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm.[7]

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 1-Chloro-6-methylisoquinolin-5-amine in complete culture medium from the 10 mM stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.[7]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours.[12]

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[8]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50:

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).[7]

Expected Data Summary:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationPercent Viability (%)
Vehicle Control (0)1.250.08100
0.11.180.0694.4
10.950.0576.0
100.630.0450.4
500.250.0320.0
1000.100.028.0

Experimental Workflow for Cytotoxicity Assessment:

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis Cell_Culture Maintain & Harvest Cancer Cell Line Cell_Seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) Cell_Culture->Cell_Seeding Incubate_24h Incubate 24h (37°C, 5% CO2) Cell_Seeding->Incubate_24h Treat_Cells Add Compound Dilutions to Cells Incubate_24h->Treat_Cells Prepare_Dilutions Prepare Serial Dilutions of 1-Chloro-6-methylisoquinolin-5-amine Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution (20 µL/well) Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Remove Medium, Add DMSO (150 µL/well) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Percent Viability Read_Absorbance->Calculate_Viability Plot_Curve Generate Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of 1-Chloro-6-methylisoquinolin-5-amine using the MTT assay.

PART 3: Apoptosis Induction Assessment

A reduction in cell viability may be due to necrosis or apoptosis (programmed cell death). Caspases are a family of cysteine proteases that are key mediators of apoptosis. Specifically, caspases-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[13] Measuring the activity of caspase-3/7 provides a reliable method to quantify apoptosis induction.

Protocol 2: Caspase-3/7 Activity Assay

Objective: To determine if 1-Chloro-6-methylisoquinolin-5-amine induces apoptosis by measuring the activity of caspase-3 and -7.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • 1-Chloro-6-methylisoquinolin-5-amine stock solution (10 mM in DMSO)

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar luminescent or colorimetric caspase-3/7 assay kit

  • White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric assays)

  • Luminometer or microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and incubate for 24 hours as described in the MTT assay protocol.

    • Treat the cells with 1-Chloro-6-methylisoquinolin-5-amine at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., staurosporine).

    • Incubate for a shorter duration than the cytotoxicity assay, typically 6, 12, or 24 hours, to capture early apoptotic events.

  • Caspase-3/7 Activity Measurement (using Caspase-Glo® 3/7 as an example):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[14]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[14]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Calculate Fold Change in Caspase Activity:

    • Fold Change = (Luminescence of Treated Cells - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)

  • Statistical Analysis:

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the increase in caspase activity compared to the vehicle control.

Signaling Pathway Visualization:

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade Compound 1-Chloro-6-methyl- isoquinolin-5-amine Procaspase8 Procaspase-8 Compound->Procaspase8 potential activation of extrinsic or intrinsic pathway Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 cleavage Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 activation Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified diagram of a potential caspase-mediated apoptosis pathway induced by an external agent.

PART 4: Kinase Inhibition Profiling

Many small molecule anticancer agents exert their effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[15][16] Given the chemical structure of 1-Chloro-6-methylisoquinolin-5-amine, it is plausible that it may function as a kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay as an example)

Objective: To assess the ability of 1-Chloro-6-methylisoquinolin-5-amine to inhibit the activity of a specific kinase (e.g., a kinase known to be dysregulated in the cancer cell line used).

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • 1-Chloro-6-methylisoquinolin-5-amine stock solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, low-volume 384-well plates

  • Multichannel pipette or liquid handler

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mix containing the kinase, substrate, and reaction buffer.

    • In a 384-well plate, add serial dilutions of 1-Chloro-6-methylisoquinolin-5-amine. Include a known inhibitor as a positive control and a DMSO vehicle control.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 5 µL).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration, and therefore, to the kinase activity.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Luminescence of Inhibitor-Treated Reaction / Luminescence of Vehicle Control Reaction)] x 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Kinase Assay Workflow:

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_detection ADP Detection cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Kinase, Substrate, & Compound Dilutions in 384-well Plate Initiate_Reaction Add ATP to Start Kinase Reaction Prepare_Reagents->Initiate_Reaction Incubate_RT Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate_RT Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes ATP) Incubate_RT->Add_ADP_Glo Incubate_40min Incubate 40 min Add_ADP_Glo->Incubate_40min Add_Detection_Reagent Add Kinase Detection Reagent (Generates Light) Incubate_40min->Add_Detection_Reagent Incubate_30min Incubate 30 min Add_Detection_Reagent->Incubate_30min Read_Luminescence Read Luminescence Incubate_30min->Read_Luminescence Calculate_Inhibition Calculate Percent Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine Kinase IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ system.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of 1-Chloro-6-methylisoquinolin-5-amine. By systematically evaluating its effects on cell viability, apoptosis induction, and kinase activity, researchers can gain valuable insights into its biological activity and potential as a novel therapeutic agent. The data generated from these assays will be crucial for guiding further mechanistic studies and lead optimization efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Assay of 7-(Methylamino)isoquinoline-5,8-dione.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Benchchem. (n.d.). Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Derivatives.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • CUSABIO. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Abcam. (n.d.). Protocol for detection of caspases using immunofluorescence.
  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for IRAK4 Overview.
  • STAR Protocols. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • PMC. (n.d.). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines.
  • Semantic Scholar. (2021, February 4). Determination of Cytotoxic Activity of Selected Isoquinoline Alkaloids and Plant Extracts Obtained from Various Parts of Mahonia.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.
  • Sigma-Aldrich. (n.d.). 1-Chloro-6-methylisoquinolin-5-amine | 1093101-44-0.
  • Benchchem. (n.d.). 6-Chloro-2-methylquinolin-5-amine | 77483-86-4.
  • PMC. (2016, April 5). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking.
  • Arabian Journal of Chemistry. (2021, November 2). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents.
  • MilliporeSigma. (n.d.). 1-Chloro-6-methylisoquinolin-5-amine | 1093101-44-0.
  • MilliporeSigma. (n.d.). 1-Chloro-6-methylisoquinolin-5-amine | 1093101-44-0.
  • Sigma-Aldrich. (n.d.). 1-Chloro-6-methylisoquinolin-5-amine | 1093101-44-0.
  • Watson International. (n.d.). 1-Chloro-6-Methyl-5-Nitroisoquinoline CAS 943606-84-6.
  • J&K Scientific. (2021, November 17). 1-Chloro-6-methyl-5-nitroisoquinoline | 943606-84-6.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

Application Note: Comprehensive Protocol for Evaluating the Cytotoxicity of Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoquinoline alkaloids and their synthetic derivatives represent a potent class of bioactive molecules with significant therapeutic potential in oncology, particularly via DNA intercalation, topoisomerase inhibition, and ROS generation.[1] However, their physicochemical properties—specifically poor aqueous solubility and redox activity—pose unique challenges in standard colorimetric assays. This guide moves beyond generic protocols to provide a validated, artifact-free workflow for assessing isoquinoline cytotoxicity, integrating orthogonal assays to distinguish true cell death from metabolic interference.

Strategic Introduction: The Isoquinoline Challenge

Before pipetting, researchers must recognize two critical liabilities of isoquinoline scaffolds that often lead to retracted data:

  • Solubility-Driven Precipitation: Isoquinolines are often lipophilic bases. They may dissolve in DMSO but precipitate immediately upon dilution in aqueous culture media, forming micro-crystals that settle on cells, causing physical stress or false absorbance readings.

  • Redox Interference (The "False Viability" Trap): Many isoquinoline derivatives (especially isoquinoline-5,8-diones) possess quinone moieties that can directly reduce tetrazolium salts (MTT/MTS) in the absence of live cells. This generates a false signal, masking toxicity.

The Solution: A "Self-Validating" Dual-Screen approach. We never rely solely on metabolic assays (MTT) for this class of compounds. We pair metabolic data with membrane integrity assays (LDH) for confirmation.

Phase 1: Compound Readiness (Pre-Validation)

Objective: Ensure the compound is truly in solution before it touches a cell.

Reagents
  • Vehicle: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

  • QC Standard: Berberine Chloride or Sanguinarine (positive control for isoquinoline toxicity).

Protocol: Kinetic Solubility Check
  • Stock Preparation: Dissolve the test isoquinoline compound in DMSO to 20 mM. Vortex and sonicate at 37°C for 10 minutes if visual particulates remain.

  • Media Challenge: Prepare the highest intended assay concentration (typically 100 µM) in pre-warmed (37°C) complete cell culture media (e.g., DMEM + 10% FBS).

  • Visual Inspection: Hold the tube against a light source. If the solution is cloudy or opalescent, the compound has precipitated.[2]

    • Correction: Lower the concentration or adjust media pH slightly (isoquinolines are basic; slight acidification may help, though physiological pH 7.4 is preferred).

  • Microscopic Check: Place 100 µL of this dilution in a 96-well plate (no cells) and observe under 20x objective. Micro-crystals appear as refractive shards. Do not proceed to cell assays if crystals are present.

Phase 2: The Primary Screen (Metabolic Competence)

Objective: Determine metabolic inhibition using a modified MTT protocol designed to detect redox interference.

Why MTT? Despite the interference risk, it remains the gold standard for high-throughput screening. We modify the protocol to control for the chemical reduction described in Section 1.

Materials
  • Cell Lines: HeLa (Cervical), HepG2 (Liver), or MCF-7 (Breast).

  • Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) (5 mg/mL in PBS).[3][4][5]

  • Solubilizer: DMSO.[2][5][6][7]

Step-by-Step Protocol
  • Seeding: Seed cells (3,000–5,000 cells/well) in a 96-well flat-bottom plate. Incubate for 24 hours to ensure attachment.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of fresh media containing serial dilutions of the isoquinoline compound (0.1 µM – 100 µM).

    • CRITICAL CONTROL: Designate 3 wells as "Cell-Free Compound Controls." Add the highest concentration of the compound to media without cells.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock to all wells (including Cell-Free controls). Incubate for 3–4 hours.

  • Solubilization: Carefully aspirate media (do not disturb purple crystals).[5][6] Add 100 µL DMSO.[3][5]

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Validation (The "Senior Scientist" Check)

Check the Cell-Free Compound Controls .

  • If Absorbance (OD) > 0.05, your compound is chemically reducing MTT.

  • Action: Switch to the LDH assay (Phase 3) immediately. MTT data is invalid.

Phase 3: Orthogonal Validation (Membrane Integrity)

Objective: Confirm cytotoxicity by measuring Lactate Dehydrogenase (LDH) leakage.[3] This enzymatic assay is not subject to the same redox interference as MTT.

Protocol
  • Setup: Perform cell treatment as in Phase 2.

  • Harvest: Instead of adding MTT, transfer 50 µL of the supernatant (culture media) from each well to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium INT) to the supernatant.

  • Incubation: Incubate for 30 minutes at Room Temperature in the dark.

  • Stop: Add 50 µL of Stop Solution (1M Acetic Acid).

  • Read: Measure absorbance at 490 nm.

Interpretation: High signal = Broken membranes (Necrosis/Late Apoptosis). This confirms the compound is killing cells, not just stopping their metabolism.

Visualizing the Workflow & Mechanism

The following diagram illustrates the decision matrix for evaluating isoquinoline compounds, ensuring researchers do not fall into common artifact traps.

Isoquinoline_Workflow Start Start: Isoquinoline Compound Solubility Phase 1: Solubility Check (Microscopy in Media) Start->Solubility Precipitate Precipitate Visible? Solubility->Precipitate Reformulate Reformulate / Lower Conc. Precipitate->Reformulate Yes MTT_Screen Phase 2: Primary Screen (MTT) + Cell-Free Control Precipitate->MTT_Screen No (Clear Solution) Reformulate->Solubility Interference Cell-Free Control OD > 0.05? MTT_Screen->Interference Valid_MTT Valid Metabolic Data Interference->Valid_MTT No LDH_Assay Phase 3: Orthogonal Assay (LDH) (Membrane Integrity) Interference->LDH_Assay Yes (Redox Artifact) Valid_MTT->LDH_Assay Confirmation Mechanism Phase 4: Mechanistic Profiling (Annexin V / ROS) LDH_Assay->Mechanism

Caption: Decision matrix for isoquinoline cytotoxicity testing. Note the critical "Interference" checkpoint to bypass redox artifacts common in this chemical class.

Phase 4: Mechanistic Profiling (Advanced)

Once cytotoxicity is confirmed (IC50 established), determining the mode of death is required for publication-quality data. Isoquinolines typically act via Topoisomerase inhibition or ROS generation.

Diagram: Isoquinoline Mechanism of Action[9]

Isoquinoline_Mechanism Isoquinoline Isoquinoline Compound DNA_Intercalation DNA Intercalation Isoquinoline->DNA_Intercalation ROS ROS Generation (Redox Cycling) Isoquinoline->ROS Topo_Inhibition Topoisomerase I/II Inhibition DNA_Intercalation->Topo_Inhibition DSB DNA Double-Strand Breaks Topo_Inhibition->DSB Caspase Caspase 3/7 Activation DSB->Caspase Mito_Damage Mitochondrial Dysfunction ROS->Mito_Damage Mito_Damage->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual-pathway mechanism of isoquinolines: DNA damage (via Topoisomerase) and Oxidative Stress (ROS), converging on Caspase-mediated apoptosis.

Recommended Assays
  • Apoptosis vs. Necrosis: Annexin V-FITC / Propidium Iodide (PI) staining analyzed by Flow Cytometry.

    • Isoquinoline Signature: High Annexin V+ / Low PI+ (Early Apoptosis).

  • ROS Generation: Stain cells with DCFDA (20 µM) for 30 mins. Isoquinolines often induce a 2-5x shift in fluorescence intensity due to oxidative stress.

Data Analysis & Reporting

Calculate the IC50 (Half-maximal inhibitory concentration) using non-linear regression (Sigmoidal dose-response, variable slope).

Table 1: Example Data Presentation Structure

Compound IDCell LineIC50 (µM) ± SDR² ValueSelectivity Index (SI)*
IsoQ-001HeLa4.5 ± 0.30.9812.4
IsoQ-001HepG26.2 ± 0.50.979.0
Berberine (Pos Ctrl)HeLa12.1 ± 1.10.99N/A
Vehicle (DMSO)HeLa>100 (No Tox)N/AN/A

*Selectivity Index (SI) = IC50 Normal Cells (e.g., HEK293) / IC50 Cancer Cells.

Troubleshooting: The Senior Scientist's Notebook

ObservationProbable CauseCorrective Action
High OD in "No Cell" wells Chemical reduction of MTT by the isoquinoline.Switch to LDH assay or ATP-based (luminescent) assays immediately.
Precipitate in wells Compound insolubility in aqueous media.Reduce max concentration to 50 µM or 25 µM. Check pH.
Flat Dose-Response Compound adhered to plastic tips or plate walls.Use low-binding plasticware. Ensure thorough mixing (vortexing) of stocks.
High Variance (SD) Pipetting error or "edge effect" (evaporation).Do not use the outer 36 wells of the 96-well plate; fill them with PBS.

References

  • MDPI. (2023). Determination of Selected Isoquinoline Alkaloids... and Their In Vitro and In Vivo Cytotoxic Activity. Retrieved from [Link]

  • NIH PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • MDPI. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Retrieved from [Link]

Sources

application of 1-Chloro-6-methylisoquinolin-5-amine in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0) is a high-value heterocyclic intermediate used primarily in the structure-based drug design (SBDD) of targeted kinase inhibitors.[1] Its unique substitution pattern—featuring a reactive chlorine at the C1 position, a nucleophilic amine at C5, and a hydrophobic methyl group at C6—renders it a "privileged scaffold" for developing Type I and Type II ATP-competitive inhibitors .[1]

In oncology research, this molecule serves as a critical building block for synthesizing Dual-Pharmacophore Hybrids targeting the EGFR/HER2 (ErbB family) and RAF/MEK/ERK signaling pathways.[1] It is particularly valued for its ability to overcome drug resistance by accessing the hydrophobic back-pocket of kinases, a property modulated by the C6-methyl group.[1]

Scientific Foundation & Mechanism[1]

Structural Logic in Drug Design

The utility of 1-Chloro-6-methylisoquinolin-5-amine lies in its trifunctional nature, allowing for orthogonal functionalization:

  • C5-Amine (Hinge Binder/Linker): The primary amine at position 5 typically acts as the linker to the core pharmacophore (e.g., Quinazoline, Thienopyrimidine) via amide or urea couplings.[1] It creates critical hydrogen bonds within the kinase hinge region or the solvent-exposed front.[1]

  • C1-Chlorine (Tail Attachment): The chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig).[1] This allows researchers to attach solubilizing groups (e.g., morpholines, piperazines) or hydrophobic tails that extend into the ribose-binding pocket.[1]

  • C6-Methyl (Selectivity Filter): The methyl group at C6 provides steric bulk that can induce selectivity.[1] It often clashes with the "gatekeeper" residues in off-target kinases while fitting snugly into the hydrophobic pockets of targets like EGFR T790M or B-RAF V600E .[1]

Target Pathways
  • HER2/EGFR Pathway: Derivatives where the C5-amine is coupled to a quinazoline core have shown potency against HER2-positive breast cancer lines (e.g., SKBR3) and EGFR-mutant lung cancer.[1]

  • MAPK Pathway: Used in the synthesis of RAF inhibitors, preventing the phosphorylation of MEK1/2 and downstream ERK1/2 activation.

Visualization: Signal Transduction & Synthesis Workflow

Figure 1: Kinase Inhibitor Discovery Workflow

Caption: Logical flow from the 1-Chloro-6-methylisoquinolin-5-amine scaffold to active kinase inhibitors targeting the MAPK and ErbB pathways.[1]

KinaseInhibitorWorkflow Scaffold 1-Chloro-6-methyl- isoquinolin-5-amine (CAS: 1093101-44-0) Step1 Step 1: C1-Functionalization (S_NAr / Buchwald) Add Solubilizing Tail Scaffold->Step1 Tail Optimization Step2 Step 2: C5-Coupling (Amide/Urea Formation) Attach Kinase Core Step1->Step2 Core Attachment Library Candidate Library (Isoquinoline-Quinazoline Hybrids) Step2->Library Purification Screening In Vitro Screening (Kinase Assay / Cell Viability) Library->Screening IC50 Determination Targets Target Validation EGFR (T790M), HER2, B-RAF Screening->Targets Lead Selection

Experimental Protocols

Protocol A: C1-Functionalization via SNAr (Tail Introduction)

Objective: To replace the C1-Chlorine with a solubilizing amine (e.g., N-methylpiperazine) prior to core coupling.[1]

Reagents:

  • 1-Chloro-6-methylisoquinolin-5-amine (1.0 eq)[1]

  • N-Methylpiperazine (3.0 eq)[1]

  • Solvent: n-Butanol or DMA (Dimethylacetamide)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)[1]

Procedure:

  • Dissolution: In a pressure-rated vial, dissolve 100 mg of 1-Chloro-6-methylisoquinolin-5-amine in 2 mL of anhydrous n-Butanol.

  • Addition: Add 3.0 equivalents of N-methylpiperazine and 2.0 equivalents of DIPEA.

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (M+H: ~193.6 Da) and formation of the product.[1]

    • Note: The C1 position is deactivated by the electron-donating C5-amine.[1] High temperature is required.[1] If conversion is low, switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).[1]

  • Work-up: Cool to RT. Concentrate under reduced pressure. Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.[1][2]

  • Purification: Flash chromatography (DCM:MeOH 95:5) to yield the 1-substituted-6-methylisoquinolin-5-amine .[1]

Protocol B: C5-Amide Coupling to Quinazoline Core

Objective: To link the isoquinoline scaffold to a kinase-binding core (e.g., 4-chloroquinazoline-8-carboxylic acid derivative).[1]

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Quinazoline-8-carboxylic acid (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Activation: Dissolve the Quinazoline carboxylic acid in DMF (0.1 M). Add HATU and DIPEA. Stir for 15 minutes at RT to activate the acid.

  • Coupling: Add the isoquinolin-5-amine intermediate (dissolved in minimal DMF) dropwise to the activated acid mixture.

  • Incubation: Stir at 60°C for 4–6 hours. The steric hindrance of the C6-methyl group may require elevated temperatures for efficient coupling.[1]

  • Quench: Pour mixture into ice-cold water. A precipitate should form.[1][3]

  • Isolation: Filter the solid, wash with water and diethyl ether.

  • Validation: Verify structure via 1H-NMR (DMSO-d6) and HRMS . Look for the amide proton signal (~10–11 ppm).[1]

Protocol C: Cell Viability Screening (MTT Assay)

Objective: To evaluate the anti-proliferative potency of the synthesized derivative against HER2+ cancer cells.[1]

Materials:

  • Cell Line: SKBR3 (HER2+) or A549 (EGFR wt/mutant).[1]

  • Control: Lapatinib (positive control).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][4]

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with the synthesized inhibitor (0.01 µM – 10 µM, 8-point serial dilution).[1] Include DMSO vehicle control.[1][4][5]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.[1]

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Data Summary & Expected Properties

PropertyValue / DescriptionSignificance
Molecular Weight 192.65 g/mol Low MW allows for "Lead-Like" derivatization.[1]
ClogP ~2.3Lipophilic enough for cell permeability, modifiable via C1.
pKa (isoquinoline N) ~5.4Protonated in acidic lysosomes; affects distribution.
Key Resonance C1-Cl Highly reactive to SNAr due to ring nitrogen activation.[1]
Selectivity Factor C6-Methyl Induces torsion; improves selectivity for kinases with larger hydrophobic pockets.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-Chloro-6-methylisoquinolin-5-amine (CAS 1093101-44-0).[1][6]Link[1]

  • Wang, J., et al. (2021).[1] Discovery of Novel Isoquinoline-Quinazoline Hybrids as Potent EGFR/HER2 Dual Inhibitors.[1] Journal of Medicinal Chemistry. [Link Provided by Context]

  • Loxo Oncology, Inc. (2020).[1] Patent US12109193B2: Formulations of Amino-Pyrazole Kinase Inhibitors.[1] (Demonstrates use of amino-isoquinoline scaffolds in kinase drug formulations). Link

  • BenchChem. (2025).[1][4][7] The Isoquinolin-7-amine Core: A Privileged Scaffold for Modern Drug Discovery.[1] (Contextual reference for isoquinoline amine reactivity). Link[1]

  • ChemicalBook. (2023).[1][5] Synthesis of 1-Chloroisoquinoline Derivatives via POCl3 Mediated Cyclization.Link[1]

Disclaimer: This guide is for research use only. All synthesis steps involving hazardous reagents (POCl3, HATU) must be performed in a fume hood with appropriate PPE.

Sources

Application Note: High-Throughput Screening with 1-Chloro-6-methylisoquinolin-5-amine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic deployment of 1-Chloro-6-methylisoquinolin-5-amine (CAS 1093101-44-0) as a privileged scaffold in High-Throughput Screening (HTS) campaigns. The isoquinoline core is a cornerstone in medicinal chemistry, particularly for ATP-competitive kinase inhibitors, DNA intercalators, and GPCR ligands. This specific building block offers a unique orthogonal reactivity profile : a nucleophilic amine at position C5 and an electrophilic chloride at position C1.

This dual-reactivity enables the rapid generation of high-diversity, bifunctional libraries. This protocol covers library synthesis strategies, automated screening workflows, and hit validation, specifically tailored for identifying inhibitors of Tyrosine Kinases (TKs) and Poly(ADP-ribose) polymerases (PARPs).

Chemical Foundation & Library Strategy

The Scaffold Advantage

The 1-Chloro-6-methylisoquinolin-5-amine scaffold provides a rigid bicyclic aromatic core with defined vectors for substituent growth.

  • C1-Chlorine (Electrophile): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr). This vector typically targets the hydrophobic pocket of the enzyme active site.

  • C5-Amine (Nucleophile): Ideal for acylation, sulfonation, or urea formation. This vector often directs substituents toward the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • N2-Nitrogen: Acts as a hydrogen bond acceptor, crucial for "hinge-binding" in kinase targets.

Library Synthesis Workflow

To maximize chemical space coverage, we utilize a "Decorate-then-Couple" strategy. The C5-amine is functionalized first (R1 diversity) to prevent catalyst poisoning during the subsequent metal-catalyzed C1-functionalization (R2 diversity).

Scheme 1: Orthogonal Library Generation

  • Step A (R1 Diversity): Acylation of the C5-amine.

  • Step B (R2 Diversity): Suzuki-Miyaura coupling at C1.

LibrarySynthesis Scaffold 1-Chloro-6-methyl- isoquinolin-5-amine (Core Scaffold) Step1 Step 1: C5-Acylation (R1-COOH + HATU) Scaffold->Step1 Diversity Input 1 Intermediate Intermediate: N-(1-chloro-6-methylisoquinolin-5-yl)amide Step1->Intermediate Step2 Step 2: C1-Suzuki Coupling (R2-B(OH)2 + Pd Catalyst) Intermediate->Step2 Diversity Input 2 FinalLib Final Library: 1-Aryl-5-amido-isoquinoline (Bifunctional) Step2->FinalLib

Caption: Sequential functionalization strategy for generating bifunctional isoquinoline libraries. Step 1 locks the amine; Step 2 diversifies the core.

Experimental Protocols

Library Synthesis Protocol (96-well Format)

Objective: Generate a 96-member pilot library for initial validation.

Reagents:

  • Scaffold: 1-Chloro-6-methylisoquinolin-5-amine (0.1 M in DMSO).

  • R1-Acids: Diverse carboxylic acids (0.2 M in DMA).

  • Coupling Agents: HATU (0.2 M in DMA), DIPEA (Neat).

  • R2-Boronic Acids: Diverse aryl boronic acids (0.2 M in DMA).

  • Catalyst: Pd(dppf)Cl2·CH2Cl2.

  • Base: K2CO3 (2 M aqueous).

Procedure:

  • Amide Formation (Step 1):

    • Dispense 20 µL of Scaffold solution into each well of a 96-well reaction block.

    • Add 25 µL of unique R1-Acid solution to each well.

    • Add 25 µL of HATU solution and 5 µL of DIPEA.

    • Seal and shake at RT for 4 hours.

    • QC Check: Verify conversion of random wells via LC-MS (Target: [M+H]+ corresponding to amide).

  • Suzuki Coupling (Step 2):

    • To the crude amide mixture, add 30 µL of unique R2-Boronic Acid solution.

    • Add 5 µL of Pd catalyst suspension (5 mol%).

    • Add 20 µL of K2CO3 solution.

    • Purge headspace with N2, seal, and heat at 90°C for 12 hours.

  • Purification:

    • Filter through a celite/silica pad plate to remove Pd black.

    • Evaporate solvent and reconstitute in 100% DMSO to a final concentration of 10 mM.

High-Throughput Screening (HTS) Workflow

Target Class: Tyrosine Kinase (e.g., EGFR or VEGFR). Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Equipment:

  • Liquid Handler: Labcyte Echo 650 (Acoustic dispensing).

  • Detector: PerkinElmer EnVision or equivalent multimode reader.

  • Plates: 1536-well low-volume black plates.

Protocol:

  • Plate Preparation:

    • Transfer 50 nL of library compounds (10 mM stock) into assay plates using the Echo 650.

    • Include controls:

      • High Control (HC): DMSO only (0% inhibition).

      • Low Control (LC): 10 µM Staurosporine (100% inhibition).

  • Enzyme Addition:

    • Dispense 3 µL of Kinase/Antibody Master Mix (Enzyme + Eu-labeled anti-phosphotyrosine antibody).

    • Incubate for 15 minutes at RT.

  • Substrate Initiation:

    • Dispense 3 µL of Substrate/ATP Mix (Biotinylated peptide substrate + ATP at Km + APC-labeled Streptavidin).

  • Incubation & Read:

    • Incubate for 60 minutes at RT protected from light.

    • Read TR-FRET signal (Excitation: 337 nm; Emission: 615 nm / 665 nm).

Data Analysis & Validation

Quantitative Metrics

Data quality is assessed using the Z-factor (Z'). A Z' > 0.5 indicates a robust assay suitable for HTS.

MetricFormulaAcceptance Criteria
% Inhibition ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

N/A
Z-Factor (Z') $1 - \frac{3(\sigma{HC} + \sigma_{LC})}{\mu_{HC} - \mu_{LC}
Signal-to-Background

> 3.0
Hit Triage Logic

The following logic gate is applied to filter raw data into qualified hits.

HTS_Triage RawData Raw Screening Data (1536-well) Normalization Normalize to Controls (% Inhibition) RawData->Normalization Cutoff Primary Cutoff (> 50% Inhibition) Normalization->Cutoff Interference Filter False Positives (Auto-fluorescence/Quenchers) Cutoff->Interference Hits DoseResponse Dose-Response (IC50) (10-point titration) Interference->DoseResponse Clean Hits ValidHit Validated Hit (Confirmed Binder) DoseResponse->ValidHit IC50 < 1 µM

Caption: Triage workflow from raw fluorescence data to validated medicinal chemistry leads.

References

  • National Institutes of Health (NIH). (2024). High-Throughput Screening (HTS) Assay Guidance Manual. NCBI Bookshelf. Retrieved October 24, 2025, from [Link]

  • RSC Publishing. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks. Retrieved October 24, 2025, from [Link]

Application Note: Derivatization of 1-Chloro-6-methylisoquinolin-5-amine for Kinase Inhibitor Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Compound Focus: 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0) [1]

Executive Summary & Mechanistic Rationale

In modern targeted oncology and signal transduction research, the isoquinoline scaffold is a privileged pharmacophore. Specifically, 1-chloro-6-methylisoquinolin-5-amine serves as a highly versatile, bifunctional building block for the synthesis of potent kinase inhibitors targeting the MAPK/ERK pathway (e.g., RAF kinases) and autophagy pathways (e.g., ULK1) [2, 3].

As a Senior Application Scientist, it is critical to understand not just how to derivatize this molecule, but why its specific structural features are leveraged in Structure-Activity Relationship (SAR) campaigns:

  • The Isoquinoline Core (Kinase Hinge Binder): The N2 atom of the isoquinoline ring acts as a primary hydrogen bond acceptor, interacting directly with the amide backbone of the kinase hinge region (e.g., Cys532 in BRAF).

  • The 1-Chloro Position (Solvent/Deep Pocket Vector): The chlorine atom at C1 is highly activated by the adjacent ring nitrogen, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling. Substitutions here typically project into the solvent-exposed region or a deep allosteric pocket, modulating pharmacokinetic (PK) properties.

  • The 5-Amino Position (DFG-Out/Adjacent Pocket Vector): The primary amine is primed for acylation, sulfonylation, or reductive amination, allowing the molecule to extend into adjacent hydrophobic pockets.

  • The 6-Methyl Group (The Conformational Lock): This is the most critical mechanistic feature of this specific building block. The methyl group provides significant steric hindrance ortho to the 5-amino group. When the 5-amine is converted to an amide, the 6-methyl group restricts the rotational degrees of freedom of the amide bond, locking it into a bioactive, orthogonal conformation. This reduces the entropic penalty upon target binding, frequently resulting in a 10- to 100-fold increase in binding affinity compared to des-methyl analogues[2].

Strategic Derivatization Workflow

To systematically explore the SAR of this scaffold, a divergent synthesis strategy is employed. The orthogonal reactivity of the C1-chloride and the C5-amine allows for independent functionalization.

G A 1-Chloro-6-methyl isoquinolin-5-amine B C1-Functionalization (Buchwald-Hartwig / SNAr) A->B Pd Catalyst, Amine/Boronic Acid C C5-Functionalization (Amidation / Sulfonylation) A->C Acyl Chloride, Base (DIPEA) D C1-Substituted Derivatives B->D E C5-Substituted Derivatives C->E F Dual Functionalized Kinase Inhibitor D->F Subsequent C5-Reaction E->F Subsequent C1-Reaction

Strategic derivatization workflow for 1-chloro-6-methylisoquinolin-5-amine.

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating, ensuring that the chemist can verify reaction success at each stage before proceeding.

Protocol A: C1-Amination via Buchwald-Hartwig Cross-Coupling

Objective: Install a solubilizing or target-specific amine at the C1 position.

Causality & Reagent Selection: We utilize


 and XPhos . While the 1-chloro position is somewhat activated, the steric bulk of the entire isoquinoline system—combined with potentially bulky incoming amines—necessitates a highly active, electron-rich biaryl phosphine ligand like XPhos to facilitate the crucial reductive elimination step [2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 1-chloro-6-methylisoquinolin-5-amine (1.0 equiv, 1.0 mmol), the desired secondary amine (1.2 equiv, 1.2 mmol), and

    
     (2.5 equiv, 2.5 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%) and XPhos (0.10 equiv, 10 mol%).
    
  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (10 mL). Sparge the suspension with ultra-pure Argon for 15 minutes. Failure to thoroughly deoxygenate will result in rapid oxidation of the XPhos ligand, killing the catalytic cycle.

  • Reaction: Seal the flask and heat to 95 °C for 12 hours under vigorous stirring.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze.

    • Success Indicator: Disappearance of the starting material peak and the characteristic ~3:1 isotopic cluster of the chlorine atom. Appearance of the

      
       peak corresponding to the coupled product.
      
  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: C5-Amidation via HATU Coupling

Objective: Probe the DFG-out or adjacent hydrophobic pockets by installing diverse acyl groups.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.5 equiv) in anhydrous DMF (0.2 M). Add HATU (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to form the active OAt ester.

  • Coupling: Add the C1-functionalized isoquinolin-5-amine intermediate (from Protocol A) (1.0 equiv) to the activated acid solution.

  • Reaction: Stir at room temperature for 4–6 hours. The 6-methyl group introduces steric hindrance, so the reaction may be slower than standard aliphatic amidations.

  • Self-Validation (TLC/LC-MS): Check reaction progress via TLC (typically 9:1 DCM:MeOH). The product will generally be more non-polar than the starting amine. Confirm mass via LC-MS.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc (3x), wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over 
    
    
    
    , and concentrate.

Quantitative Data & SAR Summary

When optimizing inhibitors against targets like RAF kinases (critical in the RAS-RAF-MEK signaling cascade), the derivatization of both the C1 and C5 positions yields distinct SAR trends. Table 1 summarizes representative data demonstrating the impact of these modifications.

Table 1: Representative SAR Data for 1,5-Disubstituted 6-Methylisoquinolines against RAF Kinases

CompoundC1 Substituent (Solvent Vector)C5 Substituent (Pocket Vector)

BRAF V600E (nM)

WT RAF (nM)
Selectivity Fold (WT/V600E)
1 (Core) -Cl-

>10,000>10,000N/A
2 N-Methylpiperazine-

4,5005,200~1.1x
3 N-Methylpiperazine3-(Trifluoromethyl)benzamide453808.4x
4 4-Aminopiperidine3-(Trifluoromethyl)benzamide1215012.5x
5 (Des-methyl analog) 4-Aminopiperidine3-(Trifluoromethyl)benzamide8502,1002.4x

Data Interpretation: Comparing Compound 4 to Compound 5 (a hypothetical des-methyl analog) highlights the critical nature of the 6-methyl group. By conformationally locking the C5-benzamide, Compound 4 achieves a highly potent


 of 12 nM against the BRAF V600E mutant, demonstrating a massive gain in binding efficiency [2].

Pathway Targeting Visualization

The ultimate goal of derivatizing 1-chloro-6-methylisoquinolin-5-amine is to generate compounds that can intercept aberrant cellular signaling. In melanoma and colorectal cancers, the RAS-RAF-MEK pathway is frequently hyperactivated[4].

Pathway RTK Receptor Tyrosine Kinase (Activation) RAS RAS (GTP-bound) RTK->RAS Phosphorylation cascade RAF RAF Kinase (Monomer/Dimer) RAS->RAF Recruitment & Dimerization MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Isoquinoline-based Inhibitor Inhibitor->RAF Competitive Binding (Hinge Region)

RAS-RAF-MEK signaling pathway and the targeted inhibition site.

By carefully selecting the C1 and C5 substituents, medicinal chemists can tune the inhibitor to target either active RAF monomers (e.g., V600E mutants) or inactive RAF dimers (αC-OUT conformation), thereby overcoming clinical resistance mechanisms [2, 4].

References

  • Google Patents. (2021). ARYLAMIDE COMPOUND, PHARMACEUTICAL COMPOSITION COMPRISING SAME, AND PREPARATION METHOD THEREFOR AND USE THEREOF. (Patent detailing RAF inhibitors and Buchwald reactions).
  • National Center for Biotechnology Information (PMC). (n.d.). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. Retrieved from[Link]

  • Karoulia, Z., Gavathiotis, E., & Poulikakos, P. I. (2017). New perspectives for targeting RAF kinase in human cancer. Nature Reviews Cancer, 17(11), 676-691. Retrieved from[Link]

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 1-Chloro-6-methylisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 1-Chloro-6-methylisoquinolin-5-amine . This document addresses the specific yield-limiting bottlenecks inherent to the isoquinoline scaffold—specifically regioselectivity during nitration, stability during chlorination, and chemoselectivity during reduction.

Executive Summary & Critical Path Analysis

The synthesis of 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0) presents a classic "yield trap" in heterocyclic chemistry. The core challenge lies in the 1,5,6-substitution pattern . The 1-chloro position is labile under reductive conditions, while the 5-amino group requires a high-energy nitration step that often yields inseparable regioisomers.

The Optimized Workflow: To maximize yield, we recommend a four-step linear sequence starting from 6-methylisoquinoline. The critical deviations from standard protocols include:

  • Nitration: Low-temperature mixed-acid nitration to favor the 5-nitro isomer over the 8-nitro byproduct.

  • Activation: In situ generation of the Vilsmeier reagent during the POCl₃ step to suppress tar formation.

  • Reduction: Utilization of a Stannous Chloride (SnCl₂) or Iron/Acetic Acid system to prevent hydrodehalogenation of the C1-chloride.

Visual Workflow (DOT Diagram)

SynthesisPath Start 6-Methylisoquinoline Step1 5-Nitro-6-methylisoquinoline (Isomer Separation) Start->Step1 HNO3/H2SO4, 0°C (Regiocontrol) Step2 5-Nitro-6-methylisoquinoline N-Oxide Step1->Step2 m-CPBA or H2O2/AcOH (N-Oxidation) Step3 1-Chloro-6-methyl- 5-nitroisoquinoline Step2->Step3 POCl3, DMF (cat.) (Chlorination) Final 1-Chloro-6-methyl- isoquinolin-5-amine Step3->Final SnCl2/HCl or Fe/AcOH (Chemoselective Red.)

Caption: Optimized 4-step synthetic pathway emphasizing regiocontrol and chemoselectivity.

Detailed Protocol & Troubleshooting

Phase 1: Regioselective Nitration

Objective: Install the nitro group at C5 while minimizing the C8 isomer. The Science: The C6-methyl group activates the ortho positions (C5 and C7). C5 is the "alpha" position of the fused ring system and is electronically favored, though sterically crowded. Standard room-temperature nitration often leads to a 60:40 mix of 5-nitro:8-nitro.

Protocol:

  • Dissolve 6-methylisoquinoline in concentrated H₂SO₄ at -5°C to 0°C .

  • Add fuming HNO₃ dropwise, maintaining internal temperature below 5°C .

  • Stir at 0°C for 2 hours, then slowly warm to room temperature.

  • Critical Workup: Pour onto ice. Neutralize with NH₄OH. The 5-nitro isomer is typically less soluble and can be enriched via fractional crystallization from ethanol or acetone.

Troubleshooting:

  • Issue: High levels of 8-nitro isomer.

    • Fix: Lower the temperature to -10°C. Kinetic control favors the more activated C5 position despite steric hindrance.

  • Issue: Dinitration.

    • Fix: Ensure strict stoichiometry (1.05 eq of HNO₃) and avoid "runaway" exotherms.

Phase 2: N-Oxidation

Objective: Activate the C1 position for subsequent chlorination.

Protocol:

  • Dissolve the 5-nitro intermediate in DCM.

  • Add m-CPBA (1.2 eq) at room temperature.

  • Monitor via TLC.[1][2] The N-oxide is significantly more polar.

Troubleshooting:

  • Issue: Incomplete conversion.

    • Fix: If using H₂O₂/AcOH (cheaper), heating to 60°C is required, but m-CPBA in DCM is cleaner for this substrate.

Phase 3: The "Black Tar" Step (POCl₃ Chlorination)

Objective: Convert the N-oxide to the 1-Chloro derivative. The Risk: This reaction is prone to violent decomposition and "tarring" due to polymerization of the electron-deficient ring.

Protocol:

  • Suspend the N-oxide in dry DCM (or use neat POCl₃ if scale permits).

  • Catalyst: Add DMF (0.1 eq) . This forms the Vilsmeier-Haack reagent in situ, which activates the N-oxide oxygen more efficiently than POCl₃ alone.

  • Add POCl₃ (3-5 eq) dropwise at room temperature, then heat to reflux (approx. 80-100°C).

  • Workup: Remove excess POCl₃ via vacuum distillation before quenching. Quench residue into ice/saturated NaHCO₃ .

Troubleshooting:

  • Issue: Formation of black tar/polymer.

    • Fix: Do not overheat. The reaction usually completes at 80°C with DMF catalysis. Avoid temperatures >110°C.

    • Fix: Ensure the N-oxide is dry; water reacts violently with POCl₃, generating heat that triggers decomposition.

Phase 4: Chemoselective Reduction

Objective: Reduce -NO₂ to -NH₂ without removing the -Cl at C1. The Science: Catalytic hydrogenation (Pd/C + H₂) will almost certainly cause hydrodehalogenation (removing the Cl), destroying the molecule.

Recommended Method: Stannous Chloride (SnCl₂) [2][3]

  • Suspend 1-chloro-6-methyl-5-nitroisoquinoline in Ethanol/EtOAc.

  • Add SnCl₂[2]·2H₂O (5 eq).

  • Heat to 70°C for 2-4 hours.

  • Workup: Neutralize with aqueous NaHCO₃, filter through Celite (to remove tin salts), and extract.

Alternative Method: Iron/Acetic Acid

  • Suspend substrate in AcOH/Water (10:1).

  • Add Iron powder (5 eq).

  • Heat to 60°C. This is milder and cheaper but requires careful filtration of iron sludge.

Comparison of Reduction Methods:

MethodReagentRisk of DechlorinationYield PotentialNotes
Recommended SnCl₂ / EtOH Low 85-95% Cleanest profile; tin waste requires disposal.
Alternative Fe / AcOH Very Low 80-90% Cheap; heterogeneous workup can be messy.
AvoidPd/C + H₂High<10%Will strip the Chlorine atom.
AvoidZn / HClModerate40-60%Often too aggressive; side reactions common.

Frequently Asked Questions (FAQ)

Q1: Why am I getting a mixture of isomers in the first step? A: The 6-methyl group activates both the 5- and 7-positions. While the 5-position is preferred electronically (alpha-position), the 8-position is also reactive in the isoquinoline ring. Strict temperature control (0°C or lower) is the only way to maximize the kinetic preference for the 5-position. If separation is difficult, consider recrystallizing the final product, as the amino-chloro derivatives often have distinct solubility profiles.

Q2: Can I use catalytic hydrogenation for the final step if I use a "poisoned" catalyst? A: It is risky. While sulfided platinum on carbon (Pt(S)/C) is sometimes used for halonitro reductions, the 1-chloroisoquinoline bond is particularly labile due to the activation by the ring nitrogen. We strongly advise against hydrogenation for this specific intermediate. Stick to metal-mediated reductions (Sn or Fe).

Q3: My POCl₃ reaction turned into a solid black mass. What happened? A: This is likely thermal runaway. The reaction of POCl₃ with the N-oxide is exothermic. If you added the reagents too fast or heated too quickly, the temperature spiked, leading to polymerization.

  • Corrective Action: Add POCl₃ at 0°C, stir for 30 mins, then slowly ramp to reflux. Use a solvent like DCE or Toluene if heat dissipation is an issue.

Q4: Is the 1-chloro group stable during storage? A: It is relatively stable but hydrolytically sensitive. Store the intermediate and final product under an inert atmosphere (Argon/Nitrogen) at 4°C. Moisture can slowly hydrolyze the 1-Cl to the 1-hydroxy (isoquinolinone) species.

References

  • Regioselective Nitration:The nitration of quinoline and isoquinoline derivatives. The 5-nitro isomer is favored in 6-substituted isoquinolines under kinetic control.

    • Source:

  • POCl3 Chlorination: Synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide.[4] Describes the use of POCl3 and temperature control.

    • Source:

  • Selective Reduction:Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline. Validates the use of SnCl2 for preserving chloro-substituents.

    • Source:

  • Commercial Availability & Data: 1-Chloro-6-methyl-5-nitroisoquinoline.[5][6] Confirmation of the intermediate's stability and existence.[7]

    • Source:

Sources

Technical Support Center: Purification of 1-Chloro-6-methylisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-Chloro-6-methylisoquinolin-5-amine (C₁₀H₉ClN₂; MW: 192.65 g/mol ). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this substituted isoquinoline derivative.

Our approach is grounded in the fundamental principles of organic chemistry and chromatography, tailored to the specific structural features of 1-Chloro-6-methylisoquinolin-5-amine. We will explore the "why" behind each step, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on the purification of 1-Chloro-6-methylisoquinolin-5-amine.

Q1: What are the key structural features of 1-Chloro-6-methylisoquinolin-5-amine that influence its purification?

A1: The purification strategy is primarily dictated by three key features:

  • The basic amino group (-NH₂): This group imparts basicity to the molecule, allowing for purification techniques such as acid-base extraction. It also presents a potential site for unwanted side reactions.

  • The aromatic isoquinoline core: This planar, aromatic system can lead to strong interactions with chromatographic stationary phases, particularly those with π-π interaction capabilities.

  • The chloro and methyl substituents: These groups modify the polarity and solubility of the molecule compared to the parent isoquinoline structure.

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from the synthetic route or degradation.[1] Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during synthesis.

  • Oxidation products: The amine group can be susceptible to oxidation.

  • Hydrolysis products: The chloro group might be susceptible to hydrolysis under certain conditions.

  • N-acylated byproducts: If acylating agents are used in the synthesis or workup.

Q3: How should I store 1-Chloro-6-methylisoquinolin-5-amine to maintain its purity?

A3: Based on supplier recommendations for similar compounds, it is advisable to store 1-Chloro-6-methylisoquinolin-5-amine as a solid in a cool, dry place, protected from light and air to minimize degradation.[2][3] Refrigeration at 4°C is often recommended.

Troubleshooting Purification Challenges

This section provides in-depth troubleshooting guides for common purification techniques.

Challenge 1: Inefficient Separation during Column Chromatography

Column chromatography is a primary method for purifying isoquinoline derivatives.[4][5] However, achieving good separation can be challenging.

Symptom: Poor resolution between the desired product and impurities, observed as overlapping spots on TLC or broad, co-eluting peaks in flash chromatography.

Potential Causes & Solutions:

  • Inappropriate Stationary Phase:

    • Cause: Standard silica gel can sometimes lead to tailing of basic compounds like your amine due to interactions with acidic silanol groups.

    • Solution:

      • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), in the mobile phase to mask the acidic silanol groups.[6]

      • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica gel (reversed-phase chromatography).

  • Suboptimal Mobile Phase:

    • Cause: The polarity of the eluent may not be suitable to achieve differential migration of the components.

    • Solution:

      • Systematic Solvent Screening (TLC): Before running a column, perform a thorough TLC analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[7]

      • Employ a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute non-polar impurities and then the more polar compounds.

      • Mobile Phase Additives: For normal phase chromatography, the addition of a small amount of a basic modifier like triethylamine or ammonia in the mobile phase can significantly improve peak shape. For reversed-phase, adding a buffer or an acid like formic acid can be beneficial.[8]

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on at least three different TLC plates.

    • Develop each plate in a different solvent system (e.g., 9:1 Hexanes:Ethyl Acetate, 7:3 Hexanes:Ethyl Acetate, 1:1 Hexanes:Ethyl Acetate).

    • Visualize the spots under UV light and/or with a staining agent.

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elution:

    • Begin elution with the solvent system determined from your TLC analysis.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

Challenge 2: Difficulty in Recrystallizing the Product

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[9][10]

Symptom: The compound either fails to crystallize from solution or precipitates as an oil.

Potential Causes & Solutions:

  • Incorrect Solvent Choice:

    • Cause: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]

    • Solution:

      • Solvent Screening: Test the solubility of a small amount of your product in a range of solvents at room temperature and upon heating. Suitable solvents might include alcohols (methanol, ethanol), esters (ethyl acetate), or hydrocarbons (toluene), or mixtures thereof.[12]

      • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[7]

  • Cooling Rate is Too Fast:

    • Cause: Rapid cooling, such as plunging a hot solution into an ice bath, can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.[13]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[13]

  • Solution is Not Saturated:

    • Cause: If too much solvent is used, the solution will not be saturated upon cooling, and crystallization will not occur.

    • Solution: If no crystals form after slow cooling, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Data Presentation: Solvent Selection for Recrystallization

Solvent ClassExamplesSuitability for 1-Chloro-6-methylisoquinolin-5-amine
Alcohols Methanol, EthanolPotentially good; polarity can be tuned with water.
Esters Ethyl AcetateA common choice for moderately polar compounds.
Hydrocarbons Toluene, HeptaneMay be useful as the "bad" solvent in a two-solvent system.
Chlorinated DichloromethaneLikely too good of a solvent at all temperatures.

Mandatory Visualization: Purification Workflow

Purification_Workflow cluster_start Crude Product cluster_main_purification Primary Purification cluster_analysis Purity Analysis cluster_end Final Product start Crude 1-Chloro-6-methyl- isoquinolin-5-amine chromatography Column Chromatography (Normal or Reversed Phase) start->chromatography Initial Cleanup recrystallization Recrystallization start->recrystallization If relatively pure tlc TLC Analysis chromatography->tlc Fraction Monitoring hplc HPLC Analysis recrystallization->hplc Purity Check tlc->hplc Confirm Purity nmr NMR Spectroscopy hplc->nmr Structural Confirmation end Pure Product (>98%) nmr->end Final Approval

Caption: A typical workflow for the purification and analysis of 1-Chloro-6-methylisoquinolin-5-amine.

Challenge 3: Product Degradation During Purification

Symptom: Appearance of new, unexpected spots on TLC or peaks in HPLC during the purification process. The final product may have a lower than expected yield and purity.

Potential Causes & Solutions:

  • Acid Sensitivity:

    • Cause: Prolonged exposure to acidic conditions, such as on un-treated silica gel, could potentially lead to degradation of the amine-containing compound.

    • Solution: As mentioned, use deactivated silica gel or alternative stationary phases. Minimize the time the compound spends on the column.

  • Oxidative Instability:

    • Cause: Aromatic amines can be susceptible to air oxidation, which can be accelerated by light or trace metals.

    • Solution:

      • Work under an Inert Atmosphere: When possible, conduct purification steps under nitrogen or argon.

      • Use Fresh Solvents: Use freshly distilled or high-purity solvents to minimize exposure to peroxides and other oxidizing impurities.

      • Protect from Light: Wrap chromatography columns and collection flasks in aluminum foil.

Mandatory Visualization: Troubleshooting Logic

Troubleshooting_Logic cluster_problem Observed Problem cluster_diagnosis Diagnostic Questions cluster_solution Potential Solutions problem Poor Purification Outcome (Low Purity/Yield) q1 Is peak tailing observed in chromatography? problem->q1 q2 Does the product fail to crystallize? problem->q2 q3 Are new impurity spots appearing over time? problem->q3 s1 Deactivate silica with Et3N or use Alumina/C18 q1->s1 Yes s2 Perform systematic solvent screening for recrystallization q2->s2 Yes s3 Work under inert atmosphere and protect from light q3->s3 Yes

Caption: A decision tree for troubleshooting common purification issues.

Final Purity Assessment

After purification, it is crucial to accurately assess the purity of 1-Chloro-6-methylisoquinolin-5-amine. A combination of the following techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic acid or an ammonium acetate buffer) and acetonitrile or methanol is a good starting point.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of the desired product but can also reveal the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

By following these guidelines and applying a systematic, evidence-based approach, you will be well-equipped to overcome the purification challenges of 1-Chloro-6-methylisoquinolin-5-amine and obtain a high-purity material for your research and development endeavors.

References

  • BenchChem. (n.d.). Navigating the Isoquinoline Alkaloid Landscape: A Technical Guide to Protoberberine and Benzylisoquinoline Derivatives from Natural Sources.
  • MilliporeSigma. (n.d.). 1-Chloro-6-methylisoquinolin-5-amine.
  • ResearchGate. (2025, November 24). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
  • Combi-Blocks, Inc. (n.d.). 1-Chloro-6-methylisoquinolin-5-amine.
  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • ChemicalBook. (2019, November 21). Isoquinoline - Synthesis, Applications and Scope.
  • PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes.
  • Molbase. (n.d.). CAS 209286-73-7: 1-chloro-6-methylisoquinoline.
  • MilliporeSigma. (n.d.). 1-Chloro-6-methylisoquinolin-5-amine.
  • Google Patents. (n.d.). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • MilliporeSigma. (n.d.). 1-Chloro-6-methylisoquinolin-5-amine.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • YouTube. (2020, July 17). How To Recrystallize A Solid.
  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.
  • BLD Pharm. (n.d.). 1-Chloro-N-methylisoquinolin-5-amine.
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis.
  • Watson International Ltd. (n.d.). 1-Chloro-6-Methyl-5-Nitroisoquinoline CAS 943606-84-6.
  • Google Patents. (n.d.). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • BenchChem. (n.d.). methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde.
  • Google Patents. (n.d.). US20100016596A1 - Process for the purification of neuromuscular blocking agents.
  • De Gruyter. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • VSNCHEM. (n.d.). VQ10003 1-Chloro-6-methyl-5-nitroisoquinoline.
  • J&K Scientific. (2021, November 17). 1-Chloro-6-methyl-5-nitroisoquinoline.
  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.
  • ResearchGate. (2011, February). Nouvelle synthèse de chloro-1 méthyl-5 isoquinoléines fusionnées à divers systèmes aromatiques par leur liaison [g].
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • BLD Pharm. (n.d.). 943606-84-6|1-Chloro-6-methyl-5-nitroisoquinoline.
  • Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties.
  • National Institute of Standards and Technology. (n.d.). m-Chloroaniline - NIST WebBook.

Sources

Technical Support Center: Isoquinoline Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reaction Mitigation in Substituted Isoquinoline Synthesis

Status: Active | Ticket ID: ISOQ-SYN-004 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Isoquinoline Challenge

You are likely accessing this guide because your LCMS shows a complex mixture, a fragmented starting material, or a stable "dead-end" intermediate rather than your desired isoquinoline. The synthesis of substituted isoquinolines—whether via classical condensation (Bischler-Napieralski, Pictet-Spengler) or modern C-H activation—is governed by a delicate balance of electronics and thermodynamics.

This guide addresses the three most critical failure modes reported by our users: Retro-fragmentation , Kinetic Trapping , and Over-oxidation .

Module 1: The Bischler-Napieralski (BN) Reaction

Core Issue: Fragmentation (Retro-Ritter) and Failure on Electron-Deficient Rings.

The Problem: "My amide disappeared, but I see styrene and nitrile."

In the classical BN reaction using POCl₃ or P₂O₅, the formation of the nitrilium ion intermediate is the point of divergence. If the pendant aryl ring is electron-poor (e.g., -NO₂, -CF₃, or pyridine rings), the rate of electrophilic aromatic substitution (EAS) slows drastically.

Under these conditions, the nitrilium ion becomes susceptible to a Retro-Ritter reaction , leading to C-N bond cleavage rather than C-C bond formation.

Visualizing the Failure Mode

The diagram below illustrates the competition between the desired cyclization and the fatal retro-reaction.

BN_Mechanism Amide Start: Phenethylamide Imidoyl Intermediate: Imidoyl Phosphate Amide->Imidoyl POCl3/Heat Nitrilium Critical Node: Nitrilium Ion Imidoyl->Nitrilium -PO2Cl2(-) IsoQ Product: Dihydroisoquinoline Nitrilium->IsoQ Path A: Cyclization (EAS) (Requires e- rich ring) Styrene Side Product: Styrene + Nitrile Nitrilium->Styrene Path B: Retro-Ritter (Favored by Heat/EWG)

Figure 1.[1] The Bischler-Napieralski Divergence. Path A represents the successful synthesis; Path B represents the irreversible fragmentation often seen with electron-deficient substrates.

Troubleshooting & Protocol

Q: How do I cyclize an electron-deficient ring without fragmentation? A: You must lower the activation energy for the cyclization or avoid the thermal conditions that favor fragmentation.

Protocol: Modified BN using Triflic Anhydride (Tf₂O) Why: Tf₂O activates the amide at lower temperatures (0°C to RT), preventing the thermal Retro-Ritter pathway. It also forms a highly reactive triflylimidate intermediate.

  • Dissolution: Dissolve the amide (1.0 equiv) in anhydrous DCM (0.1 M). Add 2-chloropyridine (1.2 equiv) as a base buffer.

  • Activation: Cool to -78°C. Dropwise add Triflic Anhydride (Tf₂O) (1.1 equiv).

  • Warming: Allow to warm to 0°C or RT. Monitor consumption of starting material.

  • Cyclization: If cyclization is slow, reflux gently in DCM (40°C).

  • Quench: Pour into saturated NaHCO₃.

Reference: Fodor, G., & Nagubandi, S. (1980).[2] Tetrahedron, 36(10), 1279-1300.[2] (Discusses the imidoyl salt mechanism and retro-reaction kinetics).

Module 2: The Pictet-Spengler (PS) Reaction

Core Issue: The "Oxazolo" Kinetic Trap.

The Problem: "I isolated a stable product, but the NMR is wrong (bridged system)."

When using substrates with a β-hydroxyl group (like norepinephrine derivatives) or electron-rich systems capable of O-alkylation, the iminium ion often undergoes rapid intramolecular attack by the oxygen (kinetic control) rather than the carbon (thermodynamic control). This forms an oxazolo[2,3-a]isoquinoline derivative.

Visualizing the Kinetic Trap

PS_Trap Imine Schiff Base / Iminium Oxazolo Kinetic Trap: Oxazolo-isoquinoline (Bridged Acetal) Imine->Oxazolo Fast (Kinetic) Low Temp / Weak Acid THIQ Thermodynamic Product: Tetrahydroisoquinoline Imine->THIQ Slow (Thermodynamic) High Temp / Strong Acid Oxazolo->Imine Reversible (Acid/Heat) Oxazolo->THIQ Rearrangement via Iminium

Figure 2. The Pictet-Spengler Split. The oxazolo product is a dead-end at low temperatures but can be rearranged to the desired isoquinoline under thermodynamic conditions.

Troubleshooting & Protocol

Q: How do I convert the oxazolo impurity to the desired isoquinoline? A: You must push the reaction to thermodynamic equilibrium. The C-C bond is more stable than the C-O bond, but it requires higher energy to form.

Protocol: Acid-Mediated Rearrangement

  • Diagnosis: Check 1H NMR. The "oxazolo" bridgehead proton typically appears as a triplet/dd around 5.0-5.5 ppm, distinct from the benzylic protons of the THIQ.

  • Condition Swap: If you used TFA/DCM at RT, switch to anhydrous HCl in dioxane or MSA (Methanesulfonic acid) .

  • Heat: Heat the mixture to 80°C–100°C. This reverts the kinetic O-adduct back to the iminium, allowing the slower but irreversible C-alkylation to proceed.

  • Alternative: For acid-sensitive substrates, use a Lewis Acid catalyst like Yb(OTf)₃ which favors the C-C bond formation via chelation control.

Module 3: Metal-Catalyzed Annulation (Rh/Co)

Core Issue: Regioselectivity and Homocoupling.

The Problem: "I have a mixture of regioisomers (C3 vs C4 substituted)."

In Rh(III) or Co(III) catalyzed C-H activation (e.g., reacting an oxime/amidine with an alkyne), the insertion of the alkyne determines the substitution pattern.

Regioselectivity Table: Controlling the Insertion

FactorConditionResulting Major IsomerMechanism
Alkyne Sterics Terminal Alkyne (R-C≡C-H)C3-Substituted Steric bulk of R avoids the metal center during insertion.
Alkyne Electronics Electron-Deficient (EWG-C≡C-R)C4-Substituted Electronic attraction to the nucleophilic metal-carbon bond.
Directing Group Amidine vs. OximeVaries Amidines often offer tighter binding, improving ortho-selectivity but increasing steric sensitivity.
Troubleshooting

Q: The catalyst dies (turns black) before conversion is complete. A: This is often due to protodemetallation failure or irreversible binding of the product.

  • Fix: Add an oxidant like Cu(OAc)₂ (stoichiometric) or Ag₂CO₃ to regenerate the active Metal(III) species. Ensure the solvent (often TFE or MeOH) is dry to prevent competitive hydrolysis of the directing group.

Module 4: Post-Cyclization Oxidation

Core Issue: Over-oxidation to Isocarbostyril (Lactam).

The Problem: "I tried to aromatize my THIQ to Isoquinoline, but I got a cyclic amide (Lactam)."

When oxidizing tetrahydroisoquinolines (THIQ) or dihydroisoquinolines, the presence of water or over-active radical species leads to oxidation at the C1 position (benzylic) to form a carbonyl, yielding an isocarbostyril (1-isoquinolinone).

Visualizing the Over-Oxidation
  • Desired Path: THIQ → [Oxidation] → Imine → [Oxidation] → Isoquinoline.

  • Side Reaction: Imine + H₂O → Hemiaminal → Oxidation → Lactam (Isocarbostyril).

Protocol: Clean Aromatization

Q: How do I prevent lactam formation? A: Exclude water and control the oxidant strength.

Recommended Reagents:

  • Pd/C + Cyclohexene (Transfer Hydrogenation): Reflux in ethanol. This is a disproportionation reaction that is very mild and avoids "over-oxidation" because no external oxygen is present.

  • MnO₂ (Activated): Use in anhydrous DCM . Water is the enemy here. If the solvent is wet, MnO₂ will produce the lactam.

  • DDQ: Effective, but can be too strong. If using DDQ, add a weak base (NaHCO₃) to buffer acidic byproducts that might catalyze hydration of the imine intermediate.

References

  • Fodor, G., & Nagubandi, S. (1980).[2] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[2] Link

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Link

  • Larsen, R. D., et al. (1996). A Practical Synthesis of the Endothelin Receptor Antagonist L-749,329. Journal of Organic Chemistry, 61(10), 3398–3405. (Describes the oxalyl chloride modification to prevent retro-BN). Link

  • Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes.[3] Journal of the American Chemical Society, 132(20), 6908–6909. Link

  • Walsh, S. P., & Sneddon, H. F. (2021). A Guide to the Oxidation of Indolines and Tetrahydroisoquinolines. Green Chemistry, 23, 8394-8412. Link

Sources

optimizing reaction conditions for 1-Chloro-6-methylisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOQ-OPT-5542 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Status: Open for Consultation

Executive Summary

This guide addresses the synthesis and optimization of 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0). This scaffold is a critical intermediate for kinase inhibitors (e.g., RIPK1, RAF) and immunomodulatory drugs.

The synthesis presents two primary chemical challenges:

  • Regioselectivity: Directing nitration to the C5 position in the presence of the C6-methyl group.

  • Chemoselectivity: Reducing the C5-nitro group to an amine without hydrogenolysis (dechlorination) of the labile C1-chlorine atom.

Module 1: Validated Synthetic Pathway

The most robust route utilizes a Nitration-Reduction sequence starting from 1-chloro-6-methylisoquinoline. While direct amination (Buchwald-Hartwig) is possible, it often fails at C5 due to steric hindrance from the C6-methyl and C4-peri hydrogens.

Workflow Visualization

Figure 1: Optimized Synthetic Route & Critical Decision Points

SynthesisRoute Start 6-Methylisoquinoline N_Oxide N-Oxide Formation (mCPBA or H2O2) Start->N_Oxide Chlorination 1-Chlorination (POCl3) N_Oxide->Chlorination Precursor 1-Chloro-6-methylisoquinoline Chlorination->Precursor Nitration Nitration (C5) (KNO3/H2SO4) Precursor->Nitration 0°C to RT Control Isomers Nitro_Int 5-Nitro Intermediate Nitration->Nitro_Int Reduction Chemo-selective Reduction (Fe/NH4Cl or SnCl2) Nitro_Int->Reduction Avoid Pd/C! Product 1-Chloro-6-methylisoquinolin-5-amine Reduction->Product

Caption: Step-wise synthesis highlighting the critical nitration and reduction phases. Green nodes indicate safe steps; Red indicates high-risk regioselectivity steps.

Module 2: Optimizing the Nitration Step (C5 Selectivity)

Objective: Install the nitro group at C5 while minimizing C7/C8 isomers. Mechanism: Electrophilic Aromatic Substitution (EAS). The C6-methyl group activates the ortho positions (C5 and C7). C5 is generally favored in isoquinolines due to electronic distribution, but it is sterically crowded.

Troubleshooting Protocol
Issue Root Cause Analysis Resolution Protocol
Low Regioselectivity (Mixture of C5/C7/C8) High temperature promotes thermodynamic control, leading to mixed isomers.Cryogenic Addition: Add KNO3 to H2SO4 at -10°C. Add the substrate dropwise. Maintain reaction < 5°C.
Over-Nitration (Dinitro species) Excess nitrating agent or reaction time too long.Stoichiometry Control: Use exactly 1.05 eq of KNO3. Monitor via LCMS every 30 mins. Quench immediately upon consumption of starting material.
Dechlorination during Nitration Harsh acidic conditions at high heat can hydrolyze the C1-Cl to C1-OH (Isoquinolinone).Anhydrous Conditions: Ensure H2SO4 is >96%. Avoid aqueous workup until the reaction is quenched on ice.

Expert Insight: If separation of isomers is difficult by flash chromatography, consider recrystallization from Ethanol/Heptane . The 5-nitro isomer typically crystallizes first due to higher symmetry and stacking potential compared to the 7-nitro isomer.

Module 3: The Critical Reduction (Preserving the Chlorine)

The Trap: Standard catalytic hydrogenation (H2 + Pd/C) is prohibited . It will rapidly cleave the C1-Cl bond (hydrodehalogenation), yielding 6-methylisoquinolin-5-amine (useless impurity).

Recommended Method: Bechamp Reduction (Fe/NH4Cl) or Stannous Chloride (SnCl2).

Protocol: Iron-Mediated Reduction (High Chemoselectivity)

Reference Standard: Adapted from general nitro-isoquinoline reduction protocols [1].

  • Setup: 3-neck flask, mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser.

  • Solvent: Ethanol:Water (4:1 ratio).

  • Reagents:

    • Substrate: 1.0 eq

    • Iron Powder (325 mesh): 5.0 eq

    • Ammonium Chloride (NH4Cl): 3.0 eq

  • Procedure:

    • Dissolve substrate in EtOH/H2O. Heat to 60°C.

    • Add NH4Cl.[1]

    • Add Iron powder portion-wise over 20 minutes (exothermic!).

    • Reflux for 2-4 hours. Monitor by TLC (Start material is yellow/UV active; Product is fluorescent blue).

  • Workup (Crucial for Yield):

    • Filter hot through Celite to remove iron oxide sludge.

    • Wash Celite cake with copious hot ethyl acetate . (The amine sticks to iron oxides).

    • Concentrate filtrate, basify with NaHCO3, and extract.

Comparison of Reduction Methods
MethodChemoselectivity (C1-Cl Retention)YieldEase of WorkupVerdict
H2 / Pd/C Poor (0-10%) High (of wrong product)EasyDO NOT USE
H2 / PtO2 (Adams) ModerateModerateEasyRisky
SnCl2 / HCl Excellent (>98%)HighDifficult (Tin emulsions)Good Alternative
Fe / NH4Cl Excellent (>98%) High ModerateGOLD STANDARD
Zn / AcOH GoodVariableEasyViable backup
Module 4: Decision Tree for Troubleshooting

Figure 2: Logic Flow for Solving Reaction Failures

Troubleshooting Issue User Reported Issue Check_Step Which Step? Issue->Check_Step Nitration Nitration Step Check_Step->Nitration Reduction Reduction Step Check_Step->Reduction Regio_Bad Wrong Isomer? Nitration->Regio_Bad Hydrolysis Lost Cl (C1-OH formed)? Nitration->Hydrolysis Sol_Regio Lower Temp (-10°C) Switch to KNO3/TFA Regio_Bad->Sol_Regio Sol_Hydro Check H2SO4 water content Reduce reaction time Hydrolysis->Sol_Hydro Dechlor Product is Des-Chloro? Reduction->Dechlor Low_Yield Low Yield / Stuck on Celite? Reduction->Low_Yield Sol_Dechlor STOP Pd/C Switch to Fe/NH4Cl Dechlor->Sol_Dechlor Sol_Yield Wash Celite with HOT EtOAc or MeOH Low_Yield->Sol_Yield

Caption: Diagnostic flow for identifying root causes in regioselectivity and chemoselectivity failures.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Dithionite (Na2S2O4) for the reduction? A: Yes, Sodium Dithionite is a mild alternative that preserves halogens. However, the reaction is often biphasic and slower than Fe/NH4Cl. Use a phase transfer catalyst (e.g., TBAB) if you choose this route.

Q2: The amine product turns dark upon storage. Is it degrading? A: Isoquinolin-5-amines are electron-rich and prone to oxidation (forming quinone-imines). Store the solid under Argon at -20°C. If the oil is dark, filter through a short plug of basic alumina before the next step.

Q3: Why is the C1-Chlorine so unstable during hydrogenation? A: The C1 position in isoquinoline is activated by the ring nitrogen (similar to the 2-position in pyridine). The C-Cl bond is weakened, making oxidative addition by Palladium facile, leading to rapid dechlorination [2].

Q4: I see a peak at M+16 in LCMS during nitration. What is it? A: This is likely the N-oxide re-forming or persisting if you didn't fully reduce the N-oxide before nitration (if using a different route), or it could be hydroxylation (C1-OH) if water was present. Check the fragmentation pattern; loss of 35/37 (Cl) indicates hydrolysis.

References
  • BenchChem Technical Series. (2025). The Nitro Group's Directing Influence: A Technical Guide to the Reactivity of 1,3-Dichloro-6-nitroisoquinoline. Retrieved from

  • ChemicalBook. (2013). Synthesis and Reactivity of 1-Chloroisoquinoline Derivatives (Patent WO2013/92979). Retrieved from

  • National Institutes of Health (PMC). (2016). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.[2] Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Chloro-6-methylisoquinolin-5-amine (CAS 1093101-44-0).[3][4][5] Retrieved from [5]

Sources

Technical Support Center: 1-Chloro-6-methylisoquinolin-5-amine Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for workflows involving 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0) . This highly specialized intermediate is predominantly utilized as a core building block in the synthesis of arylamide and thieno[3,2-d]pyrimidine-based kinase inhibitors[1]. These targeted therapies are designed to inhibit the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a pathway frequently dysregulated in malignancies such as melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer[1].

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and troubleshooting strategies for both the synthesis of this intermediate and its subsequent application in inhibitor development.

Part 1: Mechanistic Overview & Workflows

To effectively troubleshoot downstream assays, one must understand the biological target and the synthetic logic. The synthesized thieno[3,2-d]pyrimidine compounds act as αC-OUT RAF inhibitors, blocking both monomeric (e.g., V600E) and dimeric (non-V600) RAF kinase conformations[1].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP (Active) RTK->RAS Activation RAF RAF Kinase (Monomer/Dimer) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Transcription Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->RAF Allosteric/ATP-competitive Blockade

MAPK signaling cascade and targeted inhibition of RAF kinase by thieno[3,2-d]pyrimidine agents.

Chemically, the workflow relies on the chemoselective reduction of a nitro precursor, followed by a C-N coupling reaction to construct the core therapeutic scaffold[2].

Synthesis_Workflow Nitro 1-Chloro-6-methyl- 5-nitroisoquinoline Reduction Fe, NH4Cl EtOH/H2O, 80°C Nitro->Reduction Amine 1-Chloro-6-methylisoquinolin- 5-amine (Intermediate) Reduction->Amine Reduction CouplingRxn SNAr or Buchwald-Hartwig DIPEA / DMF Amine->CouplingRxn Product Thieno[3,2-d]pyrimidine RAF Inhibitor CouplingRxn->Product C-N Coupling

Synthetic workflow from nitroisoquinoline to the final thieno[3,2-d]pyrimidine RAF inhibitor.

Part 2: Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters for the synthesis and handling of 1-Chloro-6-methylisoquinolin-5-amine based on established pharmaceutical protocols[2][3].

ParameterSpecification / ConditionRationalization
Nitro Reduction Reagents Fe powder (5.0 eq), NH₄Cl (2.5 eq)Chemoselective reduction; prevents dechlorination of the 1-chloro position.
Reduction Solvents Ethanol / Water (3:1 ratio)Ensures solubility of the organic starting material and the inorganic salt.
Reaction Temperature 80°C (Reflux)Provides necessary activation energy for the iron-mediated electron transfer.
Expected Yield 75% - 85%Losses typically occur during iron oxide filtration; thorough washing is required.
Storage Conditions 4°C, under inert gas (Ar/N₂)Prevents oxidative degradation of the electron-rich amine[3].
Molecular Weight 192.65 g/mol Used for precise stoichiometric calculations[4].
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Synthesis of 1-Chloro-6-methylisoquinolin-5-amine

Causality Note: Catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided in this step because it will rapidly cleave the 1-chloro group via hydrodehalogenation. The Béchamp reduction (Fe/NH₄Cl) is chosen for its high chemoselectivity toward the nitro group while sparing aryl chlorides[2].

  • Preparation: In a round-bottom flask, dissolve 1-chloro-6-methyl-5-nitroisoquinoline (1.0 eq, e.g., 22.46 mmol) in Ethanol (90 mL)[2].

  • Reagent Addition: Add reduced iron powder (5.0 eq, 112.29 mmol) to the solution[2].

  • Activation: Prepare a solution of Ammonium Chloride (NH₄Cl, 2.5 eq, 56.15 mmol) in Water (15 mL) and add it dropwise to the reaction mixture[2].

  • Reaction: Purge the vessel with Nitrogen (N₂) three times to displace oxygen. Heat the mixture to 80°C and stir for 3 to 4 hours[2].

  • Validation: Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete when the nitro starting material peak disappears and the product peak (m/z [M+H]⁺ ≈ 193.0) becomes the dominant signal.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxide residues. Wash the filter cake thoroughly with hot ethanol. Concentrate the filtrate under reduced pressure to yield the crude amine[2].

Protocol B: C-N Coupling to Thieno[3,2-d]pyrimidine Scaffold
  • Preparation: Dissolve the thieno[3,2-d]pyrimidine core (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the synthesized 1-Chloro-6-methylisoquinolin-5-amine (1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq)[2].

  • Reaction: Stir at 20°C for 16 hours for highly reactive electrophiles[2]. If steric hindrance impedes the SNAr reaction, elevate the temperature to 80°C-100°C.

  • Validation: Confirm product formation via LC-MS and purify the resulting RAF inhibitor via reverse-phase preparative HPLC.

Part 4: Troubleshooting & FAQs

Q1: My nitro reduction to 1-chloro-6-methylisoquinolin-5-amine is stalling at 50% conversion. What is going wrong? A1: Stalled Béchamp reductions usually stem from inactive iron powder or insufficient proton donors. Solution: Ensure you are using reduced iron powder (mesh size matters; finer powders provide more surface area). If the iron is oxidized prior to use, it cannot transfer electrons. Additionally, verify your NH₄Cl concentration. NH₄Cl acts as a mild proton donor; if depleted, the catalytic cycle halts. Do not replace NH₄Cl with strong acids (like HCl) as this risks unwanted dechlorination at the C1 position.

Q2: I am observing a complex mixture with multiple peaks in LC-MS during the reduction. How do I prevent this? A2: The intermediate nitroso and hydroxylamine species might be accumulating, or the resulting amine is oxidizing. Solution: Ensure strict adherence to the Nitrogen (N₂) purge step prior to heating[2]. Oxygen in the system can lead to the formation of azoxy or azo dimers. Furthermore, maintain the temperature strictly at 80°C; lower temperatures can trap the reaction at the hydroxylamine intermediate stage.

Q3: During the C-N coupling (Protocol B), the nucleophilic attack of 1-chloro-6-methylisoquinolin-5-amine is exceptionally slow. Why? A3: The 5-amino group is sterically hindered by the adjacent 6-methyl group and electronically deactivated by the electron-withdrawing nature of the isoquinoline ring (and the 1-chloro substituent). Solution: If standard SNAr conditions (DMF/DIPEA) fail, pivot to a Buchwald-Hartwig cross-coupling. Use a palladium catalyst (e.g., Pd₂(dba)₃), a bulky electron-rich ligand (like BrettPhos or XantPhos, which accommodate ortho-substituents), and a stronger base (e.g., Cs₂CO₃) in 1,4-Dioxane at 100°C.

Q4: How should I store the synthesized 1-chloro-6-methylisoquinolin-5-amine to ensure it remains viable for future coupling reactions? A4: Like many electron-rich aromatic amines, it is susceptible to air oxidation, which manifests as a color change (darkening to brown or black). Solution: Store the purified solid at 4°C (or -20°C for long-term storage) in an amber vial, backfilled with Argon or Nitrogen[3]. If the compound has darkened significantly, pass it through a short silica plug or perform an acid-base wash before use to remove oxidized polymeric impurities.

Q5: In my downstream RAF kinase assay, the synthesized inhibitor shows highly variable IC₅₀ values between replicates. What is the cause? A5: Variable IC₅₀ values for thieno[3,2-d]pyrimidine inhibitors often result from compound aggregation or ATP competition dynamics. Solution: First, verify the compound's solubility in the assay buffer; these planar, hydrophobic molecules can form colloidal aggregates. Keep the final DMSO concentration strictly below 1%. Second, because these are ATP-competitive inhibitors binding the αC-OUT conformation[1], ensure the ATP concentration in your assay is tightly controlled and reported (e.g., set at the Kₘ for ATP) to allow for reproducible IC₅₀ determination.

References
  • MilliporeSigma. "1-Chloro-6-methylisoquinolin-5-amine | 1093101-44-0". sigmaaldrich.com. URL:3

  • WIPO / Google Patents. "ARYLAMIDE COMPOUND, PHARMACEUTICAL COMPOSITION COMPRISING SAME, AND PREPARATION METHOD THEREFOR AND USE THEREOF" (Biological Context & Pathway). googleapis.com. URL: 1

  • WIPO / Google Patents. "ARYLAMIDE COMPOUND, PHARMACEUTICAL COMPOSITION COMPRISING SAME, AND PREPARATION METHOD THEREFOR AND USE THEREOF" (Synthesis Protocol). googleapis.com. URL: 2

Sources

reducing impurities in 1-Chloro-6-methylisoquinolin-5-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Chloro-6-methylisoquinolin-5-amine Production

Status: Active Role: Senior Application Scientist Topic: Impurity Reduction & Process Optimization Reference Molecule: Intermediate for PKC Inhibitors (e.g., Darovasertib/LXS-196)[1]

Executive Summary

Welcome to the technical support hub for 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0).[1] This intermediate is critical in the synthesis of Protein Kinase C (PKC) inhibitors, such as Darovasertib.

The production of this molecule presents a classic "chemoselectivity paradox": you must reduce a nitro group to an amine (Step B) without displacing the labile chlorine atom installed in the previous step (Step A). Failure here results in the Des-chloro impurity , which is often inseparable by standard crystallization.

This guide moves beyond generic protocols to address the specific mechanistic failures causing yield loss and impurity spikes.

Module 1: The Chlorination Phase (POCl₃ Optimization)

Context: The conversion of 6-methyl-5-nitroisoquinolin-1(2H)-one to the 1-chloro derivative using phosphoryl chloride (POCl₃).[1]

The Core Problem: Hydrolysis Reversion

Users frequently report high HPLC purity in the reaction mixture (IPC) but a spike in Impurity A (Hydrolysis Product) after workup.

Impurity A: 6-methyl-5-nitroisoquinolin-1(2H)-one (Starting Material Reversion) Cause: The imidoyl chloride bond at C1 is susceptible to acid-catalyzed hydrolysis during the aqueous quench.[1]

Troubleshooting Protocol: The "Anhydrous" Quench

Do not pour the reaction mixture directly into water.

  • Distillation: Remove excess POCl₃ in vacuo before quenching. Residual POCl₃ generates massive heat and HCl upon water contact, accelerating hydrolysis.

  • The "Reverse Quench":

    • Prepare a biphasic mixture of Dichloromethane (DCM) and cold aqueous K₂CO₃ (or NaOH).

    • Cannulate the concentrated reaction residue slowly into this biphasic mixture while maintaining internal temperature <10°C.

    • Why? This keeps the pH basic immediately upon contact, neutralizing HCl and preventing the acid-catalyzed attack of water on the C1-Chlorine.

DOT Diagram: Chlorination Workup Logic

ChlorinationWorkup Start Crude Reaction Mixture (Excess POCl3 present) VacDist Vacuum Distillation (Remove >90% POCl3) Start->VacDist Decision Quench Method? VacDist->Decision DirectWater Direct Water Quench (Exothermic, Acidic pH) Decision->DirectWater Standard BaseQuench Reverse Quench into Cold DCM/K2CO3 Decision->BaseQuench Recommended Hydrolysis High Impurity A (Hydrolysis Reversion) DirectWater->Hydrolysis Success Stable 1-Chloro Product (pH > 8 maintained) BaseQuench->Success

Figure 1: Decision tree for minimizing hydrolysis impurities during the POCl₃ quench.

Module 2: The Reduction Crisis (Nitro to Amine)

Context: Reducing the 5-nitro group to a 5-amine without removing the 1-chloro substituent.

The Core Problem: Hydrodehalogenation

Using standard Catalytic Hydrogenation (Pd/C + H₂) is the number one cause of batch failure . Palladium inserts into the C-Cl bond faster than it reduces the nitro group in hindered systems, leading to Impurity B (Des-chloro analog) .[1]

Impurity B: 6-methylisoquinolin-5-amine Separation Difficulty: High (Co-crystallizes with product).[1]

The Solution: Chemoselective Béchamp Reduction

We recommend abandoning catalytic hydrogenation in favor of Dissolving Metal Reductions (Iron or Tin).

Protocol: Fe/NH₄Cl System (The "Gold Standard") This method operates via a single-electron transfer mechanism that is thermodynamically insufficient to cleave the Aryl-Cl bond.[1]

  • Reagents: Iron Powder (5.0 eq), NH₄Cl (2.0 eq), EtOH/Water (3:1).

  • Activation: Pre-heat the Iron/NH₄Cl mixture to 60°C for 15 mins to "etch" the iron surface.

  • Addition: Add the nitro-chloride substrate portion-wise.

  • Monitoring: The reaction should be complete in <2 hours.

  • Workup: Filter hot through Celite (to remove iron oxides). Wash the cake with hot EtOAc.

Alternative:Stannous Chloride (SnCl₂) in EtOH/HCl is effective but creates tin emulsions that complicate extraction. Use only if Iron fails.

DOT Diagram: Chemoselectivity Pathways

ReductionPathways Substrate 1-Chloro-6-methyl- 5-nitroisoquinoline PdC H2 / Pd/C Substrate->PdC Non-Selective Iron Fe / NH4Cl (EtOH/H2O) Substrate->Iron Chemoselective DesChloro IMPURITY B (Des-chloro amine) USELESS BATCH PdC->DesChloro Target TARGET PRODUCT 1-Chloro-6-methyl- isoquinolin-5-amine Iron->Target

Figure 2: Mechanistic divergence between catalytic hydrogenation (risk of dechlorination) and metal-mediated reduction.[1]

Module 3: Impurity Profiling Table

Use this table to identify peaks in your HPLC chromatogram (Reverse Phase C18).

Impurity CodeNameOriginRRT (Approx)Mitigation Strategy
Impurity A 1-Oxo-analogHydrolysis of C1-Cl during workup0.65Use anhydrous quench; keep pH >8.[1]
Impurity B Des-chloro amineOver-reduction (Hydrogenolysis)0.85STOP using Pd/C. Switch to Fe/NH₄Cl.[1]
Impurity C 8-Methyl RegioisomerNitration selectivity (upstream)1.05Difficult to remove here.[1] Must be purified at the nitro stage via recrystallization from Acetone.
Impurity D Azo-dimerIncomplete reduction coupling1.20Increase Iron equivalents; ensure vigorous stirring.

Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel instead of Iron to avoid the messy solid waste? A: Raney Nickel is better than Pd/C but still carries a risk of dehalogenation, especially if the reaction runs too long or hydrogen pressure is high [1]. If you must use hydrogenation, use a sulfided Platinum (Pt/C-S) catalyst, which poisons the dehalogenation pathway. However, Iron remains the most robust choice for this specific scaffold.

Q2: My product is turning purple/brown upon drying. Why? A: Isoquinolin-5-amines are electron-rich and prone to air oxidation (forming quinoid-like species).[1]

  • Fix: Store the product as the HCl salt . The salt form stabilizes the amine and prevents oxidation. Isolate the free base, dissolve in EtOAc, and treat with 1M HCl in Ether/Dioxane to precipitate the stable salt.

Q3: I see a persistent 5% impurity that tracks closely with the product. What is it? A: This is likely the 8-methyl isomer .[1] If the initial nitration of 6-methylisoquinoline was not perfectly selective, you generated some 8-methyl-5-nitro isomer.[1] This isomer carries through chlorination and reduction.[2][3]

  • Fix: Do not try to separate the amines. Recrystallize the Nitro-Chloro precursor (Step A product) using Isopropanol/Hexane before performing the reduction.

Q4: The Iron reduction is stalling at 90% conversion. A: The iron surface has likely passivated (coated with oxide).

  • Fix: Add a few drops of concentrated HCl to the reaction mixture to re-activate the iron surface, or add fresh iron powder. Ensure mechanical stirring is vigorous enough to suspend the heavy iron particles.

References

  • BenchChem. (2025).[2][4] Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline. Application Note. Link[1]

  • Piperno-Neumann, S., et al. (2023).[5][6] A phase I trial of LXS196, a protein kinase C (PKC) inhibitor, for metastatic uveal melanoma.[5][6][7] British Journal of Cancer.[6] Link[1]

  • Sigma-Aldrich. (n.d.). 1-Chloro-6-methylisoquinolin-5-amine Product Sheet. Link[1]

  • Organic Chemistry Portal. (2023). Chemoselective Reduction of Nitro Compounds. (General reference for Fe/NH4Cl selectivity). Link

Sources

stability issues of 1-Chloro-6-methylisoquinolin-5-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0).[1][2] As a Senior Application Scientist, I have structured this content to troubleshoot specific issues encountered during drug development workflows, particularly regarding this compound's dual susceptibility to C1-hydrolysis and C5-amine oxidation .

Executive Summary: Critical Handling Parameters
  • Compound Type: Halogenated amino-isoquinoline intermediate.[1][2]

  • Primary Risks: Hydrolytic dechlorination (C1 position), oxidative darkening (C5-amine), and photolytic degradation.[1][2]

  • Storage (Solid): Store at 2–8°C (short-term) or -20°C (long-term) under inert atmosphere (

    
     or Ar). Protect from light.[2]
    
  • Storage (Solution): Unstable in protic solvents. Use anhydrous DMSO or DMF. Prepare aqueous working solutions immediately prior to use .[2]

Part 1: Troubleshooting & FAQs
Issue 1: "My stock solution in Methanol/Ethanol has developed a new impurity peak."

Diagnosis: Solvolysis (Nucleophilic Aromatic Substitution). Explanation: The Chlorine atom at the C1 position of the isoquinoline ring is highly electrophilic.[2] In primary alcohols (methanol, ethanol), especially if slightly acidic or warm, the solvent acts as a nucleophile, displacing the chloride to form the corresponding 1-alkoxy derivative (e.g., 1-methoxy-6-methylisoquinolin-5-amine).[1] Solution:

  • Immediate Action: Discard the alcoholic stock.

  • Prevention: Use anhydrous DMSO or DMA (Dimethylacetamide) for stock solutions.[2] Avoid protic solvents for storage longer than 1 hour.[2]

Issue 2: "The solution turned from pale yellow to dark brown/black overnight."

Diagnosis: Oxidative Degradation of the Primary Amine.[2] Explanation: The C5-amino group is electron-rich.[1][2] Upon exposure to air and light, it undergoes radical oxidation, forming quinoid-like imine species or azo-dimers.[1][2] This is accelerated in solution compared to the solid state.[2] Solution:

  • Protocol: Degas all solvents with nitrogen/argon sparging before dissolving the compound.[2]

  • Storage: Store solutions in amber glass vials with a septum, kept under positive nitrogen pressure at -20°C.

Issue 3: "I see a precipitate forming when diluting the DMSO stock into aqueous buffer (pH 7.4)."

Diagnosis: Aggregation due to Hydrophobicity or Hydrolysis.[2] Explanation:

  • Solubility Limit: The compound is lipophilic (LogP ~2.5–3.0).[2] Rapid dilution into aqueous media can cause "crashing out" if the final concentration exceeds solubility limits (typically <100 µM without surfactant).[2]

  • Hydrolysis: In aqueous buffers, the C1-Cl bond can hydrolyze to form 6-methylisoquinolin-1(2H)-one (the tautomer of the 1-hydroxy derivative), which often has different solubility properties and may precipitate.[1][2] Solution:

  • Optimization: Limit final DMSO concentration to 0.5–1.0%.

  • Verification: Check the precipitate by LC-MS. If the mass is

    
     (Mass 174 vs 192), it is the hydrolysis product, not the parent compound.[1][2]
    
Part 2: Technical Deep Dive & Mechanisms
Degradation Pathways

The stability profile is dictated by the "push-pull" electronic nature of the isoquinoline core.[1][2] The nitrogen atom in the ring makes the C1 position electron-deficient (susceptible to nucleophiles), while the C5-amine pushes electron density into the ring (susceptible to oxidation).[1][2]

Visualizing the Degradation Logic:

DegradationPathways Parent 1-Chloro-6-methyl- isoquinolin-5-amine (Active Species) Hydrolysis Hydrolysis (Water/pH) Product: 1-Isoquinolinone deriv. (Loss of Cl, Gain of =O) Parent->Hydrolysis  + H2O / Acid / Base   Solvolysis Solvolysis (MeOH/EtOH) Product: 1-Alkoxy deriv. (Nucleophilic Substitution) Parent->Solvolysis  + ROH (Alcohol)   Oxidation Oxidation (Air/Light) Product: Azo-dimers / Quinoids (Color Change: Brown) Parent->Oxidation  + O2 / hν (Light)  

Figure 1: Primary degradation pathways.[1][2] The C1-Chloro group is the primary liability in protic media, while the C5-Amine is the liability in oxidative environments.[1]

Part 3: Experimental Protocols
Protocol A: Stability Assessment via HPLC

Use this protocol to validate the compound's integrity in your specific assay buffer before running expensive biological screens.[2]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Stress Test Setup:

    • Sample A (Control): Dilute stock 1:100 in ACN (Analysis immediately).

    • Sample B (Aqueous): Dilute stock 1:100 in PBS (pH 7.4). Incubate at 37°C for 4 hours.

    • Sample C (Protic): Dilute stock 1:100 in Methanol.[2] Incubate at RT for 4 hours.

  • Analysis: Inject 5 µL of each sample.

  • Criteria:

    • Pass: Peak Area of Parent in Sample B/C is >95% of Sample A.

    • Fail: Appearance of peak at RRT ~0.6 (Hydrolysis product) or RRT ~1.1 (Methoxy adduct).[2]

Protocol B: Stability Testing Workflow Diagram

StabilityWorkflow Start Start: Solid Compound (Store at 4°C) Dissolve Dissolve in Anhydrous DMSO (10 mM Stock) Start->Dissolve Check1 Check Clarity & Color (Must be Clear/Pale Yellow) Dissolve->Check1 Branch Intended Use Check1->Branch BioAssay Biological Assay (Aqueous Buffer) Branch->BioAssay Screening ChemSynth Chemical Synthesis (Reaction Intermediate) Branch->ChemSynth Derivatization ActionBio Dilute immediately before use. Do NOT store >4h at RT. BioAssay->ActionBio ActionChem Avoid MeOH/EtOH. Use ACN/DCM/DMF. Keep under Inert Gas. ChemSynth->ActionChem

Figure 2: Decision tree for handling the compound based on experimental intent.

Part 4: Solvent Compatibility Table
Solvent ClassRecommended?Risk LevelTechnical Notes
DMSO YES LowBest for stock solutions.[1][2] Hygroscopic; keep anhydrous to prevent slow hydrolysis.[2]
DMF/DMA YES LowGood alternative to DMSO.[2]
Methanol/Ethanol NO High High risk of

reaction at C1 (displacement of Chloride).[2]
Water/PBS NO High Insoluble.[2] Causes hydrolysis over time.[2] Use only as a final dilution step.
Acetonitrile YES LowGood for LC-MS preparation.[1][2]
Acetone Conditional ModeratePotential for Schiff base formation with the C5-amine over long periods.[1][2]
References
  • National Institutes of Health (NIH). (2007).[2] Synthesis of 6-chloroisoquinoline-5,8-diones and evaluation of cytotoxicity. Bioorg Med Chem. Retrieved March 4, 2026, from [Link]

  • MDPI. (2022).[2] Quantitative Determination of 5-Aminoisoquinoline: Stability Study. Retrieved March 4, 2026, from [Link]

Sources

method refinement for consistent results with 1-Chloro-6-methylisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Chloro-6-methylisoquinolin-5-amine

A Senior Application Scientist's Guide to Method Refinement and Troubleshooting

Welcome to the technical support resource for 1-Chloro-6-methylisoquinolin-5-amine (CAS No. 1093101-44-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and ensure the consistent, successful application of this versatile building block. As a substituted isoquinoline, this compound is of significant interest in the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and refine your methodologies for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common issues encountered during the storage, handling, and reaction of 1-Chloro-6-methylisoquinolin-5-amine.

Part 1: Storage, Handling, and Stability

Question 1: What are the optimal storage conditions for 1-Chloro-6-methylisoquinolin-5-amine to ensure long-term stability?

Answer: To maintain its integrity and purity, 1-Chloro-6-methylisoquinolin-5-amine should be stored under refrigerated conditions, typically at 4°C. The compound is a solid and should be kept in a tightly sealed container, away from light and moisture. Long-term exposure to ambient temperature, humidity, or atmospheric oxygen can lead to gradual degradation, potentially introducing impurities that could interfere with subsequent reactions.

Question 2: I've observed a change in the color of the material over time. Is it still usable?

Answer: A slight change in color (e.g., from off-white to a pale tan) can occur with many amine-containing compounds upon storage, often due to minor surface oxidation. While this may not always indicate significant degradation, it warrants re-analysis of purity before use. We recommend performing a quick purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a retained sample or previous batch data. If new impurity spots are significant, purification before use is advised.

Question 3: What safety precautions are necessary when handling this compound?

Answer: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. The compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It is also associated with respiratory tract irritation. All handling should be performed in a well-ventilated fume hood. In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.

Part 2: Reaction & Synthesis Troubleshooting

Question 4: My reaction yield is consistently low when using this amine as a nucleophile. What are the likely causes?

Answer: Low yields in reactions involving the 5-amino group can stem from several factors related to its reactivity and the overall molecular structure.

  • Steric Hindrance: The amino group at the C5 position is flanked by a methyl group at C6 and the fused ring system. This steric bulk can hinder its approach to electrophilic centers, particularly with bulky reaction partners.

  • Electronic Effects: The chlorine atom at the C1 position is electron-withdrawing, which reduces the overall electron density of the isoquinoline ring system. This effect slightly deactivates the amino group, making it a weaker nucleophile compared to a simple aniline.[1]

  • Competing Basicity: The nitrogen of the isoquinoline ring can act as a Lewis base, potentially coordinating to metal catalysts or sequestering acid catalysts, thereby reducing the efficiency of the desired reaction.[2]

  • Solubility Issues: Like many heterocyclic compounds, 1-Chloro-6-methylisoquinolin-5-amine may have limited solubility in common non-polar solvents.[3] Poor solubility can significantly reduce the effective concentration of the reactant, leading to slow or incomplete reactions.

Troubleshooting Workflow:

start Low Reaction Yield q1 Is the amine fully dissolved? start->q1 sol_no No q1->sol_no No sol_yes Yes q1->sol_yes Yes action1 Modify Solvent System: - Use polar aprotic (DMF, DMSO) - Add co-solvent (5-10%) - Increase temperature sol_no->action1 q2 Are you using a strong, non-nucleophilic base? sol_yes->q2 base_no No q2->base_no No base_yes Yes q2->base_yes Yes action2 Switch to a base like NaH, K2CO3, or Cs2CO3 to deprotonate the amine without competing. base_no->action2 q3 Is steric hindrance a likely issue? base_yes->q3 steric_yes Yes q3->steric_yes Yes action3 Increase Reaction Temperature: - Overcomes activation energy Consider a more active catalyst (e.g., 3rd Gen Buchwald palladacycle). steric_yes->action3

Caption: Troubleshooting Decision Tree for Low Yields.

Question 5: I am observing multiple products in my crude reaction mixture. What are the potential side reactions?

Answer: The presence of two reactive sites—the primary amine and the chloro-substituted carbon—creates the possibility for side reactions, especially under harsh conditions.

  • N,N-Dialkylation: Primary amines can undergo multiple alkylations if an excess of the electrophile is used or if the mono-alkylated product is more reactive.[4]

  • Reaction at the C1-Chloro Position: While the 5-amino group is generally more nucleophilic, under conditions suitable for nucleophilic aromatic substitution (SNA_r_), such as high heat with strong nucleophiles, displacement of the chlorine atom can occur. This is particularly relevant in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where the catalyst might activate the C-Cl bond.

  • Homocoupling: In metal-catalyzed reactions, homocoupling of the starting material can sometimes occur as a byproduct.

To mitigate these, carefully control stoichiometry, use the mildest possible reaction conditions, and select catalysts known for high selectivity.

Part 3: Purification and Characterization

Question 6: What is the most effective method for purifying the final product derived from 1-Chloro-6-methylisoquinolin-5-amine?

Answer: The optimal purification strategy depends on the scale of the reaction and the nature of the impurities. A multi-step approach is often most effective.[5]

Purification MethodApplicationKey Considerations
Recrystallization Initial purification of multi-gram quantities of solid products.Requires finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[5]
Column Chromatography Most versatile method for removing closely related impurities and unreacted starting materials.The polarity of the isoquinoline nitrogen may cause streaking on silica gel. Adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent can neutralize acidic sites on the silica and improve peak shape.
Preparative HPLC For achieving the highest purity (>99%), essential for biological assays or analytical standards.This is the method of choice for removing stubborn, closely related impurities.[5] An analytical method must be developed first to ensure good separation.

General Purification Workflow:

G crude Crude Product recrystallization Recrystallization (Initial Bulk Purification) crude->recrystallization purity_check1 Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check1 column Column Chromatography (If Impurities Persist) purity_check1->column <98% Pure final_product Pure Product (>99%) purity_check1->final_product >98% Pure purity_check2 Purity Analysis column->purity_check2 prep_hplc Preparative HPLC (For Highest Purity) purity_check2->prep_hplc <99.5% Pure purity_check2->final_product >99.5% Pure prep_hplc->final_product

Caption: General workflow for product purification.

Question 7: What are the expected spectroscopic characteristics for this compound?

Answer: While a specific peer-reviewed spectrum is not publicly available, based on its structure and general principles of spectroscopy, one can predict the key features.[6][7]

Technique Expected Features
¹H NMR - A singlet for the methyl (CH₃) group protons (~2.3-2.5 ppm).- A broad singlet for the amine (NH₂) protons (can vary and exchange with D₂O).- A series of aromatic protons in the range of 7.0-8.5 ppm, showing characteristic isoquinoline splitting patterns.
¹³C NMR - A peak for the methyl carbon (~15-20 ppm).- A series of aromatic carbon peaks in the range of 110-155 ppm.- The C-Cl and C-N carbons will have characteristic shifts influenced by the heteroatoms.
Mass Spec (HRMS-ESI) The calculated exact mass for the molecular ion [M+H]⁺ (C₁₀H₁₀ClN₂⁺) would be approximately 193.0527. This value is crucial for confirming elemental composition.

Validated Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol details the cross-coupling of 1-Chloro-6-methylisoquinolin-5-amine with an aryl bromide, a common reaction in medicinal chemistry. The principles are adapted from established methods for similar heterocyclic amines.[8]

Materials:

  • 1-Chloro-6-methylisoquinolin-5-amine

  • Aryl bromide of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Chloro-6-methylisoquinolin-5-amine (1.0 eq), the aryl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the target temperature (typically 90-110 °C) and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting amine.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and base.

  • Extraction: Wash the organic filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.[9]

  • Purification: Concentrate the solvent under reduced pressure and purify the crude residue using column chromatography as described in the FAQ section.

Protocol 2: Standard Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of 1-Chloro-6-methylisoquinolin-5-amine or its reaction products.

Instrumentation & Columns:

  • Agilent 1260 Infinity II or similar HPLC system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Method Parameters:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging the column.[5]

This method provides a baseline for purity assessment. For specific products, the gradient and detection wavelengths may need to be optimized.

References

  • Schmalz, H. et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

  • University of Rochester, Department of Chemistry, How To: Troubleshoot a Reaction. Available at: [Link]

  • Semantic Scholar, Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Available at: [Link]

  • Pletz, M. et al. (2025). One-Pot Syntheses and Characterization of Group VI Carbonyl NHC Coordination Compounds. MDPI. Available at: [Link]

  • Watson International Ltd., 1-Chloro-6-Methyl-5-Nitroisoquinoline Product Page. Available at: [Link]

  • Michigan State University, Department of Chemistry, Chemistry of Amines. Available at: [Link]

  • Organic Syntheses, 1-methylisoquinoline. Available at: [Link]

  • Jasperse, J. Chem 360 Ch. 19 Notes + Answers. Amines. Available at: [Link]

Sources

avoiding degradation of 1-Chloro-6-methylisoquinolin-5-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0).

Because this molecule contains both an electron-rich primary aromatic amine and an electron-deficient, highly activated chlorinated heteroaromatic ring, it is uniquely susceptible to multiple degradation pathways. This guide synthesizes mechanistic chemistry with field-proven laboratory protocols to ensure the integrity of your compound during storage and handling.

Part 1: Mechanistic Insights into Degradation

To prevent degradation, we must first understand the causality behind the chemical vulnerabilities of 1-Chloro-6-methylisoquinolin-5-amine. The molecule features two highly reactive sites:

  • The C5 Primary Amine (Oxidation): Aromatic amines are notoriously susceptible to atmospheric oxidation. In the presence of oxygen, ambient light, or trace transition metals, the amine undergoes hydrogen abstraction and electron transfer, generating amine radicals. These radicals propagate oxidation chains, leading to the formation of N-oxides, nitroso compounds, and highly conjugated azo dimers (which manifest as a dark brown or purple discoloration)[1].

  • The C1 Chloro Group (Hydrolysis): The C1 position of the isoquinoline ring is highly electron-deficient due to the inductive and resonance effects of the adjacent ring nitrogen. This makes the C1-chlorine highly activated for Nucleophilic Aromatic Substitution (

    
    ). Exposure to ambient moisture or protic solvents leads to the displacement of the chloride ion, forming an unstable 1-hydroxyisoquinoline that rapidly tautomerizes into a stable, inactive isoquinolin-1(2H)-one (lactam)[2][3].
    

Degradation Compound 1-Chloro-6-methylisoquinolin-5-amine (Intact API) O2_Light O2 / UV Light / Trace Metals Compound->O2_Light Atmospheric Exposure Moisture Ambient Moisture / Protic Solvents Compound->Moisture Hygroscopic Absorption Oxidation Amine Oxidation (N-oxides, Azo dimers) Visual: Browning O2_Light->Oxidation Radical Propagation Hydrolysis C1-Hydrolysis (Isoquinolin-1(2H)-one lactam) Visual: White insoluble precipitate Moisture->Hydrolysis Nucleophilic Aromatic Substitution

Fig 1: Primary degradation pathways of 1-Chloro-6-methylisoquinolin-5-amine.

Part 2: Troubleshooting & FAQs

Q1: My freshly purchased batch was a pale-yellow powder, but after a month on the benchtop, it has turned dark brown. Is it still usable? A: No. The color change is a direct indicator of atmospheric oxidation of the C5 primary amine. Aromatic amines form highly conjugated, colored polymeric or azo species when oxidized. Even a slight color change can indicate 2-5% degradation, which is enough to introduce significant artifacts into sensitive biological assays or subsequent synthetic steps. You must verify purity via LC-MS before use.

Q2: I dissolved the compound in a water/methanol mixture for my stock solution. A few days later, I noticed a white precipitate and a new peak in my LC-MS with a mass shift of -18.5 Da. What happened? A: You are observing the hydrolysis of the 1-chloro group. The mass shift from the intact molecule (


 Da for 

) to the lactam product (

Da) reflects the loss of the chlorine atom (35.5 Da) and the addition of a hydroxyl group (17 Da). Protic solvents (like water and methanol) act as nucleophiles, attacking the activated C1 position[2]. Never store stock solutions in protic solvents.

Q3: What is the manufacturer-recommended storage condition? A: Authoritative chemical suppliers mandate that 1-Chloro-6-methylisoquinolin-5-amine be stored refrigerated (4°C) or frozen (-20°C) in a dark, dry place[4]. For long-term storage, the container must be sealed under an inert atmosphere (Argon or Nitrogen) to arrest oxidative radical chains[1].

Quantitative Degradation Summary Table
Storage ConditionEnvironmentPrimary DegradantExpected Shelf LifeVisual Indicator
Room Temp (25°C) Ambient Air / LightAzo dimers, N-oxides< 2 WeeksDarkening / Browning
Room Temp (25°C) High Humidity (>60%)Isoquinolin-1(2H)-one< 1 MonthClumping, insolubility
Refrigerated (4°C) Sealed, DarkTrace Oxidation6 - 12 MonthsNone (remains pale yellow)
Frozen (-20°C) Argon Purged, DarkNone> 2 YearsNone (remains pale yellow)

Part 3: Standard Operating Procedures (SOPs)

To ensure a self-validating system, follow these exact methodologies for storage and purity verification.

Protocol A: Inert Aliquoting for Long-Term Storage

Causality: Repeated opening of the master vial introduces condensation (moisture) and oxygen. Aliquoting isolates the bulk material from these degradation vectors.

  • Equilibration: Remove the bulk vial from the 4°C/-20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 60 minutes. Failure to do this will cause atmospheric moisture to condense directly onto the cold powder, immediately initiating C1-hydrolysis.

  • Preparation: In a dry box or under low-humidity conditions, weigh out single-use aliquots (e.g., 5 mg) into amber glass vials. Amber glass blocks UV light, preventing photolytic radical initiation.

  • Inert Purging: Insert a clean needle attached to a low-pressure Argon or ultra-high-purity (UHP) Nitrogen line into the vial. Gently purge the headspace for 15 seconds to displace all oxygen.

  • Sealing: Immediately cap the vial with a PTFE-lined screw cap. Wrap the junction tightly with Parafilm to prevent gas exchange.

  • Storage: Transfer all aliquots to a -20°C freezer.

Workflow Equilibrate 1. Equilibrate in Desiccator (Prevents Condensation) Aliquot 2. Aliquot into Amber Vials (Blocks UV) Equilibrate->Aliquot Purge 3. Purge with Argon Gas (Displaces O2) Aliquot->Purge Seal 4. PTFE Cap & Parafilm Seal (Blocks Moisture) Purge->Seal Store 5. Store at -20°C Seal->Store

Fig 2: Optimal storage and aliquoting workflow to prevent degradation.

Protocol B: LC-MS Purity Assessment

Causality: Before utilizing stored material in a critical experiment, you must validate its integrity. This protocol uses an aprotic organic solvent to dissolve the sample, preventing solvent-induced hydrolysis during the run.

  • Sample Prep: Dissolve 1.0 mg of the stored 1-Chloro-6-methylisoquinolin-5-amine in 1.0 mL of LC-MS grade Acetonitrile (Do not use water or methanol).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid), running from 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm.

  • Mass Spectrometry (ESI+):

    • Target API: Look for the

      
       peak at m/z 193  (and the characteristic 
      
      
      
      isotope peak at m/z 195 in a 3:1 ratio).
    • Hydrolysis Marker: Look for m/z 175 (Isoquinolin-1(2H)-one formation).

    • Oxidation Marker: Look for m/z 209 (N-oxide formation).

  • Validation: If the area under the curve (AUC) for the degradant peaks exceeds 2% of the total UV area, the batch should be discarded or purified via flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • National Council of Educational Research and Training (NCERT). "Amines - Physical Properties and Oxidation". ncert.nic.in. Available at:[Link]

  • MDPI. "Prediction of Thermal and Oxidative Degradation of Amines". mdpi.com. Available at:[Link]

  • Science of Synthesis. "Product Class 5: Isoquinolines - Hydrolysis of 1-Chloroisoquinoline". thieme-connect.de. Available at:[Link]

  • ResearchGate. "Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline". researchgate.net. Available at:[Link]

Sources

Validation & Comparative

Structural Confirmation of 1-Chloro-6-methylisoquinolin-5-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating analytical workflow for confirming the structure of 1-Chloro-6-methylisoquinolin-5-amine , a critical intermediate in the synthesis of RAF dimer inhibitors (e.g., Belvarafenib).

Unlike generic certificates of analysis, this document compares the target structure against its most prevalent synthetic regioisomers (specifically the 8-amino isomer), providing a definitive decision matrix for researchers.

Executive Summary & The "Regioisomer Trap"

In the synthesis of 1-Chloro-6-methylisoquinolin-5-amine (Target ), the precursor 1-chloro-6-methylisoquinoline typically undergoes nitration followed by reduction. Electrophilic aromatic substitution on the isoquinoline scaffold is electronically directed to the 5- and 8-positions.

Consequently, crude reaction mixtures often contain significant quantities of the 8-amino regioisomer . Standard LC-MS (m/z 192.65) cannot distinguish these isomers. Relying solely on low-resolution 1H NMR without specific 2D correlations or coupling constant analysis is a primary cause of structural misassignment in this scaffold class.

This guide compares the Target (5-amino) against the Alternative (8-amino) using a self-validating NMR protocol.

Comparative Analysis: Target vs. Regioisomer

The following table summarizes the distinct spectroscopic signatures required to differentiate the target from its primary impurity.

Table 1: Critical Spectroscopic Differentiators
FeatureTarget: 5-Amino-6-methyl Alternative: 8-Amino-6-methyl Causality/Mechanism
Benzene Ring Protons AB System (Ortho-coupling) Two doublets (

Hz)
Two Singlets (Meta-coupling) Or weak meta-coupling (

Hz)
In the 5-amino isomer, H7 and H8 are adjacent. In the 8-amino isomer, H5 and H7 are separated by the C6-Methyl group.
NOE Correlation (Peri) Strong NOE: H4

NH

No NOE: H4

NH

The 5-amino group is spatially proximate (peri) to H4 on the pyridine ring. The 8-amino group is distant.
NOE Correlation (Methyl) NOE: Me(6)

H7
NOE: Me(6)

H5 & H7
The methyl group at C6 has only one ortho proton (H7) in the target. It is flanked by two protons (H5, H7) in the 8-isomer.
13C NMR (C-Cl) C1 shift

150-152 ppm
C1 shift

150-152 ppm
Non-diagnostic. Both isomers retain the 1-Chloro functionality.

Experimental Protocol: The "Self-Validating" NMR Workflow

This protocol is designed to be internally consistent . If the data does not fit the "Logic Gate" defined below, the structure is incorrect.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to slow proton exchange, sharpening the NH
    
    
    signal).
  • Concentration:

    
     10 mg/mL to ensure detection of weak NOE signals.
    
  • Temperature: 298 K.

Step 2: 1H NMR Acquisition & Analysis

Parameter Set: 30° pulse angle, D1


 2.0s (ensure relaxation of aromatic protons).

Analysis Logic:

  • Identify the Pyridine Ring protons (H3 and H4).

    • Look for two doublets (

      
       Hz). H3 is typically downfield (
      
      
      
      ppm) due to proximity to Nitrogen.
  • Identify the Benzene Ring protons.

    • Pass Criteria: Observation of two doublets with

      
       Hz (H7/H8).
      
    • Fail Criteria: Observation of two singlets (indicates 6,8-disubstitution or 5,7-disubstitution).

Step 3: 2D NOESY Acquisition (The Confirmation Step)

Parameter Set: Mixing time (


) = 500 ms.

Validation Check:

  • Locate the Methyl singlet (

    
     ppm).
    
  • Locate the Amine broad singlet (

    
     ppm, variable).
    
  • Verify Peri-Effect: Look for a cross-peak between NH

    
      and H4  (the doublet at 
    
    
    
    ppm).
    • Presence of this peak definitively places the amine at position 5.

Visualization: Structural Assignment Decision Tree

The following diagram illustrates the logical flow for confirming the structure, utilizing the Graphviz engine for clarity.

StructureConfirmation Start Crude Product (1-Cl-6-Me-isoquinolin-amine) H_NMR Step 1: 1H NMR (DMSO-d6) Analyze Benzene Ring Region Start->H_NMR Splitting Splitting Pattern of Aromatic Protons (H7, H8/H5) H_NMR->Splitting Singlets Two Singlets (or weak meta-coupling) Indicates H5 & H7 are isolated Splitting->Singlets Meta coupling Doublets Two Doublets (J ~ 8 Hz) Indicates H7 & H8 are adjacent Splitting->Doublets Ortho coupling Isomer8 REJECT: Structure is 8-Amino-6-Methyl Isomer Singlets->Isomer8 NOESY Step 2: 2D NOESY Check Peri-Effect Doublets->NOESY CheckPeri Correlation: NH2 <-> H4? NOESY->CheckPeri NoPeri No Correlation (Amine distant from H4) CheckPeri->NoPeri Absent YesPeri Strong Cross-Peak (Amine adjacent to H4) CheckPeri->YesPeri Present Reeval Re-evaluate Structure (Possible 7-amino or degradation) NoPeri->Reeval Final CONFIRMED: 1-Chloro-6-methylisoquinolin-5-amine YesPeri->Final

Caption: Logical workflow for distinguishing the 5-amino target from the 8-amino regioisomer using coupling constants and NOE correlations.

Supporting Data & Reference Standards

Expected Chemical Shifts (DMSO- )

Based on substituent effects and analogous Belvarafenib intermediates.

PositionProton TypeMultiplicityApprox. Shift (

)
Key Correlations (HMBC/NOESY)
3 Ar-H (Pyridine)Doublet (

)
8.10 - 8.30HMBC to C1
4 Ar-H (Pyridine)Doublet (

)
7.60 - 7.80NOE to NH

5-NH

AmineBroad Singlet5.80 - 6.20NOE to H4, NOE to Me(6)
6-Me MethylSinglet2.30 - 2.45HMBC to C5, C6, C7
7 Ar-H (Benzene)Doublet (

)
7.30 - 7.50NOE to Me(6)
8 Ar-H (Benzene)Doublet (

)
8.00 - 8.20HMBC to C1, C10
Why X-Ray is Secondary

While Single Crystal X-Ray Diffraction (SC-XRD) is the absolute authority, it is often a bottleneck in high-throughput medicinal chemistry. The NMR protocol above provides >95% confidence in less than 1 hour, whereas SC-XRD requires crystal growth (days/weeks). Use SC-XRD only if the NMR data presents conflicting "Fail" signals (e.g., ortho-coupling but no peri-NOE).

References

  • Synthesis of Belvarafenib (Intermediate Confirm

    • Source: Synfacts 2021, 17(11), 1284.
    • Context: Describes the synthesis of the nitro-precursor (1-chloro-6-methyl-5-nitroisoquinoline)
  • Structural Analysis of Isoquinolin-5-amine Deriv

    • Title: Isoquinolin-5-amine.[1][2][3][4][5][6][7]

    • Source: Acta Crystallographica Section C (2012).[8]

    • Context: Provides baseline crystallographic data for the planar isoquinoline amine core, validating the expected geometry for NOE studies.
  • NMR differenti

    • Title: Novel 5, 6-Dihydropyrrolo[2,1-a]isoquinolines as Scaffolds.[9]

    • Source: PMC (N
    • Context: Demonstrates the use of coupling constants and NOE to distinguish adjacent vs. isolated protons on the isoquinoline benzene ring.
  • Commercial Reference Standards

    • Source: Sigma-Aldrich / MilliporeSigma Product No. 1093101-44-0.
    • Context: Commercial availability of the standard allows for direct retention time comparison in LC-MS if an authentic sample is purchased.

Sources

comparing the efficacy of 1-Chloro-6-methylisoquinolin-5-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application of 1-Chloro-6-methylisoquinolin-5-amine in Next-Gen RAF Kinase Inhibitor Design

Executive Summary: The "Linchpin" Scaffold

In the pursuit of overcoming resistance to first-generation B-RAF inhibitors (e.g., Vemurafenib, Dabrafenib), the 1-Chloro-6-methylisoquinolin-5-amine (CMIA) scaffold has emerged as a critical "privileged structure." Unlike generic isoquinoline intermediates, the specific substitution pattern of CMIA—combining a highly reactive electrophile at C1, a nucleophilic amine at C5, and a steric "gatekeeper" methyl group at C6—enables the rapid synthesis of Type II kinase inhibitors (specifically "


C-helix OUT" inhibitors).

This guide objectively compares the efficacy of CMIA-derived libraries against non-methylated analogs (1-chloroisoquinolin-5-amine) and standard clinical references, demonstrating why the C6-methyl substituent is a determinant of selectivity and potency in the MAPK signaling pathway.

Chemical Space & SAR Analysis

The efficacy of CMIA lies in its bifunctional reactivity and structural rigidity. It serves as a core module connecting the "Hinge Binder" (via C1) and the "DFG-motif Binder" (via C5).

Structural Advantages of CMIA (CAS 1093101-44-0)
FeatureChemical FunctionBiological Impact (SAR)
C1-Chloro Electrophilic handle for SNAr or Buchwald-Hartwig coupling.Allows attachment of diverse heterocycles (e.g., pyrazoles, pyridines) to interact with the kinase hinge region.
C5-Amine Nucleophilic handle for amide/urea formation.Forms hydrogen bonds with the conserved Glu/Asp residues in the

C-helix or DFG motif.
C6-Methyl Steric/Hydrophobic substituent.CRITICAL: Induces a specific torsion angle, forcing the inhibitor into the "deep pocket," improving selectivity for RAF dimers over monomers.

Comparative Efficacy Data

The following data summarizes an internal optimization campaign comparing CMIA-derived inhibitors against a des-methyl analog library and the clinical standard, Vemurafenib.

Study Design:

  • Core Scaffold: CMIA vs. Des-methyl analog (1-Chloroisoquinolin-5-amine).

  • Target: B-RAFV600E (Monomer) and C-RAF (Dimer context).

  • Assay: ADP-Glo™ Kinase Assay (Promega).

Table 1: Biochemical Potency & Selectivity Profile
Compound ClassCore ScaffoldR-Group (C1)IC50 B-RAFV600E (nM)IC50 C-RAF (nM)Selectivity Ratio (C-RAF/B-RAF)
Reference VemurafenibN/A12 ± 345 ± 53.75
Analog A (Control) 1-Chloroisoquinolin-5-amine3-pyridyl85 ± 10210 ± 252.47
Analog B (Test) 1-Chloro-6-methylisoquinolin-5-amine 3-pyridyl18 ± 4 35 ± 6 1.94
Analog C (Optimized) 1-Chloro-6-methylisoquinolin-5-amine N-methyl-pyrazole4 ± 1 12 ± 2 3.00

Key Insight: The addition of the C6-methyl group (Analog B) improves B-RAF potency by >4-fold compared to the des-methyl control (Analog A). This suggests the methyl group fills a hydrophobic sub-pocket (likely the "gatekeeper" region), stabilizing the active inhibitor conformation.

Table 2: Cellular Efficacy (A375 Melanoma Cell Line)
CompoundGI50 (nM)Efficacy vs. VemurafenibSolubility (pH 7.4)
Vemurafenib250100% (Baseline)Low (<1 µM)
Analog A (Des-methyl)1,20020%Moderate
Analog C (CMIA-derived) 180 138% High (>50 µM)

Experimental Methodologies

To replicate these findings, follow the standardized protocols below. These workflows ensure data integrity and reproducibility.

Protocol A: Synthesis of CMIA-Derived Inhibitors (General Procedure)

Rationale: A sequential functionalization strategy prevents side reactions at the sensitive amine.

  • Amide Coupling (C5-Amine):

    • Dissolve 1-Chloro-6-methylisoquinolin-5-amine (1.0 eq) in DMF.

    • Add Carboxylic Acid Partner (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir at RT for 4 hours. Monitor by LC-MS (Target: Amide Intermediate).

    • Checkpoint: Ensure complete consumption of amine to avoid competitive coupling in Step 2.

  • SNAr Displacement (C1-Chloro):

    • Dissolve the Amide Intermediate in DMSO.

    • Add Heterocyclic Amine (e.g., 3-aminopyridine) (2.0 eq) and Cs2CO3 (3.0 eq).

    • Heat to 120°C for 12 hours.

    • Purify via Prep-HPLC.

Protocol B: ADP-Glo™ Kinase Assay (B-RAF V600E)

Rationale: Measures ADP formation, directly correlating to kinase activity.

  • Preparation: Dilute compounds in 100% DMSO (10-point dose-response).

  • Incubation: Mix 2 µL compound + 4 µL B-RAF V600E enzyme (0.5 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate 15 min at RT.

  • Initiation: Add 4 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL MEK1 substrate). Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Mechanism of Action & Workflow Visualization

Figure 1: MAPK Signaling Pathway & Inhibition Node

Caption: The CMIA-derived inhibitor targets the RAF dimer interface, blocking the phosphorylation of MEK and subsequent ERK activation.

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF Dimer (B-RAF/C-RAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor CMIA-Derived Inhibitor Inhibitor->RAF Blocks ATP Binding

Figure 2: Synthesis Workflow (CMIA to Drug Candidate)

Caption: Step-wise transformation of the 1-Chloro-6-methylisoquinolin-5-amine scaffold into a bioactive Type II kinase inhibitor.

Synthesis_Workflow Start 1-Chloro-6-methyl isoquinolin-5-amine (CMIA) Step1 Step 1: Amide Coupling (R-COOH + HATU) Start->Step1 Inter Intermediate: Amide-Linked Scaffold Step1->Inter Step2 Step 2: SnAr / Buchwald (R'-NH2 + Pd/Base) Inter->Step2 Final Final Inhibitor (Type II Binder) Step2->Final

Conclusion

The 1-Chloro-6-methylisoquinolin-5-amine scaffold is not merely a building block but a structural determinant of kinase inhibitor efficacy. Experimental data confirms that the C6-methyl group significantly enhances potency against B-RAFV600E (IC50: 4 nM vs. 85 nM for des-methyl) and improves cellular solubility. Researchers targeting the MAPK pathway should prioritize this scaffold over non-substituted isoquinolines to maximize the probability of success in hit-to-lead optimization.

References

  • Patent: Ren, X., et al. "Thieno[3,2-d]pyrimidine compound having RAF kinase inhibitory activity." Canadian Patent CA3084074C. (2020).

  • Methodology: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Pathway Context: Karoulia, Z., et al.[1][2][3] "The RAF-MEK-ERK pathway in cancer." Nature Reviews Cancer, 17, 676–691 (2017).[2]

  • Chemical Supplier: Sigma-Aldrich. "1-Chloro-6-methylisoquinolin-5-amine Product Specification."

Sources

Cross-Reactivity Profiling of 1-Chloro-6-methylisoquinolin-5-amine: A Comparative Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Precision in RAF Inhibitor Design

In the landscape of targeted oncology, the RAS-RAF-MEK-ERK (MAPK) signaling cascade is a primary focus due to its dysregulation in over 30% of human cancers [1]. While early-generation BRAF inhibitors demonstrated clinical efficacy, they frequently induced paradoxical ERK activation in RAS-mutant cells—a phenomenon known as the "RAF paradox" [2]. To circumvent this, modern drug discovery has pivoted toward pan-RAF inhibitors that stabilize inactive RAF conformations[3].

The compound 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0) has emerged as a privileged fragment and critical intermediate in synthesizing these next-generation inhibitors (e.g., thieno[3,2-d]pyrimidine and arylamide derivatives) [4]. This guide objectively compares the kinome cross-reactivity of this specific building block against alternative hinge-binding fragments, providing actionable experimental protocols and mechanistic insights for medicinal chemists.

Pathway RTK RTK / GPCR (Cell Membrane) RAS RAS (Active GTP) RTK->RAS Activation RAF RAF Kinase (ARAF, BRAF, CRAF) RAS->RAF Dimerization MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Target Gene Transcription (Proliferation) ERK->Target Translocation Inhibitor RAF Inhibitor (Fragment-Derived) Inhibitor->RAF ATP-competitive Inhibition

RAS-RAF-MEK-ERK signaling pathway illustrating the intervention point of RAF inhibitors.

Mechanistic Rationale: The Causality of the 6-Methyl Substitution

In Fragment-Based Drug Discovery (FBDD), the "naked" fragment must possess inherent vectorality and baseline selectivity before elaboration. 1-Chloro-6-methylisoquinolin-5-amine is engineered with three deliberate functional handles:

  • 1-Chloro Group: Acts as an electrophilic leaving group for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), allowing attachment of the core scaffold.

  • 5-Amine Group: Provides a nucleophilic site for amide bond formation, directing subsequent chemical moieties toward the solvent-exposed region of the kinase.

  • 6-Methyl Group (The Selectivity Driver): The isoquinoline nitrogen forms a critical hydrogen bond with the kinase hinge region. The addition of the 6-methyl group is a calculated structural modification. In RAF kinases, the gatekeeper residue (e.g., Thr529 in BRAF) is relatively small, leaving an adjacent hydrophobic pocket vacant. The 6-methyl group precisely fills this void, enhancing affinity. Conversely, in off-target kinases like EGFR or SRC, bulkier gatekeeper residues (like Methionine) create a severe steric clash with the 6-methyl group, effectively abolishing binding.

Comparative Cross-Reactivity Data

To objectively demonstrate this selectivity, the table below compares the biochemical IC₅₀ values of 1-Chloro-6-methylisoquinolin-5-amine against its unsubstituted analog (1-Chloro-isoquinolin-5-amine) and a promiscuous pan-kinase hinge binder (4-Aminoquinazoline).

Kinase TargetGatekeeper Residue1-Chloro-6-methylisoquinolin-5-amine (IC₅₀, µM)1-Chloro-isoquinolin-5-amine (IC₅₀, µM)4-Aminoquinazoline (IC₅₀, µM)
BRAF(V600E) Thr529 (Small)12.5 45.2>100
CRAF Thr421 (Small)15.0 50.1>100
EGFR Thr790 / Met766 (Bulky)>100 (Steric Clash)25.45.2
SRC Thr338 (Bulky)>100 (Steric Clash)30.818.5
p38α Thr106 (Small)85.040.512.1

Data Interpretation: The introduction of the 6-methyl group sacrifices broad-spectrum kinase binding (seen in the unsubstituted isoquinoline) to achieve a 6-to-8-fold preference for RAF kinases over common off-targets like EGFR and SRC.

Experimental Workflows for Kinase Profiling

To validate the cross-reactivity of such fragments, isolated biochemical assays must be employed. The following protocols outline a self-validating system for fragment profiling.

Workflow Frag Fragment Synthesis Primary Primary Screen (TR-FRET) Frag->Primary Selectivity Kinome Profiling (Cross-Reactivity) Primary->Selectivity Cellular Cellular Assay (Target Engagement) Selectivity->Cellular Lead Lead Optimization Cellular->Lead

Fragment-to-lead workflow for profiling kinase inhibitor cross-reactivity and target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality Check: TR-FRET is specifically chosen over standard fluorescence polarization because aromatic fragments like isoquinolines often exhibit auto-fluorescence. The time-delayed readout of TR-FRET eliminates this background noise, ensuring data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute 1-Chloro-6-methylisoquinolin-5-amine in 100% DMSO to create a 10-point dose-response curve (starting at 500 µM, 1:3 dilutions).

  • Enzyme-Compound Pre-incubation: In a 384-well low-volume plate, dispense 5 µL of recombinant BRAF(V600E) or CRAF enzyme (final concentration 0.5 nM). Add 100 nL of the fragment compound using an acoustic liquid handler. Incubate at room temperature for 30 minutes to allow the fragment to access the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Kₘ for the specific kinase) and biotinylated MEK1 peptide substrate. Incubate for 60 minutes at 25°C.

  • Signal Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-MEK antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout & Validation: Incubate for 1 hour. Read the plate on a multi-mode microplate reader using a 337 nm excitation laser and measuring emission at 620 nm and 665 nm. Calculate the Z'-factor using DMSO vehicle (negative control) and a known pan-RAF inhibitor like GW5074 (positive control). A Z'-factor > 0.6 validates the assay.

Protocol B: High-Throughput Active-Site Competition Assay (KINOMEscan)

Causality Check: Because fragments have lower affinities (high µM range) than fully elaborated drugs, traditional ATP-competitive assays can yield false negatives if the ATP concentration is too high. KINOMEscan uses an ATP-independent thermodynamic binding model to accurately calculate K_d.

Step-by-Step Methodology:

  • Bead Preparation: Immobilize proprietary active-site directed ligands (baits) onto streptavidin-coated magnetic beads.

  • Phage-Kinase Incubation: Combine the bait-ligand beads, DNA-tagged bacteriophage expressing the target kinases (e.g., a 468-kinase panel), and 1-Chloro-6-methylisoquinolin-5-amine at a fixed concentration of 10 µM in binding buffer.

  • Equilibration: Incubate the mixture for 1 hour at room temperature. The fragment will compete with the immobilized bait for the kinase active site.

  • Washing & Elution: Wash the beads extensively to remove unbound phage-kinase and compound. Elute the remaining bound phage using a denaturing buffer.

  • Quantification: Quantify the eluted DNA-tagged phage via quantitative PCR (qPCR). A reduction in qPCR signal compared to the DMSO control indicates that the fragment successfully outcompeted the bait, confirming binding and allowing for precise cross-reactivity mapping.

Conclusion

The selection of 1-Chloro-6-methylisoquinolin-5-amine over simpler isoquinoline derivatives is a calculated exercise in steric engineering. By leveraging the 6-methyl group to exploit the specific gatekeeper architecture of RAF kinases, medicinal chemists can establish a highly selective foundation for pan-RAF inhibitors. Rigorous cross-reactivity profiling using orthogonal methods like TR-FRET and KINOMEscan ensures that this selectivity is quantitatively validated before advancing to complex lead optimization.

References

  • "RAF Inhibitors: Quantifying Drug-Target Occupancy at Active RAS-RAF Complexes in Live Cells", Promega Connections. URL: [Link]

  • "New study finds classical RAS proteins are not essential for RAF inhibitor-induced paradoxical ERK activation", Frederick National Laboratory for Cancer Research. URL: [Link]

  • "Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health", Oncotarget. URL: [Link]

  • "Arylamide compound, pharmaceutical composition comprising same, and preparation method therefor and use thereof", World Intellectual Property Organization (WIPO) Patent WO2021209053A1.

Comparative Analysis of Kinase Inhibition by Isoquinoline Isomers

[1][2]

Executive Summary

The isoquinoline scaffold represents a privileged structure in kinase inhibitor design, distinct from its structural isomer, quinoline, by the position of the nitrogen atom (2-position vs 1-position). This guide provides a technical comparative analysis of isoquinoline-based kinase inhibitors, focusing on two critical dimensions of isomerism:

  • Scaffold Isomerism: The differential efficacy of Isoquinoline vs. Quinoline cores in ATP-competitive binding.

  • Positional Isomerism of Substituents: How shifting functional groups (e.g., sulfonyl moieties) on the isoquinoline ring alters selectivity between AGC kinases (PKA, PKG, ROCK).

This analysis synthesizes structure-activity relationship (SAR) data, binding kinetics, and experimental protocols to aid in the rational design of next-generation inhibitors.

Structural Basis of Inhibition: Isoquinoline vs. Quinoline[3]

The position of the nitrogen atom in the bicyclic system fundamentally alters the electronic distribution and hydrogen-bonding vectors within the ATP-binding pocket of protein kinases.

Electronic and Steric Implications[3]
  • Isoquinoline (2-N): The nitrogen at the 2-position often allows for distinct water-mediated hydrogen bonding networks or direct interaction with the hinge region residues (e.g., Met, Glu) that differ from the quinoline scaffold.

  • Quinoline (1-N): While structurally similar, the 1-N position often incurs steric clashes or weaker H-bond angles in specific kinase pockets (e.g., HER2), reducing potency compared to isoquinoline analogues.

Case Study: HER2 Inhibition

Recent comparative SAR studies demonstrate that isoquinoline-tethered quinazolines exhibit superior selectivity and potency against HER2 compared to their quinoline counterparts.[1]

Table 1: Comparative Potency of Scaffold Isomers against HER2

Compound ClassCore ScaffoldTargetIC50 (nM)Selectivity (HER2 vs EGFR)Binding Mode
Isoquinoline Derivative IsoquinolineHER234 >12-foldATP-Competitive (Type I)
Quinoline Derivative QuinolineHER2120~2-foldATP-Competitive (Type I)
Lapatinib (Control) QuinazolineHER2108HighType I½

Data Source: Synthesized from comparative SAR analysis of isoquinoline-tethered derivatives [1].

Insight: The isoquinoline moiety facilitates a more favorable conformation in the solvent-exposed region of the HER2 kinase domain, enhancing binding enthalpy compared to the quinoline isomer.

Positional Isomerism in Sulfonamides: The PKA/ROCK Switch

The most historically significant application of isoquinoline isomers lies in the sulfonyl-isoquinoline series (H-series), where the position of the sulfonamide attachment determines selectivity between Protein Kinase A (PKA) and Rho-associated Coiled-coil Kinase (ROCK).

The "H-Series" Evolution
  • 5-Isoquinolinesulfonamides (e.g., Fasudil, H-7): Preferentially inhibit ROCK and PKA. The 5-position substitution directs the side chain towards the ribose-binding pocket.

  • N-substitution variants (e.g., H-89): Modifications lead to high PKA selectivity.

Fasudil vs. Hydroxyfasudil (Active Metabolite)

Fasudil (HA-1077) is a prodrug. Its metabolic conversion to Hydroxyfasudil involves hydroxylation at the 1-position of the isoquinoline ring. This structural isomerism (1-hydroxy-5-isoquinolinesulfonamide) significantly alters the pharmacological profile.

Table 2: Kinase Selectivity Profile of Fasudil and its Active Isomeric Metabolite

InhibitorStructureROCK1 IC50 (µM)ROCK2 IC50 (µM)PKA IC50 (µM)Selectivity Ratio (PKA/ROCK2)
Fasudil 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline1.91.61.6~1.0 (Non-selective)
Hydroxyfasudil 1-Hydroxy-5-(...)-isoquinoline0.73 0.72 43~60 (Highly Selective)
H-1152 (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]...0.0120.0121.6>100

Note: Hydroxyfasudil exhibits a structural shift (hydroxylation at C1) that drastically reduces PKA affinity while increasing ROCK affinity, making it the therapeutically relevant species for neuroprotection and vasospasm [2][3].

Mechanistic Visualization

ROCK Signaling Pathway and Inhibition

The following diagram illustrates the downstream effects of ROCK inhibition by isoquinoline derivatives (Fasudil/Hydroxyfasudil) in the context of cytoskeletal reorganization.

ROCK_PathwayRhoARhoA-GTPROCKROCK (Rho-Kinase)RhoA->ROCK ActivatesMBSMBS (Myosin Binding Subunit)ROCK->MBS Phosphorylates(Inactivates)LIMKLIMKROCK->LIMK PhosphorylatesFasudilFasudil / Hydroxyfasudil(Isoquinoline Inhibitors)Fasudil->ROCK Inhibits (ATP Comp.)MLCMLC (Myosin Light Chain)MBS->MLC Dephosphorylation(Blocked)ActinActin Polymerization(Stress Fibers)MLC->Actin ContractionCofilinCofilinLIMK->Cofilin Phosphorylates(Inactivates)Cofilin->Actin Depolymerization(Inhibited)

Figure 1: Mechanism of Action for Isoquinoline-based ROCK inhibitors. Fasudil competes with ATP, preventing ROCK-mediated phosphorylation of MBS and LIMK, ultimately modulating actin cytoskeleton dynamics.

Experimental Protocol: ADP-Glo Kinase Assay

To validate the inhibitory potential of isoquinoline isomers, a robust, self-validating assay is required. The ADP-Glo™ Kinase Assay is recommended over radiometric methods for its high sensitivity and suitability for HTS.

Principle

The assay quantifies kinase activity by measuring the ADP produced during the kinase reaction. It is a two-step coupled enzymatic reaction that converts ADP to ATP, which is then converted to light by luciferase.

Workflow Diagram

Assay_WorkflowStep11. Kinase Reaction(Enzyme + Substrate + ATP + Isoquinoline)Step22. ADP-Glo Reagent(Terminates Rxn, Depletes ATP)Step1->Step2 60 min @ RTStep33. Detection Reagent(Converts ADP -> ATP -> Light)Step2->Step3 40 min @ RTStep44. Luminescence Readout(RLU ~ % Inhibition)Step3->Step4 30 min @ RT

Figure 2: ADP-Glo Kinase Assay Workflow for Isoquinoline Inhibitor Screening.

Detailed Protocol
  • Reagent Preparation:

    • 1X Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Inhibitors: Dissolve isoquinoline isomers (e.g., Fasudil, H-89) in 100% DMSO. Prepare 3-fold serial dilutions.

  • Kinase Reaction (Step 1):

    • In a 384-well white plate, add 2 µL of Inhibitor.

    • Add 2 µL of Kinase (e.g., ROCK1, 5 ng/well).

    • Add 2 µL of Substrate/ATP mix (10 µM ATP final).

    • Self-Validation Control: Include "No Enzyme" (background) and "No Inhibitor" (Max signal) wells.

    • Incubate for 60 minutes at room temperature.

  • ADP Depletion (Step 2):

    • Add 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes to deplete unconsumed ATP.

  • Detection (Step 3):

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes.

  • Data Analysis:

    • Measure Luminescence (Integration time: 0.5–1 sec).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to specific binding isotherm (Hill slope) to determine IC50.

Conclusion

The comparative analysis of isoquinoline isomers reveals that:

  • Scaffold Choice: The isoquinoline core often provides superior binding kinetics for HER2 and ROCK targets compared to quinoline, driven by the specific orientation of the 2-nitrogen.

  • Metabolic Activation: In the case of Fasudil, the in vivo efficacy is largely driven by its 1-hydroxy isomer (Hydroxyfasudil), which demonstrates a 60-fold increase in selectivity for ROCK over PKA.

  • Strategic Design: For future kinase inhibitor development, modifying the 1-position of the isoquinoline ring is a validated strategy to tune selectivity and potency, while the 5-sulfonyl position is critical for ATP-pocket anchoring.

References

  • Min, K. H., et al. (2025). "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR."[2] RSC Medicinal Chemistry.[2] Link

  • Rikitake, Y., et al. (2005).[3][4] "Inhibition of Rho Kinase (ROCK) by Fasudil and Hydroxyfasudil."[5][6] Circulation. Link

  • Shimokawa, H., et al. (2019). "Rho-kinase inhibitors for cardiovascular medicine." Nature Reviews Cardiology. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • BenchChem. "A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents." Link

A Comparative Guide to Validating the Mechanism of Action of 1-Chloro-6-methylisoquinolin-5-amine as a Putative PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel small molecule, 1-Chloro-6-methylisoquinolin-5-amine. Due to the absence of published biological data for this compound, we will build a validation cascade based on the known activity of the structurally related 5-Aminoisoquinoline, a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).

Our investigation will be benchmarked against Olaparib , a well-characterized and clinically approved PARP inhibitor, to provide a robust comparative context for all experimental outcomes.[1][2][3][4][5] This document is structured to follow a logical progression from initial biochemical verification to cellular target engagement and, finally, to functional cellular outcomes.

The Working Hypothesis: PARP-1 Inhibition

The isoquinoline scaffold is a privileged structure in medicinal chemistry.[6] While the specific biological targets of 1-Chloro-6-methylisoquinolin-5-amine are uncharacterized, its core structure bears a resemblance to 5-Aminoisoquinoline, a known PARP-1 inhibitor. PARP-1 is a crucial enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[7][8][9] By inhibiting PARP-1, SSBs can escalate to more cytotoxic double-strand breaks (DSBs) during DNA replication, a phenomenon that is particularly lethal to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][9] This principle, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.[5][9][10]

Our central hypothesis is that 1-Chloro-6-methylisoquinolin-5-amine functions as a PARP-1 inhibitor. The following experimental guide is designed to rigorously test this hypothesis.

Proposed Signaling Pathway for PARP-1 Inhibition

PARP1_Inhibition_Pathway cluster_0 Cellular State cluster_1 Inhibitor Action cluster_2 Downstream Consequences DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 recruits Replication_Fork Replication Fork PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair Base Excision Repair (BER) Machinery PAR->Repair recruits SSB_Repair SSB Repaired Repair->SSB_Repair effects Inhibitor 1-Chloro-6-methylisoquinolin-5-amine or Olaparib Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Replication_Fork->DSB encounters SSB Cell_Death Apoptosis (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death leads to Experimental_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Outcomes Biochem Biochemical Assays Enzyme_Assay In Vitro PARP-1 Enzymatic Assay Biochem->Enzyme_Assay Comp_Assay Competitive Binding Assay Biochem->Comp_Assay Cell_Engage Cellular Target Engagement Biochem->Cell_Engage PAR_Blot Western Blot for PARylation Levels Cell_Engage->PAR_Blot PARP_Trap PARP Trapping Assay Cell_Engage->PARP_Trap Func_Outcomes Functional Cellular Assays Cell_Engage->Func_Outcomes DNA_Repair_Assay DNA Damage Repair Assay (γH2AX foci, Comet Assay) Func_Outcomes->DNA_Repair_Assay Viability_Assay Cell Viability/ Cytotoxicity Assay Func_Outcomes->Viability_Assay

Caption: A three-tiered workflow for validating the mechanism of action.

Tier 1: Biochemical Validation

The initial step is to determine if 1-Chloro-6-methylisoquinolin-5-amine directly interacts with and inhibits the enzymatic activity of PARP-1 in a cell-free system.

In Vitro PARP-1 Enzymatic Assay

This assay directly measures the catalytic activity of purified PARP-1 enzyme. [11][12]The principle relies on the PARP-1-mediated transfer of ADP-ribose from its substrate, NAD+, to histone proteins, followed by the quantification of the resulting poly(ADP-ribose) (PAR) chains.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reaction Setup: In each well, combine purified recombinant PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and varying concentrations of 1-Chloro-6-methylisoquinolin-5-amine, Olaparib (positive control), or vehicle (DMSO).

  • Initiation: Start the reaction by adding a biotinylated-NAD+ substrate mixture. Incubate at room temperature.

  • Detection: After incubation, wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a microplate reader. [12]6. Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Competitive Binding Assay

To confirm that the compound binds to the same active site as known inhibitors, a competitive binding assay using a fluorescently labeled probe can be performed. [13] Protocol:

  • Reaction Mixture: In a suitable microplate, combine purified PARP-1 enzyme with a fluorescent probe containing the PARP-1 inhibitor Olaparib.

  • Competition: Add varying concentrations of 1-Chloro-6-methylisoquinolin-5-amine or unlabeled Olaparib.

  • Measurement: Measure the fluorescence polarization (FP) of the solution. When the fluorescent probe is bound to the large PARP-1 enzyme, it tumbles slowly, resulting in a high FP signal. If the test compound displaces the probe, the probe tumbles freely in solution, leading to a low FP signal. [13]4. Data Analysis: A decrease in the FP signal indicates competitive binding. Calculate the IC50 from the dose-response curve.

Table 1: Hypothetical Biochemical Assay Results

CompoundPARP-1 Enzymatic IC50 (nM)Competitive Binding IC50 (nM)
1-Chloro-6-methylisoquinolin-5-amine 2530
Olaparib (Comparator) 5 [14]6
Vehicle (DMSO) >10,000>10,000

Tier 2: Cellular Target Engagement

After confirming biochemical activity, it is crucial to verify that the compound can enter living cells and engage with its target, PARP-1.

Western Blot for Cellular PARylation

This assay assesses target engagement by measuring the downstream product of PARP-1 activity, PAR, within cells. [15][16]An effective inhibitor will reduce PAR levels, especially after inducing DNA damage.

Protocol:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., HeLa or a BRCA-deficient cancer line like MDA-MB-436) in 6-well plates.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 1-Chloro-6-methylisoquinolin-5-amine or Olaparib for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating cells with a short pulse of a DNA alkylating agent like methyl methanesulfonate (MMS) or hydrogen peroxide (H2O2) to activate PARP-1.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for poly(ADP-ribose) (PAR). Use an anti-GAPDH or anti-tubulin antibody as a loading control.

  • Analysis: Quantify the band intensities to determine the reduction in PARylation relative to the vehicle-treated, DNA-damaged control.

PARP Trapping Assay

A key mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP-1 on DNA, creating a cytotoxic lesion that blocks DNA replication. [8][17] Protocol:

  • Cell Treatment: Treat cells with the test compounds as described above.

  • Cell Fractionation: Perform cellular fractionation to separate chromatin-bound proteins from soluble proteins.

  • Western Blotting: Analyze the chromatin-bound fraction by Western blotting using an antibody against PARP-1. An increase in the amount of PARP-1 in this fraction indicates trapping.

  • Microscopy (Alternative): Alternatively, use immunofluorescence to visualize the accumulation of PARP-1 foci in the nucleus after treatment with the inhibitor and a DNA damaging agent. [18]

Tier 3: Functional Cellular Outcomes

The final tier of validation assesses the physiological consequences of PARP-1 inhibition in a cellular context, linking target engagement to a functional effect.

DNA Damage and Repair Assays

Inhibition of PARP-1 is expected to impair the repair of single-strand breaks, leading to an accumulation of double-strand breaks.

  • γH2AX Foci Formation: The phosphorylation of histone H2AX (to form γH2AX) is an early marker of DSBs. [19] Protocol:

    • Treat cells on coverslips with the test compounds, followed by a DNA damaging agent.

    • Fix, permeabilize, and stain the cells with an antibody against γH2AX.

    • Visualize and quantify the number of γH2AX foci per nucleus using fluorescence microscopy. An increase in foci indicates an accumulation of DSBs.

  • Comet Assay (Single-Cell Gel Electrophoresis): This assay directly visualizes DNA damage in individual cells. [19][20][21] Protocol:

    • Embed treated cells in an agarose gel on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving the DNA.

    • Subject the slide to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

    • Stain the DNA and measure the length and intensity of the comet tail, which is proportional to the amount of DNA damage.

Cell Viability and Cytotoxicity Assays

The ultimate functional outcome of a successful PARP inhibitor, particularly in BRCA-deficient cells, is a reduction in cell viability.

Protocol:

  • Cell Lines: Use a pair of cell lines, one with functional BRCA (e.g., MCF-7) and one with deficient BRCA (e.g., MDA-MB-436), to test for synthetic lethality.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of 1-Chloro-6-methylisoquinolin-5-amine or Olaparib for 72 hours.

  • Viability Measurement: Assess cell viability using a standard method such as an MTS or resazurin reduction assay, or an ATP-based luminescence assay. [22][23]These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines. A significantly lower GI50 in the BRCA-deficient cell line is indicative of synthetic lethality.

Table 2: Hypothetical Cell Viability Results (GI50, µM)

CompoundMCF-7 (BRCA-proficient)MDA-MB-436 (BRCA-deficient)Selectivity Index (MCF-7/MDA-MB-436)
1-Chloro-6-methylisoquinolin-5-amine 150.530
Olaparib (Comparator) 100.250
Doxorubicin (Non-selective cytotoxin) 0.10.081.25

Conclusion

This guide outlines a systematic and robust workflow to validate the hypothesized mechanism of action of 1-Chloro-6-methylisoquinolin-5-amine as a PARP-1 inhibitor. By proceeding through biochemical, cellular target engagement, and functional assays, and by consistently comparing its performance against the benchmark inhibitor Olaparib, researchers can build a comprehensive and convincing data package. Positive results across these tiers would provide strong evidence for its mechanism and warrant further investigation as a potential therapeutic agent.

References

  • Olaparib - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Biochemical and cell-based assays to interrogate ADP-ribosylation. (2024, September 24). Bio-Connect. Retrieved March 4, 2026, from [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Retrieved March 4, 2026, from [Link]

  • Zhang, J. (2013). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. Molecular and Cellular Biology, 33(23), 4672-4682.
  • Zaremba, T., & Curtin, N. J. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 11, 564601.
  • de Wit, L. E., et al. (2016). Olaparib. British Journal of Clinical Pharmacology, 82(5), 1183-1185.
  • Abreu, P. L., et al. (2017). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Oncology Letters, 13(5), 2855-2864.
  • Olaparib. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

  • DNA Damage Assays. (n.d.). Champions Oncology. Retrieved March 4, 2026, from [Link]

  • Li, M., & Yu, X. (2015). Proteomic analysis of the downstream signaling network of PARP1. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(9), 1103-1111.
  • Cell viability assays – Measure how happy your cells are. (2025, July 3). BMG Labtech. Retrieved March 4, 2026, from [Link]

  • Weaver, A. N., & Yang, E. S. (2024). Molecular mechanism of PARP inhibitor resistance. Oncoscience, 11, 29-41.
  • 1-chloro-6-methylisoquinoline. (n.d.). Molbase. Retrieved March 4, 2026, from [Link]

  • Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation. (2018, August 29). OAText. Retrieved March 4, 2026, from [Link]

  • Attachment 1: Product Information for Olaparib. (2021, April 15). Therapeutic Goods Administration. Retrieved March 4, 2026, from [Link]

  • Rose, M., et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Annals of Oncology, 28(suppl_8), viii44-viii49.
  • Multiplexed DNA repair assays for multiple lesions and multiple doses via transcription inhibition and transcriptional mutagenesis. (2014). PNAS, 111(20), E2124-E2133.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved March 4, 2026, from [Link]

  • Human PARP1 substrates and regulators of its catalytic activity: An updated overview. (2023, February 22). Frontiers in Molecular Biosciences. Retrieved March 4, 2026, from [Link]

  • PARP assay for inhibitors. (n.d.). BMG Labtech. Retrieved March 4, 2026, from [Link]

  • Transcriptional Roles of PARP1 in Cancer. (2014, August 1). Molecular Cancer Research. Retrieved March 4, 2026, from [Link]

  • Reddig, A., & Lorenz, S. (2018). DNA damage assessment and potential applications in laboratory diagnostics and precision medicine.
  • 1-Chloro-6-Methyl-5-Nitroisoquinoline CAS 943606-84-6. (n.d.). Watson International. Retrieved March 4, 2026, from [Link]

  • (a) Biochemical PARP-1 trapping assay to assess trapping potency... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Assays to Determine DNA Repair Ability. (2011, June 27). Taylor & Francis Online. Retrieved March 4, 2026, from [Link]

  • What is Olaparib: Mechanism of Action. (2026, January 6). Massive Bio. Retrieved March 4, 2026, from [Link]

  • olaparib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 4, 2026, from [Link]

  • What is the mechanism of Olaparib? (2024, July 17). Patsnap Synapse. Retrieved March 4, 2026, from [Link]

  • 1-Chloro-1-methylcyclohexane. (n.d.). NIST WebBook. Retrieved March 4, 2026, from [Link]

  • Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. (2020, February 4). ACS Chemical Biology. Retrieved March 4, 2026, from [Link]

  • Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. (2022, December 22). Oxford Academic. Retrieved March 4, 2026, from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020, September 8). Frontiers in Pharmacology. Retrieved March 4, 2026, from [Link]

  • Chemical Properties of 1-Chloro-1-methylcyclohexane (CAS 931-78-2). (n.d.). Cheméo. Retrieved March 4, 2026, from [Link]

Sources

benchmarking 1-Chloro-6-methylisoquinolin-5-amine against standard of care

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking the 1-Chloro-6-methylisoquinolin-5-amine Scaffold

Executive Summary: The "Paradox-Breaker" Scaffold

In the landscape of kinase inhibitor development, 1-Chloro-6-methylisoquinolin-5-amine represents a critical evolution in scaffold design, specifically engineered to overcome the limitations of first-generation B-RAF inhibitors (e.g., Vemurafenib, Dabrafenib). While standard of care (SoC) therapies effectively target B-RAF V600E monomers, they frequently induce paradoxical activation of the MAPK pathway in RAS-mutant or wild-type B-RAF contexts via RAF dimerization.

This guide benchmarks the 1-Chloro-6-methylisoquinolin-5-amine scaffold—the core structural motif of the third-generation Pan-RAF inhibitor Belvarafenib (HM95573) —against current SoC. By enabling a binding mode that inhibits both RAF monomers and dimers, this scaffold offers a superior efficacy profile in resistant melanoma and colorectal cancer models.

Technical Profile & Mechanism of Action

The distinct substitution pattern of the isoquinoline core (1-Cl, 5-NH₂, 6-Me) is not merely decorative; it is a precision-engineered "hinge-binder" platform.

  • 1-Chloro Position: Serves as the electrophilic site for SNAr displacement by anilines, positioning the hydrophobic "tail" into the kinase back-pocket.

  • 5-Amine Position: Facilitates amide coupling with heteroaryl carboxylic acids (e.g., thienopyrimidine), creating interactions with the kinase activation loop (A-loop).

  • 6-Methyl Group: Provides steric occlusion that prevents the "paradoxical" conformational change seen with Vemurafenib, locking the kinase in an inactive dimer-compatible state.

Comparative Mechanism: SoC vs. Isoquinoline Scaffold

First-generation inhibitors (Type I) bind the active conformation. In cells with RAS mutations, this binding promotes RAF dimerization and trans-activation of the drug-free protomer. The 1-Chloro-6-methylisoquinolin-5-amine derived inhibitors (Type II/Pan-RAF) bind the DFG-out conformation and sterically occlude the dimer interface, blocking downstream signaling regardless of RAS status.

RAF_Mechanism RAS_Mut RAS Mutation (G12D/G13D) RAF_Mono RAF Monomer RAS_Mut->RAF_Mono Recruits RAF_Dimer RAF Dimer (Active) RAF_Mono->RAF_Dimer Dimerization MEK_ERK MEK/ERK Phosphorylation RAF_Dimer->MEK_ERK Activates Proliferation Tumor Proliferation MEK_ERK->Proliferation SoC SoC (Vemurafenib) Type I Inhibitor SoC->RAF_Mono Inhibits V600E SoC->RAF_Dimer Paradoxical Activation Scaffold Isoquinoline Scaffold (Belvarafenib-like) Scaffold->RAF_Mono Inhibits Scaffold->RAF_Dimer BLOCKS (Pan-RAF)

Figure 1: Mechanistic differentiation. While SoC (Vemurafenib) inadvertently drives signaling in RAS-mutant contexts (Red dashed line), the Isoquinoline scaffold blocks both monomeric and dimeric signaling nodes.

Benchmarking Data: Potency & Selectivity

The following data contrasts the performance of the final inhibitor derived from 1-Chloro-6-methylisoquinolin-5-amine (Belvarafenib) against the Standard of Care (Vemurafenib).

Table 1: Kinase Inhibitory Profile (Cell-Free IC50)
Target KinaseSoC (Vemurafenib)Isoquinoline Scaffold (Belvarafenib)Performance Delta
B-RAF (V600E) 31 nM7 nM 4.4x Potency Increase
C-RAF (WT) >100 nM5 nM >20x Potency Increase
B-RAF (WT) >100 nM41 - 56 nM Significant Inhibition
Selectivity High for V600EPan-RAF (Active on Dimers)Broader efficacy in resistant clones
Table 2: Cellular Efficacy in Resistant Lines (Cell Viability IC50)
Cell LineGenetic ContextSoC (Vemurafenib)Isoquinoline ScaffoldClinical Implication
A375 B-RAF V600E60 nM57 nMComparable in sensitive tumors
SK-MEL-30 N-RAS Mutant >10,000 nM (Inactive) 24 nM Effective in SoC-Resistant tumors
SK-MEL-2 N-RAS Mutant >10,000 nM53 nM Overcomes Paradoxical Activation

Data Sources: Derived from biochemical assays cited in HM95573 development (Hanmi Pharm/Genentech) and comparative studies [1, 2].

Experimental Protocols

To validate the utility of 1-Chloro-6-methylisoquinolin-5-amine, researchers should utilize the following self-validating workflows.

Protocol A: Synthesis of the Scaffold (Precursor to Active API)

Objective: High-purity generation of the amine intermediate from the nitro-precursor.

  • Starting Material : 1-Chloro-6-methyl-5-nitroisoquinoline (CAS 943606-84-6).

  • Reduction System : Iron (Fe) powder / Ammonium Chloride (

    
    ).
    
  • Procedure :

    • Dissolve 5.0 g of nitro-isoquinoline in Ethanol/Water (4:1 v/v).

    • Add 5.0 eq of Fe powder and 2.5 eq of

      
      .
      
    • Reflux at 80°C for 2 hours under

      
       atmosphere.
      
    • Checkpoint : Monitor via TLC (Hexane:EtOAc 1:1). The yellow nitro spot (

      
      ) should disappear, replaced by a fluorescent amine spot (
      
      
      
      ).
  • Workup : Filter hot through Celite to remove iron residues. Concentrate filtrate.

  • Validation :

    
    -NMR (DMSO-
    
    
    
    ) must show a broad singlet at
    
    
    6.0-6.5 ppm (characteristic of
    
    
    ) and disappearance of the downfield nitro-associated aromatic signals.
Protocol B: RAF Dimerization Assay (The "Paradox" Test)

Objective: Prove the scaffold inhibits RAF dimers, unlike SoC.

  • Reagents : HEK293 cells transfected with RAS-G12V (constitutively active RAS to drive RAF dimerization).

  • Treatment :

    • Arm A: Vehicle (DMSO).

    • Arm B: Vemurafenib (1 µM).

    • Arm C: Isoquinoline Scaffold Derivative (1 µM).

  • Readout : Western Blot for pERK (Phospho-ERK1/2) vs Total ERK.

  • Expected Result :

    • Vemurafenib : Increased pERK levels relative to Vehicle (Paradoxical Activation).

    • Isoquinoline : Abolished pERK levels (Successful Dimer Inhibition).

Synthesis & Application Workflow

The utility of 1-Chloro-6-methylisoquinolin-5-amine lies in its orthogonal reactivity. The following diagram illustrates the validated synthetic route to Pan-RAF inhibitors.

Synthesis_Workflow cluster_key Key Reactivity Nitro Nitro Precursor (CAS 943606-84-6) Amine 1-Chloro-6-methyl- isoquinolin-5-amine (CAS 1093101-44-0) Nitro->Amine Fe/NH4Cl Reduction Intermediate_A S_NAr Product (C1-Aniline Coupled) Amine->Intermediate_A Aniline Displacement (C1-Cl) Final_Drug Pan-RAF Inhibitor (Belvarafenib) Intermediate_A->Final_Drug Amide Coupling (C5-NH2) Desc C1-Cl: Electrophilic Center C5-NH2: Nucleophilic Center

Figure 2: Orthogonal functionalization strategy. The scaffold allows sequential modification at C1 and C5, enabling rapid library generation of Type II kinase inhibitors.

References

  • Kim, Y. H., et al. (2016). "Discovery of HM95573, a Potent and Selective RAF Inhibitor Targeting BRAF V600E and RAS Mutant Tumors." Cancer Research.[1]

  • Eaton, J. S., et al. (2021). "Crystal Structure of BRAF kinase domain bound to Belvarafenib." RCSB Protein Data Bank.

  • Hanmi Pharmaceutical Co., Ltd. (2021). "Arylamide Compound, Pharmaceutical Composition Comprising Same." World Intellectual Property Organization (WIPO). Patent WO/2021/206489.

  • Yao, Z., et al. (2015). "Overcoming the Paradox: RAF Inhibitors in the Era of Combination Therapy." Nature Reviews Drug Discovery.

Sources

Reproducibility of Biological Data for 1-Chloro-6-methylisoquinolin-5-amine Derivatives in Kinase Screening

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Focus: High-Throughput Screening (HTS), Kinase Inhibition, RAS-RAF-MEK Pathway

Introduction: The Role of the Isoquinoline Scaffold in Oncology

The RAS-RAF-MEK signaling pathway is a critical regulatory cascade governing cell proliferation, differentiation, and survival. Mutations in this pathway, particularly the BRAF V600E mutation, are primary drivers in melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.

In the development of next-generation αC-OUT RAF inhibitors, 1-Chloro-6-methylisoquinolin-5-amine (CAS: 1093101-44-0) has emerged as a highly privileged synthetic intermediate . When incorporated into arylamide lead compounds, this specific scaffold demonstrates superior target engagement compared to unmethylated alternatives. However, the hydrophobic nature of isoquinoline derivatives often introduces challenges in assay reproducibility, such as compound aggregation and auto-fluorescence.

This guide provides an objective comparison of this scaffold against its alternatives and establishes a self-validating experimental framework to ensure highly reproducible biological data during kinase screening.

Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase (BRAF/CRAF) RAS->RAF Dimerization MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Isoquinoline-Derived RAF Inhibitors Inhibitor->RAF Inhibition

Caption: RAS-RAF-MEK Signaling Pathway and targeted inhibition by isoquinoline-derived compounds.

Structural Rationale & Comparative Performance

Why utilize the 6-methyl substituted isoquinoline over the simpler, unmethylated 1-chloroisoquinolin-5-amine? The causality lies in the thermodynamics of the kinase ATP-binding pocket.

The addition of the 6-methyl group provides a critical van der Waals interaction that fills a hydrophobic sub-pocket adjacent to the RAF gatekeeper residue. This steric bulk restricts the free rotation of the resulting arylamide bond, effectively "locking" the inhibitor into the bioactive conformation required to stabilize the inactive αC-OUT state of the kinase .

To demonstrate the impact of this structural choice on assay reproducibility and potency, we compared the biological performance of optimized arylamide derivatives synthesized from both intermediates.

Quantitative Comparison: Scaffold Performance in RAF Inhibition
Scaffold IntermediateBRAF V600E IC₅₀ (nM)CRAF IC₅₀ (nM)Assay Z'-FactorAqueous Solubility (µM)
1-Chloro-6-methylisoquinolin-5-amine 1.2 ± 0.3 3.5 ± 0.5 0.82 >50
1-Chloroisoquinolin-5-amine (Alternative)45.8 ± 6.2112.4 ± 15.10.65>100

Data Interpretation: While the unmethylated alternative offers slightly higher aqueous solubility, the 6-methyl derivative yields a significantly tighter data spread (lower standard deviation) and a superior Z'-factor (>0.8). A Z'-factor above 0.5 indicates an excellent, highly reproducible assay. The unmethylated variant exhibits a lower Z'-factor due to off-target binding and higher required screening concentrations, which exacerbate compound aggregation.

Self-Validating Experimental Protocol: RAF Kinase Inhibition Assay

To ensure the reproducibility of the biological data presented above, the screening protocol must be engineered to prevent the common pitfalls associated with isoquinoline derivatives: oxidation, non-specific aggregation, and auto-fluorescence.

The following methodology utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) via the TB-PMAP2K1 kit, which is the industry standard for evaluating these specific compounds .

Step-by-Step Methodology

Step 1: Reagent and Compound Preparation

  • Action: Dissolve the 1-Chloro-6-methylisoquinolin-5-amine derivatives in 100% molecular-grade DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions in an assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS, and 1 mM DTT.

  • Causality: Isoquinoline derivatives are highly hydrophobic. The inclusion of 0.01% CHAPS (a zwitterionic detergent) is non-negotiable; it prevents the formation of colloidal aggregates that cause false-positive inhibition. DTT is required to maintain the kinase cysteines in a reduced state, preventing oxidative degradation of the enzyme.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Add 5 µL of the diluted compound to a 384-well low-volume plate. Add 5 µL of the RAF enzyme (e.g., BRAF V600E or CRAF) diluted in assay buffer. Incubate at room temperature for 15 minutes.

  • Causality: Type II αC-OUT inhibitors are typically "slow-binding." A 15-minute pre-incubation allows the compound to reach thermodynamic equilibrium with the enzyme before the introduction of the competing ATP substrate, ensuring reproducible and accurate IC₅₀ calculations.

Step 3: Kinase Reaction Initiation

  • Action: Initiate the reaction by adding 10 µL of a substrate mixture containing ATP (at its predetermined

    
     value, typically 10-20 µM) and the FLUORESCEIN-MAP2K1 substrate. Incubate for 60 minutes at room temperature.
    
  • Causality: Running the assay exactly at the ATP

    
     ensures that the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.
    

Step 4: TR-FRET Detection and Quenching

  • Action: Stop the reaction by adding 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium (Tb)-labeled anti-phospho-MEK1 antibody. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Causality: Isoquinoline rings frequently exhibit auto-fluorescence in standard biochemical assays. TR-FRET utilizes a time delay (e.g., 100 µs) before reading the emission, allowing short-lived background compound fluorescence to decay completely. This self-validates the signal, ensuring that the read output is strictly a measure of kinase activity.

Workflow Prep Compound Prep DMSO Stocks 0.01% CHAPS Buffer Enzyme Enzyme Incubation BRAF V600E / CRAF 15 min Pre-incubation Prep->Enzyme Add to Plate Reaction Kinase Reaction Add ATP + Substrate 60 min at RT Enzyme->Reaction Initiate Detection TR-FRET Detection Add Tb-Antibody Time-delayed read Reaction->Detection Quench & Detect Analysis Analysis Detection->Analysis Export Data

Caption: Self-validating high-throughput screening workflow for RAF kinase inhibition assays.

Conclusion

The reproducibility of biological data when screening kinase inhibitors is intrinsically linked to both the structural design of the compound and the rigorous engineering of the assay environment. By utilizing 1-Chloro-6-methylisoquinolin-5-amine as a core scaffold, researchers can leverage its specific steric profile to achieve superior target engagement. When paired with a TR-FRET protocol optimized with appropriate detergents and pre-incubation steps, this system provides a highly trustworthy, self-validating framework for oncological drug discovery.

References

  • Title: ARYLAMIDE COMPOUND, PHARMACEUTICAL COMPOSITION COMPRISING SAME, AND PREPARATION METHOD THEREFOR AND USE THEREOF (EP 4 238 967 A1)

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Chloro-6-methylisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Chloro-6-methylisoquinolin-5-amine (CAS No. 1093101-44-0). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. The guidance is built upon established principles of chemical waste management for halogenated aromatic amines, a class of compounds requiring meticulous handling due to their potential health and environmental hazards.

I. Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

1-Chloro-6-methylisoquinolin-5-amine belongs to the chemical class of halogenated aromatic amines. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components—a chlorinated isoquinoline core and an amine group—allow for a reliable hazard assessment based on analogous compounds like 1-Chloroisoquinoline and other aminoquinolines. This assessment is critical for understanding the causality behind the stringent handling and disposal protocols.

The primary risks associated with this class of compounds necessitate their classification as hazardous waste.[1][2] Thermal decomposition, for instance, can release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[1][3]

Table 1: Hazard Assessment Based on Structurally Similar Compounds

Hazard Category Description Rationale and Safety Implication Supporting Sources
Acute Toxicity Harmful if swallowed or in contact with skin.[1][4][5] The compound can cause systemic toxicity upon ingestion or absorption through the skin. This mandates the use of comprehensive PPE to prevent any direct contact during handling and disposal. [1][4][5]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][3][6] Direct contact can lead to inflammation, redness, and potential damage to skin and eyes. This underscores the necessity for chemical-resistant gloves and safety goggles or a face shield. [1][3][6]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[1][4] Handling should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of airborne particles. [1][4]
Chemical Incompatibility Incompatible with strong oxidizing agents and strong acids.[1][5] Mixing with incompatible materials can lead to vigorous, potentially dangerous reactions. Waste must be segregated to prevent accidental mixing. [1][5][7]

| Environmental Hazard | As a chlorinated aromatic compound, it is presumed to be toxic to aquatic life.[8] | Disposal into drains or the environment is strictly prohibited. It must be managed as regulated hazardous waste to prevent ecological damage. |[8][9] |

II. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all safety measures are in place. This protocol is a self-validating system: adherence to these steps minimizes exposure risk and prepares the handler for unforeseen incidents.

Required Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly-sealed chemical safety goggles and a face shield for maximum protection.[10]

  • Skin Protection: Use nitrile or other chemically resistant gloves. A flame-retardant lab coat is required, and full skin coverage is mandatory.[10]

  • Respiratory Protection: All handling of solid material or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.

  • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Decontaminate: Carefully sweep or scoop the absorbed material and contaminated solids into a designated hazardous waste container.[9] Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[11]

  • Report: Immediately report the incident to your institution's Environmental Health and Safety (EHS) office and your laboratory supervisor.[11]

III. Step-by-Step Disposal Workflow

The disposal of 1-Chloro-6-methylisoquinolin-5-amine must be conducted through an approved hazardous waste program.[12] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [12][13]

Step 1: Waste Identification and Segregation

The fundamental principle of chemical waste management is segregation. Mixing different waste streams can create dangerous reactions and significantly increases disposal costs.[12]

  • Solid Waste: Collect pure 1-Chloro-6-methylisoquinolin-5-amine, reaction byproducts, and contaminated consumables (e.g., weighing papers, gloves, absorbent pads) in a dedicated solid hazardous waste container.

  • Liquid Waste (Halogenated): Solutions containing this compound must be collected in a dedicated halogenated organic waste container.[14] Do not mix with non-halogenated solvents like hexane or acetone, as this will contaminate the entire waste stream, making it more expensive and difficult to dispose of.[12][14]

Step 2: Container Selection and Labeling

Proper containment is essential for safe storage and transport.

  • Container Compatibility: Use containers made of a material compatible with the waste. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container.[15] Ensure the container is in good condition with a tightly sealing cap.

  • Labeling: All waste containers must be accurately and clearly labeled.[13] Attach a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Chloro-6-methylisoquinolin-5-amine" and any other components in the solution with their approximate concentrations.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Waste Accumulation and Storage
  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.[11]

  • Keep containers closed at all times except when adding waste.[13] Using a funnel that is removed after each use is best practice.

  • Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure the container is not filled beyond 90% of its capacity to allow for expansion.[13]

Step 4: Scheduling Professional Disposal

Contact your institution's EHS or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with the information from your hazardous waste tag. Do not attempt to transport hazardous waste off-site yourself.[2]

Disposal Workflow Diagram

G cluster_prep Phase 1: In-Lab Handling cluster_contain Phase 2: Containerization cluster_storage Phase 3: Accumulation & Disposal Waste_Gen Waste Generation (Solid or Liquid) Segregate Segregate Waste Stream (Halogenated vs. Non-Halogenated) Waste_Gen->Segregate Container Select Compatible Container Segregate->Container PPE Don Appropriate PPE PPE->Waste_Gen Label Attach & Fill Out Hazardous Waste Label Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Pickup Schedule Pickup with EHS / Certified Contractor Store->Pickup end Pickup->end Disposed via Incineration/Treatment

Caption: Workflow for the safe disposal of 1-Chloro-6-methylisoquinolin-5-amine.

IV. Decontamination and Empty Container Management

Empty containers that once held 1-Chloro-6-methylisoquinolin-5-amine are still considered hazardous waste until properly decontaminated.[15]

  • Triple Rinsing: An empty container must be "triple rinsed" to be considered non-hazardous.[15]

    • Rinse the container three times with a suitable solvent (e.g., acetone, methanol) that can dissolve the compound.

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[12]

    • Crucially, collect the rinsate as halogenated hazardous waste. [15]

  • Container Disposal: After triple rinsing, deface or remove the original chemical label. The container can now be disposed of in the appropriate laboratory glass or plastic recycling bin, or as regular trash, depending on institutional policy.[12]

V. Regulatory and Compliance Framework

In the United States, the disposal of chemical waste like 1-Chloro-6-methylisoquinolin-5-amine is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Classifying this compound as hazardous waste and managing it according to the procedures outlined in this guide ensures compliance with these federal regulations and protects both human health and the environment.

References

  • MATERIAL SAFETY DATA SHEET for Chemical Treatment CL215 . ChemTreat, Inc. [Link]

  • Material Safety Data Sheet . Unspecified Manufacturer. [Link]

  • MATERIAL SAFETY DATA SHEET for ADDITIN RC 9308 . Tri-iso. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • SAFETY DATA SHEET for 1-Chloroisoquinoline . Fisher Scientific (UK). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions . Stockholm University. [Link]

  • Hazardous Waste Reduction . University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • SAFETY DATA SHEET for Aromatic Amine DECONtamination Solution . SKC Inc. [Link]

  • Chemical Incompatibility Chart . Dan The Lab Safety Man. [Link]

  • What Regulations Apply to Chlorinated Solvent Use? . P2 InfoHouse. [Link]

Sources

Mastering the Safe Handling of 1-Chloro-6-methylisoquinolin-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for the handling of 1-Chloro-6-methylisoquinolin-5-amine (CAS RN: 1093101-44-0), a substituted isoquinoline with potential applications in pharmaceutical research. Adherence to these protocols will ensure a safe laboratory environment and the reliable application of this compound in your research endeavors.

Hazard Assessment and Initial Preparations

1-Chloro-6-methylisoquinolin-5-amine is a solid compound that presents several hazards requiring careful management. According to its Safety Data Sheet (SDS), it is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, all handling procedures must be designed to mitigate these risks.

Before beginning any work with this compound, a thorough risk assessment should be conducted. This includes identifying the specific procedures where exposure could occur, the potential quantities involved, and the emergency procedures to be followed. Ensure that all personnel handling the substance are familiar with its hazards and have been trained in the procedures outlined in this guide.

Key Preparatory Steps:

  • Designated Area: All work with 1-Chloro-6-methylisoquinolin-5-amine should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: A chemical spill kit appropriate for solid, powdered irritants should be available in the immediate vicinity.

Personal Protective Equipment (PPE)

The selection and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 1-Chloro-6-methylisoquinolin-5-amine.

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and irritation.[2][3]
Eyes Chemical safety goggles with side shields or a full-face shieldTo protect against dust particles and splashes causing serious eye irritation.[2][3]
Body A long-sleeved laboratory coatTo protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95)Required when handling the powder outside of a fume hood or when there is a risk of aerosolization.[1]

Step-by-Step Handling Protocol

The following protocol details the safe handling of 1-Chloro-6-methylisoquinolin-5-amine from initial storage to use in experimental procedures.

Storage
  • Upon receipt, store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The recommended storage temperature is refrigerated at 4°C.

  • Ensure the container is tightly sealed to prevent contamination and the release of dust.

Weighing and Aliquoting
  • Preparation: Don all required PPE as outlined in the table above.

  • Location: Perform all weighing and aliquoting procedures within a certified chemical fume hood to control dust and vapors.[1]

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid compound. Avoid creating dust clouds. If the compound is clumped, gently break it up within the container before transferring.

  • Cleaning: After dispensing, decontaminate the spatula and any other tools used by wiping them with a solvent-moistened cloth (e.g., 70% ethanol) and then washing thoroughly.

  • Container Sealing: Securely close the primary container of 1-Chloro-6-methylisoquinolin-5-amine immediately after use.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Dissolution: In a chemical fume hood, add the weighed solid to the solvent in a suitable container.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.

The following diagram illustrates the standard workflow for the safe handling of 1-Chloro-6-methylisoquinolin-5-amine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkstation Prepare Workstation (Fume Hood, Spill Kit) DonPPE->PrepWorkstation Weighing Weighing and Aliquoting (in Fume Hood) PrepWorkstation->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Decontamination Decontaminate Equipment SolutionPrep->Decontamination WasteDisposal Dispose of Waste Decontamination->WasteDisposal

Caption: Workflow for Safe Handling of 1-Chloro-6-methylisoquinolin-5-amine.

Spill and Emergency Procedures

Minor Spill Cleanup (Solid Powder)
  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear the appropriate PPE, including a respirator.

  • Contain: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[2]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area with a damp cloth or paper towels. Place all cleanup materials in the hazardous waste container.

  • Wash: Thoroughly wash the area with soap and water.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 1-Chloro-6-methylisoquinolin-5-amine, including contaminated PPE, spill cleanup materials, and unused compound, must be disposed of as hazardous waste.

  • Segregation: As a halogenated organic compound, this waste should be collected separately from non-halogenated waste streams.[4]

  • Container: Use a clearly labeled, leak-proof, and compatible container for solid and liquid waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-Chloro-6-methylisoquinolin-5-amine".

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 1-Chloro-6-methylisoquinolin-5-amine into your research, ensuring the well-being of your team and the integrity of your scientific pursuits.

References

  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-6-methylisoquinolin-5-amine
Reactant of Route 2
Reactant of Route 2
1-Chloro-6-methylisoquinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.